Technical Documentation Center

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
  • CAS: 84280-59-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with a Claisen condensation to construct the key β-ketoester intermediate, followed by a cyclocondensation reaction with hydroxylamine to yield the target isoxazol-5-one ring system. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern the success of each synthetic step. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for analogous molecular frameworks.

Introduction: The Significance of the Isoxazol-5-one Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The isoxazol-5-one moiety, in particular, is a versatile building block and a key structural feature in molecules exhibiting diverse biological activities. The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, incorporates key functional groups that make it an attractive intermediate for further chemical elaboration in the development of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is achieved through a convergent two-step pathway. The core logic of this approach is to first assemble the carbon backbone with the required functional groups and then to effect the heterocyclic ring formation.

Synthesis_Workflow A Diethyl Oxalate + Ethyl Propionate B Diethyl 2-methyl-3-oxosuccinate (β-Ketoester Intermediate) A->B Step 1: Claisen Condensation D Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (Final Product) B->D Step 2: Cyclocondensation C Hydroxylamine Hydrochloride C->D

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: Diethyl 2-methyl-3-oxosuccinate

The cornerstone of this synthesis is the preparation of the β-ketoester, Diethyl 2-methyl-3-oxosuccinate. This intermediate provides the essential C3-carboxylate and C4-methyl functionalities of the target isoxazole. The most reliable and scalable method for its synthesis is the crossed Claisen condensation between diethyl oxalate and ethyl propionate.

Mechanism of the Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[1] In this crossed variant, diethyl oxalate serves as the non-enolizable electrophile, while ethyl propionate acts as the nucleophilic component after deprotonation at its α-carbon.[2]

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl propionate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the β-ketoester product.

  • Deprotonation (Driving Force): The resulting Diethyl 2-methyl-3-oxosuccinate has highly acidic protons between the two carbonyl groups. The ethoxide base deprotonates this position, forming a highly stabilized enolate. This effectively irreversible step drives the reaction to completion.[3]

  • Protonation: An acidic workup is required to neutralize the enolate and afford the final β-ketoester.

Claisen_Mechanism cluster_0 Claisen Condensation Mechanism EtO⁻ EtO⁻ Enolate Enolate EtO⁻->Enolate 1. Enolate Formation Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate 2. Nucleophilic Attack Ethyl Propionate Ethyl Propionate Ethyl Propionate->Enolate Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate 3. Elimination of EtO⁻ Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Tetrahedral Intermediate Final Product Final Product Product Enolate->Final Product 4. Acid Workup

Figure 2: Mechanism of the Claisen condensation.
Experimental Protocol: Synthesis of Diethyl 2-methyl-3-oxosuccinate

This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.9969 g3.0
Absolute Ethanol46.07175 mL (138 g)3.0
Absolute Ether74.121 L-
Ethyl Propionate102.13306 g3.0
Diethyl Oxalate146.14438 g3.0
Acetic Acid60.05~200 mL (33% aq.)-

Procedure:

  • Preparation of Sodium Ethoxide: A 3-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel. 69 g (3.0 moles) of sodium is added to the flask, followed by 1 liter of absolute ether. Through the dropping funnel, 175 mL (138 g, 3.0 moles) of absolute ethanol is added dropwise at a rate that maintains a gentle reflux.

  • Reaction: After all the sodium has reacted, the flask is cooled in an ice-water bath. A mixture of 306 g (3.0 moles) of ethyl propionate and 438 g (3.0 moles) of diethyl oxalate is added dropwise from the dropping funnel over 2-3 hours, with efficient stirring. The reaction mixture is then stirred for an additional 6-8 hours at room temperature.

  • Workup: The stirrer is removed, and the condenser is set for distillation. The ether and excess ethanol are removed by heating on a water bath. The residue, which may solidify on cooling, is treated with 600 mL of a cold 33% acetic acid solution. The mixture is allowed to stand for several hours to ensure complete decomposition of the sodium salt.

  • Extraction and Purification: The product is extracted with four 500 mL portions of ether. The combined ether extracts are washed with 1 L of water, followed by two 500 mL portions of 10% sodium bicarbonate solution, and finally with water. The ether is removed by distillation. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 114-116 °C at 10 mmHg.

Expected Yield: 363–425 g (60–70%).

Part 2: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

The final step in the synthesis is the cyclocondensation of the prepared Diethyl 2-methyl-3-oxosuccinate with hydroxylamine hydrochloride. This reaction forms the desired isoxazol-5-one ring.

Mechanism of Cyclocondensation

The formation of the isoxazol-5-one ring from a β-ketoester and hydroxylamine proceeds via a condensation-cyclization cascade.[5]

  • Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily dehydrates to form an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion.

  • Elimination: This is followed by the elimination of ethanol to yield the final isoxazol-5-one product.

Cyclocondensation_Mechanism cluster_1 Cyclocondensation Mechanism β-Ketoester β-Ketoester Oxime Intermediate Oxime Intermediate β-Ketoester->Oxime Intermediate 1. Condensation Cyclized Intermediate Cyclized Intermediate Oxime Intermediate->Cyclized Intermediate 2. Intramolecular Attack Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Intermediate Final Product Final Product Cyclized Intermediate->Final Product 3. Elimination of EtOH

Figure 3: Mechanism of isoxazol-5-one formation.
Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

This protocol is a generalized procedure based on established methods for the synthesis of isoxazol-5-ones from β-ketoesters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2-methyl-3-oxosuccinate202.2020.2 g0.1
Hydroxylamine Hydrochloride69.496.95 g0.1
Sodium Acetate82.038.2 g0.1
Ethanol46.07150 mL-
Water18.0250 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20.2 g (0.1 mol) of Diethyl 2-methyl-3-oxosuccinate in 150 mL of ethanol.

  • Addition of Reagents: In a separate beaker, dissolve 6.95 g (0.1 mol) of hydroxylamine hydrochloride and 8.2 g (0.1 mol) of sodium acetate in 50 mL of water. Add this aqueous solution to the ethanolic solution of the β-ketoester.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The remaining aqueous solution is cooled in an ice bath to induce crystallization.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

Characterization of the Final Product

  • ¹H NMR: The spectrum is expected to show signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the C4-methyl group around 1.8-2.0 ppm, and a broad singlet for the NH proton.

  • ¹³C NMR: The spectrum should display signals for the two carbonyl carbons (ester and lactam), the carbons of the isoxazole ring, the ethyl group carbons, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester and the lactam, as well as N-H and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₉NO₄, MW: 187.15 g/mol ).

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. The two-step approach, beginning with a Claisen condensation followed by a cyclocondensation, is a classic and effective strategy for the synthesis of substituted isoxazol-5-ones. The provided protocols, grounded in established chemical literature, along with the mechanistic insights, should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

  • Chegg. (2019). Solved: Write the mechanism for Claisen Condensation Reaction. Chegg.com. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl ethoxalylpropionate. Org. Synth. Coll. Vol. 2, 279. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. RSC. Retrieved from [Link]

  • PubChem. (n.d.). Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). Plausible mechanism for the formation of isoxazol-5(4H)-ones (4a–y). ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • Yale Chemistry Department. (n.d.). PS8-S05-2. Yale University. Retrieved from [Link]

  • NIH. (2018). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. Google Patents.
  • Crossed Claisen Condensations. (n.d.). Retrieved from [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Retrieved from [Link]

Sources

Exploratory

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate Executive Summary The isoxazol-5(2H)-one core represents a privileged heterocyclic scaffold, integral to the development of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Executive Summary

The isoxazol-5(2H)-one core represents a privileged heterocyclic scaffold, integral to the development of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a detailed examination of a specific derivative, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. We will explore its fundamental chemical properties, spectroscopic signature, and principal synthesis methodologies. Furthermore, this document delves into the key reactivity patterns of the isoxazolone ring, highlighting its utility as a versatile synthetic intermediate for constructing more complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound class for applications in discovery and synthesis.

Introduction to the Isoxazol-5(2H)-one Scaffold

The isoxazolone heterocyclic system is a cornerstone in modern organic chemistry, primarily due to its prevalence in a wide array of biologically active compounds, including drugs, fungicides, and enzyme inhibitors.[1] The isoxazol-5(2H)-one moiety, in particular, serves as a crucial pharmacophore and a versatile building block for further chemical elaboration. Its structure, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms and a ketone functional group, imparts a unique combination of chemical stability and controlled reactivity.

The subject of this guide, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (CAS No. 3477-10-9 / 84280-59-1), embodies the key features of this class.[3] The substitution pattern—an ethyl carboxylate at the 3-position and a methyl group at the 4-position—defines its specific properties and potential for synthetic diversification.

G reagents Reagents: - Ethyl 2-methylacetoacetate - Hydroxylamine HCl - Base (e.g., NaOAc) reaction Reaction Vessel Stir at Room Temp (Monitor by TLC) reagents->reaction solvent Solvent System (e.g., Ethanol/Water) solvent->reaction workup Aqueous Workup - Dilute with H₂O - Extract with EtOAc reaction->workup Reaction Complete purify Purification - Dry (Na₂SO₄) - Concentrate - Recrystallize/Chromatography workup->purify product Final Product: Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate purify->product

Figure 2: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing isoxazol-5(4H)-ones.

  • Reagents & Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 2-methylacetoacetate (1 equiv.).

    • Add a suitable solvent such as ethanol or a water/ethanol mixture (approx. 5-10 mL per gram of ketoester).

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equiv.) and a mild base like sodium acetate (1.2 equiv.) in a minimal amount of water.

    • Trustworthiness Note: The use of a mild base is crucial. Strong bases can promote unwanted side reactions, such as hydrolysis of the ester or self-condensation of the ketoester.

  • Reaction:

    • Slowly add the aqueous hydroxylamine solution to the stirred solution of the β-ketoester at room temperature.

    • Allow the reaction to stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Synthetic Utility

The isoxazol-5(2H)-one ring is not merely a stable core but a reactive intermediate that provides access to other important heterocyclic systems.

  • N-Functionalization: The nitrogen atom of the ring can be readily acylated or alkylated. This is a common strategy to introduce further diversity and modulate the biological activity of the scaffold. [4]

  • Photochemical Rearrangement: N-acylated isoxazol-5(2H)-ones can undergo a fascinating photochemical rearrangement. Upon irradiation with UV light (e.g., at 300 nm) in a solvent like acetone, they can extrude CO₂ and rearrange to form substituted oxazoles. [5]This transformation provides a powerful and unconventional route to oxazole-5-carboxylates, which are themselves valuable synthetic targets.

  • C4-Position Reactivity: In isoxazolones where the C4 position bears a proton, this site is acidic and can be deprotonated to form an enolate. This nucleophile can then participate in various C-C bond-forming reactions, such as aldol condensations or Michael additions, further expanding the synthetic utility of the scaffold.

G start Ethyl 4-methyl-5-oxo- isoxazole-3-carboxylate n_acyl N-Acylated Isoxazolone start->n_acyl Acylation (RCOCl) c4_enolate C4-Enolate Intermediate start->c4_enolate Deprotonation (Base) (if C4-H present) oxazole Substituted Oxazole (e.g., 2-Alkyloxazole- 5-carboxylate) n_acyl->oxazole Photolysis (hν) - CO₂ c4_product C4-Alkylated/Aldol Product c4_enolate->c4_product Electrophile (R-X)

Figure 3: Key reactivity pathways of the isoxazol-5(2H)-one core.

Applications in Research and Development

The structural and chemical features of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate make it a compound of significant interest for:

  • Medicinal Chemistry: As a decorated heterocyclic fragment, it can be used as a starting point for the synthesis of compound libraries aimed at screening for biological activity against various therapeutic targets. [1][2]* Agrochemicals: The isoxazole core is present in many commercial fungicides and herbicides. This compound serves as a key building block for creating novel agrochemical candidates. * Materials Science: Heterocyclic compounds with conjugated systems are often explored for their potential in creating organic electronic materials and dyes.

Safety and Handling

While specific toxicological data for this compound is not available, standard laboratory safety practices for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Stability: The compound is expected to be stable under normal laboratory conditions. [6]Store in a cool, dry place, away from strong oxidizing agents.

Conclusion

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a valuable heterocyclic compound that combines a stable, drug-like scaffold with versatile reactivity. Its synthesis is accessible through robust multicomponent reactions, and its structure allows for diverse chemical modifications, most notably the photochemical conversion to oxazoles. For researchers in drug discovery and synthetic chemistry, this compound and the broader class of isoxazol-5(2H)-ones represent a rich platform for innovation.

References

  • Title: Synthesis of Isoxazol-5(2H)-one Derivatives via (tBuO)2Mg Promoted [3 + 2] Annulations of δ-Acetoxy Allenoates with Hydroxylamine Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Isoxazol-5(2H)-one Derivatives via (tBuO)2Mg Promoted [3 + 2] Annulations of δ-Acetoxy Allenoates with Hydroxylamine Source: ACS Publications URL: [Link]

  • Title: The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones Source: CSIRO Publishing, Australian Journal of Chemistry URL: [Link]

  • Title: The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones Source: ResearchGate URL: [Link]

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]

  • Title: Supporting Information - Synthesis of novel pyrimidine derivatives Source: The Royal Society of Chemistry URL: [Link]

  • Title: Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate Source: PubChem URL: [Link]

  • Title: Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal Source: MDPI URL: [Link]

  • Title: Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate Source: PubChem URL: [Link]

  • Title: Ethyl 5-methylisoxazole-4-carboxylate Source: PubChem URL: [Link]

  • Title: Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms Source: MDPI URL: [Link]

  • Title: ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Source: PubChem URL: [Link]

  • Title: Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Source: MDPI URL: [Link]

  • Title: 5(2H)-Isoxazolone Source: PubChem URL: [Link]

  • Title: A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions Source: Arkivoc URL: [Link]

Sources

Foundational

The Isoxazolone Core: A Technical Guide to Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

An In-depth Monograph for Chemical and Pharmaceutical Development Professionals Abstract Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, registered under CAS Number 84280-59-1, represents a key heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Monograph for Chemical and Pharmaceutical Development Professionals

Abstract

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, registered under CAS Number 84280-59-1, represents a key heterocyclic scaffold with significant potential in synthetic and medicinal chemistry. As a derivative of the isoxazol-5-one family, this molecule serves as a versatile building block for the synthesis of more complex, biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a robust and detailed protocol for its synthesis via cyclocondensation, and an exploration of its potential applications in drug discovery, grounded in the established significance of the isoxazole core. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Introduction and Molecular Overview

The isoxazole ring system is a cornerstone in pharmaceutical sciences, present in numerous approved drugs and clinical candidates.[1][2][3] The specific subclass of isoxazolin-5-ones, to which the title compound belongs, are noted for their unique electronic properties and synthetic versatility. These scaffolds are found in natural products and have been extensively explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (Structure 1) is characterized by an ethyl ester at the 3-position, a methyl group at the 4-position, and a ketone at the 5-position of the dihydroisoxazole ring. This specific arrangement of functional groups offers multiple sites for chemical modification, making it an attractive intermediate for library synthesis in drug discovery campaigns.

Structure 1: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Figure 1: Chemical structure of the title compound.

Physicochemical and Safety Profile

A summary of the key physicochemical properties for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is provided below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource(s)
CAS Number 84280-59-1N/A
Molecular Formula C₇H₉NO₄N/A
Molecular Weight 171.15 g/mol N/A
Physical Form Predicted to be a solidBased on related structures
Solubility Expected solubility in polar organic solvents (e.g., Ethanol, DMSO, DMF)Inferred from functional groups
Safety & Handling

While specific toxicological data for this compound is not available, related isoxazole derivatives are classified as irritants. Standard laboratory safety protocols should be strictly followed.[6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place in a tightly sealed container.[9]

Synthesis and Mechanistic Pathway

The synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is most effectively achieved through the cyclocondensation of a β-keto ester with hydroxylamine. This is a classic and reliable method for the formation of the isoxazol-5-one ring.[10][11] The key starting material for this synthesis is Diethyl 2-methyl-3-oxosuccinate (also known as Diethyl oxalpropionate), CAS 759-65-9.[12][13][14]

Synthetic Workflow

The overall transformation involves the reaction of the two carbonyl groups of the succinate precursor with hydroxylamine, leading to the formation of the heterocyclic ring.

Figure 2: High-level workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical literature for the synthesis of isoxazol-5-ones from 1,3-dicarbonyl compounds.[10][11]

Reagents:

  • Diethyl 2-methyl-3-oxosuccinate (1.0 eq)[12]

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (or other suitable base, 1.1 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (1M, for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Diethyl 2-methyl-3-oxosuccinate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq).

    • Scientist's Insight: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt in situ. Anhydrous conditions are not strictly necessary, but using a non-aqueous solvent like ethanol promotes the reaction.

  • Dissolution & Reaction: Add ethanol to the flask (approx. 5-10 mL per gram of starting material) and begin stirring. Heat the mixture to reflux.

    • Scientist's Insight: Refluxing provides the necessary activation energy for the condensation and cyclization steps. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting succinate.

  • Reaction Workup: After the reaction is complete (typically 2-4 hours, as determined by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add deionized water and acidify to pH ~2-3 with 1M HCl. This will precipitate the crude product.

    • Scientist's Insight: Acidification ensures that the product is in its neutral form, minimizing its solubility in the aqueous phase.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The final compound can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Expected Characterization

While specific spectra for CAS 84280-59-1 are not publicly available, the following characteristics can be predicted based on its structure and data from analogous compounds.[15][16][17]

  • ¹H NMR:

    • An ethyl ester pattern: a quartet (~4.3 ppm, -OCH₂CH₃) and a triplet (~1.3 ppm, -OCH₂CH₃).

    • A singlet for the methyl group on the ring (~2.0-2.3 ppm).

    • A signal for the proton at the 4-position, though its presence and shift would depend on the tautomeric equilibrium between the oxo-dihydroisoxazole form and the hydroxy-isoxazole form.

  • ¹³C NMR:

    • Signals for the two carbonyl carbons (ester and ring ketone) in the range of 160-175 ppm.

    • Signals corresponding to the C=N bond and other ring carbons.

    • Signals for the ethyl ester carbons (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).

    • A signal for the methyl group carbon (~10-15 ppm).

  • IR Spectroscopy:

    • Strong carbonyl stretching frequencies for the ester and the ring ketone (~1700-1780 cm⁻¹).

    • C=N stretching frequency (~1600-1650 cm⁻¹).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ ion at m/z 172.06.

    • Expected [M+Na]⁺ ion at m/z 194.04.

Reactivity and Applications in Drug Discovery

The true value of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate lies in its potential as a synthetic intermediate. The isoxazol-5-one core is a privileged scaffold in medicinal chemistry.[2][3]

Potential Applications:

  • Scaffold for Novel Therapeutics: The isoxazole nucleus is a bioisostere for various functional groups and can participate in crucial hydrogen bonding interactions with biological targets. It is a component of drugs with activities including COX-2 inhibition and antibacterial action.[2]

  • Intermediate for Complex Synthesis: The ring can be opened under reductive conditions to yield valuable enamino ketone intermediates, which are versatile precursors for other heterocyclic systems.[18]

  • Derivatization: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling the coupling of diverse side chains to explore structure-activity relationships (SAR). This is a common strategy in the development of kinase inhibitors and other targeted therapies.[15]

The presence of the methyl group at the 4-position provides steric influence and can modulate the electronic properties and metabolic stability of derivative compounds, making it a useful point of diversification in a drug discovery program.

Conclusion

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a high-potential building block for chemical and pharmaceutical research. While not extensively characterized in public literature, its synthesis is straightforward, proceeding from readily available starting materials via a robust and well-understood reaction mechanism. Its structural features, particularly the reactive isoxazol-5-one core and the modifiable ester group, make it an ideal starting point for the synthesis of diverse chemical libraries aimed at discovering new therapeutic agents. This guide provides the necessary technical foundation for scientists to confidently incorporate this valuable intermediate into their synthetic and drug discovery workflows.

References

  • The Royal Society of Chemistry. Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]

  • MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity. [Link]

  • PubMed Central (PMC). 2-Isoxazolines: A Synthetic and Medicinal Overview. [Link]

  • ResearchGate. Recent Developments in the Chemistry of Isoxazol-5-ones. [Link]

  • Wikipedia. Fabaceae. [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • CPAChem. Safety data sheet for ethyl-5,5-diphenyl-2-isoxazoline-3-carboxylate. [Link]

  • ResearchGate. Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Pharmacological Study of Some 3-(Isoxazol-5-yl) quinazolin-4(3H)-ones. [Link]

  • PubMed Central (PMC). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. [Link]

  • ResearchGate. Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • PubMed Central (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • PubChem. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate. [Link]

  • ResearchGate. Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. [Link]

  • ResearchGate. Ethyl 5-(5-oxo-2,3-dihydro-5 H -oxazolo[2,3- a ]isoindol-9b-ylmethyl)-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate: the product of a novel synthetic method. [Link]

Sources

Exploratory

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate molecular structure

An In-depth Technical Guide to Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate This guide provides a comprehensive technical overview of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

This guide provides a comprehensive technical overview of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its molecular architecture, a field-proven synthesis protocol, robust analytical methods for structural verification, and its potential as a versatile building block in the drug discovery pipeline.

Introduction: The Isoxazolin-5-one Scaffold

The isoxazole ring system is a privileged five-membered heterocycle that is a cornerstone in modern medicinal chemistry.[1][2][3] Molecules incorporating this scaffold exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The specific variant, the isoxazolin-5-one, represents a highly versatile synthetic intermediate. Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutic agents.[3][6]

This document focuses on a specific derivative, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, providing the in-depth knowledge necessary for its synthesis, characterization, and strategic application in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity of a compound dictates its reactivity and potential applications. Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is characterized by a dihydroisoxazole ring (an isoxazolinone) substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a methyl group. The presence of the ester provides a handle for further chemical modification, such as hydrolysis or amidation, while the isoxazolinone core itself can participate in various chemical transformations.

Table 1: Core Properties of the Target Compound

PropertyValueSource
CAS Number 3477-10-9[7]
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
IUPAC Name Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate[7]
SMILES CCOC(=O)C1=NOC(=O)C1C

Synthesis Protocol: Cyclocondensation of a β-Ketoester

The most direct and widely adopted method for constructing the isoxazolin-5-one ring is through the cyclocondensation reaction between a β-ketoester and hydroxylamine.[3][8] This reaction is robust, high-yielding, and proceeds through a well-understood mechanism involving nucleophilic attack of hydroxylamine on the keto-carbonyl, followed by intramolecular cyclization and dehydration.

The choice of a β-ketoester is critical as it directly defines the substituents at the 3- and 4-positions of the final product. For the title compound, the required starting material is ethyl 2-methyl-3-oxobutanoate.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction Initiation cluster_2 Step 3: Cyclization cluster_3 Step 4: Product Isolation cluster_4 Step 5: Purification A Dissolve Ethyl 2-methyl-3-oxobutanoate and Hydroxylamine HCl in Ethanol B Add aq. KOH solution dropwise (Exothermic, maintain temp < 30°C) A->B Causality: Free hydroxylamine is the active nucleophile C Stir at room temperature for 1 hour B->C D Heat mixture to reflux (approx. 78°C) C->D E Maintain reflux for 4-6 hours (Monitor by TLC) D->E Causality: Provides activation energy for cyclization F Cool reaction to room temperature E->F G Pour mixture into ice-water F->G H Filter the resulting precipitate G->H I Wash solid with cold water H->I J Recrystallize from Ethanol/Water I->J K Dry under vacuum J->K L Obtain Pure Product K->L

Caption: Synthetic workflow for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

Detailed Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.

  • Reaction Initiation: While stirring, add a solution of potassium hydroxide (1.1 equivalents) in water dropwise. The addition is exothermic; maintain the temperature below 30°C using an ice bath. This step is crucial as it liberates the free hydroxylamine base, which is the active nucleophile required for the initial condensation. Stir the resulting mixture at room temperature for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure title compound as a crystalline solid. Dry the final product under vacuum.

Structural Elucidation and Analytical Verification

Confirming the molecular structure and assessing the purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.[8][9][10]

Analytical Workflow

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Start Synthesized Product NMR_Prep Prepare sample in CDCl3 Start->NMR_Prep IR_Prep Prepare KBr pellet or ATR sample Start->IR_Prep MS_Prep Dissolve sample in MeOH/CH3CN Start->MS_Prep H_NMR Acquire 1H NMR Spectrum NMR_Prep->H_NMR C_NMR Acquire 13C NMR Spectrum NMR_Prep->C_NMR Data_Analysis Correlate Spectroscopic Data H_NMR->Data_Analysis C_NMR->Data_Analysis IR_Scan Acquire FT-IR Spectrum IR_Prep->IR_Scan IR_Scan->Data_Analysis MS_Run Analyze via ESI-MS MS_Prep->MS_Run MS_Run->Data_Analysis Conclusion Structure Confirmed Purity Assessed Data_Analysis->Conclusion

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each proton environment.

    • A triplet and a quartet in the 1.3-1.4 ppm and 4.3-4.4 ppm regions, respectively, are characteristic of the ethyl ester group (–OCH₂CH₃).

    • A singlet around 2.3 ppm would correspond to the methyl group (–CH₃) at the C4 position.

    • A signal for the proton at the C4 position will also be present.

  • ¹³C NMR (Carbon NMR): This technique validates the carbon framework.

    • Signals for two carbonyl carbons (C=O) are expected: one for the ring ketone and one for the ester.

    • Additional signals will confirm the sp² carbons of the C=N-O moiety, the sp³ carbon at the C4 position, and the carbons of the ethyl and methyl groups.

  • FT-IR (Infrared Spectroscopy): IR spectroscopy identifies key functional groups.

    • Strong absorption bands around 1720-1750 cm⁻¹ are indicative of the C=O stretching vibrations of the ester.

    • Another strong carbonyl absorption for the ring ketone (isoxazolin-5-one) is expected.

    • A peak in the 1600-1650 cm⁻¹ region can be attributed to the C=N stretching of the isoxazole ring.

  • Mass Spectrometry (MS): This provides the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the expected peak would be the protonated molecular ion [M+H]⁺ at m/z ≈ 172.16.

Role in Drug Discovery and Development

Heterocyclic compounds are the bedrock of many pharmaceuticals.[4][5] Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a highly valuable and versatile building block for creating more complex and potent drug candidates.[3][6]

The molecule's utility stems from its two primary reactive sites:

  • The Ester Group: Can be easily hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing a route to attach different pharmacophores or modify solubility.

  • The Isoxazolinone Ring: The ring itself can be a target for various chemical transformations, allowing for the construction of novel molecular scaffolds.

G cluster_mods Chemical Modifications BuildingBlock Ethyl 4-methyl-5-oxo- 2,5-dihydroisoxazole- 3-carboxylate Mod1 Amidation of Ester BuildingBlock->Mod1 Mod2 Ring Opening/Transformation BuildingBlock->Mod2 Mod3 Further Substitution BuildingBlock->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role of the title compound as a scaffold in a typical drug discovery pipeline.

This strategic positioning allows research teams to rapidly generate libraries of diverse compounds for high-throughput screening against various biological targets, accelerating the identification of new hit and lead compounds.

Conclusion

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a fundamentally important heterocyclic compound. Its well-defined molecular structure, accessible synthesis via cyclocondensation, and straightforward characterization make it a reliable tool for chemical research. For scientists and professionals in drug development, its true value lies in its role as a versatile synthetic intermediate, enabling the exploration of novel chemical space in the quest for next-generation therapeutics.

References

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • 2a biotech. ETHYL 4-METHYL-5-OXO-4,5-DIHYDROISOXAZOLE-3-CARBOXYLATE. Available from: [Link]

  • MDPI. tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. Available from: [Link]

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]

  • PubMed Central (PMC). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available from: [Link]

  • Semantic Scholar. One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. Available from: [Link]

  • MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic analysis and theoretical study of new pyrrole-isoxazoline derivatives | Request PDF. Available from: [Link]

  • PubChem. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate. Available from: [Link]

  • Hindawi. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Available from: [Link]

  • ResearchGate. (PDF) Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available from: [Link]

  • MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Available from: [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. Available from: [Link]

  • PubMed. The recent progress of isoxazole in medicinal chemistry. Available from: [Link]

  • PubMed Central (PMC). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. Available from: [Link]

  • ResearchGate. The recent progress of isoxazole in medicinal chemistry | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Available from: [Link]

Sources

Foundational

Spectroscopic Analysis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. The document is intended for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the theoretical basis and practical application of key spectroscopic techniques for the structural elucidation and characterization of this heterocyclic compound. This guide will cover the analysis of expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the spectral data.

Introduction

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and organic synthesis due to its isoxazole core. The isoxazole ring is a versatile scaffold found in numerous biologically active molecules. Understanding the precise structure and electronic properties of this compound is paramount for its application in drug design and development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of the molecular structure and purity.

This guide will delve into the expected spectroscopic signatures of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, explaining the rationale behind the anticipated spectral features. While exhaustive searches for experimentally acquired spectra for this specific compound (CAS Number: 84280-59-1) did not yield published, peer-reviewed data at the time of this writing, this guide will provide a robust theoretical framework for its characterization based on the analysis of its constituent functional groups and related structures.

Molecular Structure and Key Functional Groups

To comprehend the spectroscopic data, a clear understanding of the molecule's structure is essential.

dot

Caption: Molecular Structure of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

The key functional groups that will give rise to characteristic spectroscopic signals are:

  • Ethyl Ester Group (-COOCH₂CH₃): This group will produce distinct signals in both ¹H and ¹³C NMR, as well as a strong absorption in the IR spectrum.

  • Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen. The dihydro- and oxo- substitutions will significantly influence its spectroscopic properties.

  • Methyl Group (-CH₃): Attached to the isoxazole ring, this will show a characteristic singlet in the ¹H NMR spectrum.

  • Carbonyl Group (C=O): The ketone within the isoxazole ring and the ester carbonyl will have distinct IR stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol (Predicted):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds and to observe exchangeable protons (like N-H, if tautomerism occurs).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution. Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.3Quartet (q)2H-OCH₂ CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons.
~2.0Singlet (s)3H-CH₃ The methyl group attached to the isoxazole ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift will be influenced by the electronic environment of the ring.
~1.3Triplet (t)3H-OCH₂CH₃ The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons.

dot

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (≥400 MHz) transfer->instrument setup Set acquisition parameters (pulse angle, relaxation delay, scans) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire fourier Fourier Transform (FID to Spectrum) acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate G compound Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (M ≈ 187.15) M_plus [M]+• m/z ≈ 187 compound->M_plus Ionization M_minus_29 [M-29]+ (Loss of -CH2CH3) m/z ≈ 158 M_plus->M_minus_29 M_minus_45 [M-45]+ (Loss of -OCH2CH3) m/z ≈ 142 M_plus->M_minus_45 M_minus_28 [M-28]+• (Loss of CO) m/z ≈ 159 M_plus->M_minus_28

Exploratory

An In-depth Technical Guide to the Presumed Mechanism of Action of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate represents a specific embodiment of this versatile heterocyclic motif. While direct, extensive research on the precise mechanism of action of this particular molecule is not yet prevalent in publicly accessible literature, its structural features allow for informed hypotheses based on the well-documented activities of related isoxazole derivatives. This guide synthesizes the current understanding of isoxazole pharmacology and outlines a robust, multi-faceted experimental strategy to elucidate the specific mechanistic pathways of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. We will explore potential molecular targets and cellular effects, providing a scientifically grounded framework for future research and development.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and a rigid conformational framework, making them privileged structures in drug design.[4] The isoxazole ring is a bioisostere for other functional groups, capable of participating in hydrogen bonding and other non-covalent interactions with biological macromolecules. Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][5]

The subject of this guide, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, possesses several key structural features that likely dictate its biological activity:

  • A Dihydroisoxazole Core: The partially saturated ring may influence the compound's three-dimensional shape and flexibility compared to a fully aromatic isoxazole.

  • An Oxo Group: The ketone at the 5-position introduces a potential hydrogen bond acceptor and a site for nucleophilic attack.

  • An Ethyl Carboxylate Group: This ester functionality can modulate the compound's lipophilicity and may serve as a handle for metabolic modification or as a key interacting group with a target protein.

  • A Methyl Group: The substituent at the 4-position can influence steric interactions within a binding pocket.

Given these features, we can postulate several plausible mechanisms of action based on established pharmacology of similar compounds.

Postulated Mechanisms of Action and Molecular Targets

The diverse biological effects of isoxazole-containing compounds stem from their ability to interact with a variety of enzymes and receptors. Below, we explore potential mechanisms for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

Enzyme Inhibition

Many isoxazole derivatives exert their effects through the inhibition of key enzymes.

  • Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some isoxazoles, such as valdecoxib, are due to their inhibition of COX enzymes.[2] The structural features of our target compound could potentially allow it to fit within the active site of COX-1 or COX-2.

  • Protein Kinase Inhibition: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The isoxazole scaffold is present in some kinase inhibitors. The planar nature of the ring system and the presence of hydrogen bond donors and acceptors could facilitate binding to the ATP-binding pocket of various kinases.

  • Other Enzymatic Targets: Depending on the cellular context, other enzymes could be potential targets. These might include metalloproteinases, phosphatases, or enzymes involved in metabolic pathways.

Receptor Modulation

Isoxazole-containing compounds can also act as modulators of various cellular receptors.

  • G-Protein Coupled Receptors (GPCRs): The structural diversity of isoxazoles allows them to bind to a wide range of GPCRs, potentially acting as agonists or antagonists.

  • Nuclear Receptors: Some small molecules can penetrate the cell and nuclear membranes to interact with nuclear receptors, thereby modulating gene expression. The lipophilic character of the ethyl ester in our compound of interest may facilitate such interactions.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a multi-pronged approach is essential. The following workflow is designed to first identify the biological effect and then progressively narrow down the molecular target.

Experimental Workflow A Initial Phenotypic Screening (e.g., cell viability, proliferation assays) B Broad-Spectrum Target-Based Screening (e.g., kinase panel, GPCR panel) A->B Identify biological activity C Hypothesis-Driven Target Validation B->C Identify potential targets D Biochemical and Biophysical Assays C->D Validate direct target interaction E Cellular Target Engagement Assays D->E Confirm target interaction in cells F In Vivo Model Validation E->F Assess in vivo efficacy and target modulation

Figure 1: A stepwise experimental workflow for elucidating the mechanism of action.

Step 1: Initial Phenotypic Screening

The first step is to determine the primary biological effect of the compound in a cellular context.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells of interest (e.g., a cancer cell line for anti-cancer activity screening) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in cell culture medium. Add the compound to the cells at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Step 2: Broad-Spectrum Target-Based Screening

Based on the phenotypic screening results, a broad-spectrum screening against panels of known drug targets can provide initial hits.

Example: Kinase Panel Screening

Commercial services offer screening of a compound against a large panel of purified kinases. The compound is typically tested at a fixed concentration (e.g., 10 µM), and the percentage of inhibition for each kinase is determined. Hits are identified as kinases that are significantly inhibited by the compound.

Kinase Target Inhibition (%) at 10 µM
Kinase A85%
Kinase B12%
Kinase C92%
......
Kinase N5%
Table 1: Example data from a kinase panel screen.
Step 3: Hypothesis-Driven Target Validation

The results from the broad-spectrum screen will generate hypotheses about the direct molecular target(s). These hypotheses must be validated through more focused experiments.

Step 4: Biochemical and Biophysical Assays

These assays are designed to confirm a direct interaction between the compound and the purified target protein.

Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a suitable buffer, combine the purified kinase, a kinase-specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Plot the kinase activity as a function of the compound concentration to determine the IC50 value.

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Compound Ethyl 4-methyl-5-oxo- 2,5-dihydroisoxazole-3-carboxylate Compound->Kinase_B Inhibits Gene Target Gene TF->Gene Regulates Transcription

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

Step 5: Cellular Target Engagement Assays

It is crucial to demonstrate that the compound interacts with its target in a cellular environment.

Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Treatment: Treat cells with Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate at different concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate and a loading control antibody (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.

Step 6: In Vivo Model Validation

The final step is to assess the compound's efficacy and target engagement in a relevant animal model. This could involve, for example, a tumor xenograft model for an anti-cancer compound, where tumor growth and target phosphorylation levels in the tumor tissue are measured.

Conclusion and Future Directions

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a compound of interest due to its isoxazole core, a scaffold with proven therapeutic relevance. While its specific mechanism of action remains to be fully elucidated, its structural features suggest plausible interactions with various enzymes and receptors. The experimental framework outlined in this guide provides a comprehensive and logical pathway for researchers to systematically investigate its biological activity, identify its molecular target(s), and validate its mechanism of action. Future studies should focus on executing this workflow to unlock the therapeutic potential of this and related isoxazole derivatives.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[1]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.[2]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.[3]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.[5]

  • Biologically-active isoxazole-based drug molecules. ResearchGate.[4]

Sources

Foundational

Synthesis of Isoxazole Derivatives from Ethyl Acetoacetate: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant pha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals due to its versatile biological activities.[1][2] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, is present in drugs ranging from anti-inflammatory agents like valdecoxib to various antibiotics such as cloxacillin and dicloxacillin.[1][3][4] Ethyl acetoacetate, a readily available and versatile β-ketoester, serves as a pivotal starting material for the construction of this privileged heterocyclic system. This technical guide provides an in-depth exploration of the synthesis of isoxazole derivatives from ethyl acetoacetate, focusing on the core reaction mechanisms, a comparative analysis of modern catalytic protocols, and detailed, field-proven methodologies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers in drug discovery and organic synthesis.

The Strategic Importance of the Isoxazole Moiety

The isoxazole ring is an electron-rich aromatic system whose unique physicochemical properties make it a valuable pharmacophore in drug design.[1][5] Its derivatives exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][3] The weak N-O bond within the ring provides a site for potential ring-cleavage reactions, rendering isoxazoles versatile synthetic intermediates for transformation into other important functional groups like β-hydroxy ketones and γ-amino alcohols.[5][6] The ability to synthesize a diverse library of substituted isoxazoles from common precursors is therefore a critical task in modern medicinal chemistry.

The Foundational Reaction: Condensation of Ethyl Acetoacetate and Hydroxylamine

The most fundamental approach to constructing the isoxazole core from ethyl acetoacetate is its direct condensation with hydroxylamine. This reaction proceeds via a two-step sequence involving initial oxime formation followed by an intramolecular cyclization.

Mechanistic Deep Dive

The causality of this transformation is rooted in the distinct electrophilic sites of ethyl acetoacetate and the nucleophilic nature of hydroxylamine.

  • Oximation: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is a standard condensation reaction that, after dehydration, yields the stable intermediate, ethyl 3-(hydroxyimino)butanoate (an oxime).[7][8]

  • Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the oxime's hydroxyl group onto the ester carbonyl carbon. This intramolecular reaction is entropically favored. The subsequent elimination of an ethanol molecule results in the formation of the heterocyclic ring, yielding 3-methylisoxazol-5(4H)-one.[9][10]

This core product exists in tautomeric equilibrium with its enol form, 5-hydroxy-3-methylisoxazole. The keto form is generally favored.

Core_Mechanism EAA Ethyl Acetoacetate Oxime Oxime Intermediate (Ethyl 3-(hydroxyimino)butanoate) EAA->Oxime 1. Oximation (+ NH₂OH, -H₂O) NH2OH Hydroxylamine (NH₂OH) Product 3-Methylisoxazol-5(4H)-one Oxime->Product 2. Intramolecular Cyclization (-EtOH)

Caption: Foundational reaction mechanism for isoxazole synthesis.

Advancing the Synthesis: One-Pot, Three-Component Reactions

While the two-component synthesis is fundamental, modern organic synthesis prioritizes efficiency, atom economy, and environmental compatibility. To this end, a one-pot, three-component reaction involving ethyl acetoacetate , hydroxylamine hydrochloride , and a variety of aldehydes has become the dominant strategy for producing highly functionalized 4-arylmethylene-3-methylisoxazol-5(4H)-ones.[7][11][12]

The Knoevenagel Condensation Pathway

This advanced protocol builds directly upon the foundational mechanism. The key difference is that the 3-methylisoxazol-5(4H)-one is not isolated but is generated in situ. This intermediate possesses an acidic methylene group at the C4 position, which is activated by the adjacent carbonyl and imine groups.

In the presence of a catalyst (often a mild acid or base), this active methylene group undergoes a Knoevenagel condensation with an aldehyde.[9][10] This step involves the formation of a new carbon-carbon double bond and the elimination of a water molecule, directly furnishing the final 4-substituted isoxazole derivative. The advantage of this one-pot approach lies in its operational simplicity and the avoidance of intermediate purification steps, which aligns with the principles of green chemistry.[7][12]

Three_Component_Workflow cluster_reactants Reactants cluster_process One-Pot Process cluster_intermediates In Situ Intermediates EAA Ethyl Acetoacetate Reaction Catalyst Solvent (e.g., H₂O/EtOH) Room Temp. or Heat EAA->Reaction NH2OH Hydroxylamine HCl NH2OH->Reaction Aldehyde Aromatic Aldehyde InSituIsox 3-Methylisoxazol-5(4H)-one Aldehyde->InSituIsox Knoevenagel Condensation Reaction->InSituIsox Cyclization Product 4-Arylmethylene-3-methyl- isoxazol-5(4H)-one InSituIsox->Product

Caption: Workflow for the one-pot, three-component synthesis.

Comparative Analysis of Modern Catalytic Methodologies

The choice of catalyst is critical to the success of the three-component synthesis, influencing reaction time, yield, and environmental impact. A wide array of catalysts has been successfully employed, demonstrating the robustness of this transformation. The data below summarizes several field-proven, eco-friendly approaches.

Catalyst Solvent Temp. Time Yield Range (%) Reference
Citric Acid (1 mmol)WaterRoom Temp.5 - 24 h70 - 90%[12]
Hexamine (20 mol%)EtOH:H₂O (1:1)Room Temp.75 min~91%[11]
Propylamine-Cellulose (14 mg)WaterRoom Temp.40 min~90%[9]
Imidazole (cat.) + UltrasoundWaterN/A15 - 45 min85 - 98%[10]
Tartaric Acid (5 mol%)WaterRoom Temp.25 - 60 min88 - 95%[8]
WEOFPA + GlycerolSolvent-free60 °C60 - 90 min86 - 92%[7]
SnII-Mont K10 (0.01g) + UltrasoundWater30 °C15 - 25 min87 - 96%[13]

WEOFPA: Water Extract of Orange Fruit Peel Ash

Expert Insight: The trend towards using water as a solvent and employing biodegradable organocatalysts like citric acid or tartaric acid highlights a significant shift towards sustainable chemistry.[8][12] Furthermore, the application of energy sources like ultrasound irradiation can dramatically reduce reaction times while maintaining high yields, offering a powerful tool for process intensification.[10][13][14]

Field-Proven Experimental Protocol

This section provides a trusted, step-by-step methodology for the synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, adapted from a highly efficient and green protocol using citric acid.[12]

Materials & Equipment
  • Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Hydroxylamine hydrochloride (10 mmol), Citric acid (1 mmol), Deionized water, Ethanol.

  • Equipment: 25 mL round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), filtration apparatus (Büchner funnel), melting point apparatus.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask containing deionized water (10 mL), add ethyl acetoacetate (10 mmol, 1.30 g), hydroxylamine hydrochloride (10 mmol, 0.70 g), and benzaldehyde (10 mmol, 1.06 g).

  • Catalyst Addition: Add citric acid (1 mmol, 0.19 g) to the mixture.

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (2:8) eluent. The reaction is typically complete within 5-24 hours, evidenced by the consumption of the starting materials.[12]

  • Work-up and Isolation: Upon completion, the solid product that has precipitated from the reaction mixture is isolated by vacuum filtration through a Büchner funnel.

  • Purification: The crude solid is washed with cold water and then recrystallized from ethanol to yield the pure product as yellow crystals.[12]

Self-Validating System: Characterization Data

The integrity of the synthesis is confirmed by spectroscopic analysis of the product. The data provided below for (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one serves as a benchmark for validation.

  • Appearance: Yellow crystal[12]

  • Melting Point: 140-142 °C (Lit.[12] mp 142-144 °C)

  • ¹H-NMR (300 MHz, CDCl₃): δ 2.31 (s, 3H, CH₃), 7.44 (s, 1H, ArCH=), 7.49-7.59 (m, 3H, Ar), 8.35 (dd, J = 1.3, 7.4 Hz, 2H, Ar).[12]

  • ¹³C-NMR (300 MHz, CDCl₃): δ 11.63 (CH₃), 119.65 (C=, inside of isoxazolone ring), 129.03 (Ar), 130.47 (Ar), 132.29 (Ar), 134.01 (Ar), 149.98 (ArCH=), 161.16 (C=N), 167.88 (C=O).[12]

  • IR (KBr) ν (cm⁻¹): 1732 (C=O), 1620 (C=N), 1100, 1216, 879, 763.[12]

Conclusion

The synthesis of isoxazole derivatives from ethyl acetoacetate represents a robust and highly adaptable platform for generating compounds of significant medicinal interest. The evolution from classical two-component condensations to modern, one-pot, three-component strategies underscores the field's progress towards greater efficiency and sustainability. By understanding the core reaction mechanisms—oxime formation, intramolecular cyclization, and Knoevenagel condensation—researchers can rationally select from a diverse toolkit of catalytic systems to optimize their synthetic efforts. The protocols and comparative data presented herein provide a comprehensive and authoritative foundation for scientists and drug development professionals to confidently and effectively produce these valuable heterocyclic scaffolds.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst. (n.d.). Journal For Basic Sciences. [Link]

  • One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. (2014). Oriental Journal of Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2023). RSC Advances. [Link]

  • Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. (1979). Journal of the American Chemical Society. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Eng. Proc.. [Link]

  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H). (2016). Organic Chemistry Research. [Link]

  • Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. (2018). Journal of the Serbian Chemical Society. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). International Journal of Advanced Research. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2011). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). Future Medicinal Chemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Der Pharma Chemica. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers in Medicinal Chemistry. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). ResearchGate. [Link]

  • Claisen Isoxazole Synthesis Mechanism. (2021). YouTube. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2017). Asian Journal of Research in Chemistry. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE. [Link]

  • Claisen isoxazole synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2023). ResearchGate. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2019). Molecules. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2015). Specialty Journal of Chemistry. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ethyl acetoacetate. (2014). Slideshare. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2017). Organic & Biomolecular Chemistry. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2009). Journal of Combinatorial Chemistry. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). Saudi Pharmaceutical Journal. [Link]

  • Synthesis of various 3,5-diarylisoxazoles with the scope of their biological activities. (2022). ResearchGate. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2018). Molbank. [Link]

  • An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2020). International Journal of Creative Research Thoughts. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Reactions of Hydroxylamine With Acetoacetyl Thioesters or Ethyl Acetoacetate. (1970). Analytical Biochemistry. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate. [Link]

  • Ethyl acetoacetate. (n.d.). Wikipedia. [Link]

  • Ethyl acetoacetate – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Exploratory

The Synthesis of Dihydroisoxazoles via 1,3-Dipolar Cycloaddition: A Technical Guide for the Modern Chemist

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of synthetic tools available, the 1,3-dipolar cycl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of synthetic tools available, the 1,3-dipolar cycloaddition stands out as a powerful and versatile strategy for the formation of five-membered heterocyclic rings. This in-depth technical guide focuses on a cornerstone of this reaction class: the synthesis of dihydroisoxazoles (also known as isoxazolines) through the reaction of nitrile oxides with alkenes. This transformation is not merely an academic curiosity; it is a workhorse reaction in medicinal chemistry and drug development, providing access to a scaffold with a remarkable range of biological activities.[1][2][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles that govern this reaction. By understanding the "why" behind the experimental choices, the practicing chemist is better equipped to troubleshoot, optimize, and innovate.

Section 1: The Heart of the Reaction: Understanding the 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a [3+2] cycloaddition, a pericyclic reaction where a 1,3-dipole reacts with a dipolarophile (in this case, an alkene) to form a five-membered ring.[6] The reaction proceeds in a concerted fashion, meaning that the two new sigma bonds are formed in a single transition state.[7] This concerted nature is a key factor in the high degree of stereospecificity often observed in these reactions.

The Key Players: Nitrile Oxides and Alkenes

Nitrile Oxides (the 1,3-Dipole): These are highly reactive intermediates with the general structure R-C≡N⁺-O⁻. Their instability necessitates their in situ generation, a critical aspect of experimental design that will be discussed in detail in Section 3.[1][8]

Alkenes (the Dipolarophile): The reactivity of the alkene component is influenced by its electronic properties. Electron-deficient alkenes generally react faster with nitrile oxides, a facet that can be explained by Frontier Molecular Orbital (FMO) theory.[7]

Unraveling the Mechanism and Selectivity

The regioselectivity of the nitrile oxide-alkene cycloaddition, which dictates the orientation of the dipole relative to the dipolarophile, is a crucial consideration. This is largely governed by the interaction of the frontier molecular orbitals of the reactants.[7][9] In most cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This typically leads to the formation of 3,5-disubstituted dihydroisoxazoles.[1]

However, steric factors can also play a significant role in directing the regiochemical outcome.[6] For instance, bulky substituents on either the nitrile oxide or the alkene can favor the formation of the less sterically hindered regioisomer.

Stereoselectivity is another hallmark of this reaction. The concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the dihydroisoxazole product.[6][10] Furthermore, when chiral centers are present in either reactant, diastereoselectivity can be achieved, often influenced by steric hindrance or directing groups.[6][10]

Section 2: Generating the Elusive Dipole: Methods for Nitrile Oxide Formation

The transient nature of nitrile oxides demands their generation in the presence of the alkene dipolarophile. The choice of method for nitrile oxide generation is critical and depends on the stability of the starting materials and the desired reaction conditions.

The Classic Approach: Dehydrohalogenation of Hydroximoyl Halides

This is arguably the most common method for generating nitrile oxides. It involves the treatment of a hydroximoyl halide (typically a chloride or bromide) with a non-nucleophilic base, such as triethylamine. The hydroximoyl halides are themselves readily prepared from the corresponding aldoximes.[8][11]

Causality in Protocol: The slow addition of the base is often crucial to maintain a low concentration of the highly reactive nitrile oxide, thereby minimizing its dimerization to form furoxans, a common side reaction.[1]

Milder Alternatives: Oxidation of Aldoximes and Dehydration of Nitroalkanes

For substrates that are sensitive to the conditions of the dehydrohalogenation method, alternative strategies have been developed.

  • Oxidation of Aldoximes: Various oxidizing agents, such as trichloroisocyanuric acid or diacetoxyiodobenzene, can directly convert aldoximes to nitrile oxides under mild conditions.[12][13] This method avoids the need to pre-form the hydroximoyl halide.

  • Dehydration of Primary Nitroalkanes: This method involves the dehydration of primary nitroalkanes using reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine.[8]

Section 3: The Practitioner's Corner: Experimental Protocols and Considerations

This section provides a detailed, step-by-step methodology for a representative 1,3-dipolar cycloaddition reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.

A Representative Protocol: Synthesis of 3-Phenyl-5-(phenoxymethyl)-4,5-dihydroisoxazole

This protocol details the reaction between benzonitrile oxide (generated in situ from benzohydroximoyl chloride) and allyl phenyl ether.

Materials and Equipment:

  • Benzohydroximoyl chloride

  • Allyl phenyl ether

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of benzohydroximoyl chloride (1.0 eq) and allyl phenyl ether (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of triethylamine (1.5 eq) in anhydrous DCM is added dropwise via a dropping funnel over a period of 1-2 hours at 0 °C.

    • Causality: The dropwise addition of the base at a low temperature is critical to control the rate of nitrile oxide formation, thereby preventing its dimerization. The use of a slight excess of the alkene ensures complete trapping of the generated nitrile oxide. Anhydrous conditions are necessary to prevent hydrolysis of the hydroximoyl chloride and the nitrile oxide.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting benzohydroximoyl chloride is consumed.

  • Workup: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is then washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

    • Causality: The aqueous washes are designed to remove any remaining triethylamine and its salt, as well as other water-soluble impurities. Drying the organic layer is essential before solvent removal to prevent the presence of water in the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-phenyl-5-(phenoxymethyl)-4,5-dihydroisoxazole.

    • Causality: Column chromatography is a standard and effective method for separating the desired dihydroisoxazole from any unreacted starting materials, side products (such as furoxans), and other impurities.

Data Presentation:

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
Benzohydroximoyl chloride155.591.01.0
Allyl phenyl ether134.181.21.2
Triethylamine101.191.51.5
Mandatory Visualization: Reaction Mechanism and Workflow

Reaction_Mechanism cluster_reactants Reactants Nitrile Oxide R-C≡N⁺-O⁻ Transition State Concerted [3+2] Transition State Nitrile Oxide->Transition State Alkene R'-CH=CH-R'' Alkene->Transition State Dihydroisoxazole Dihydroisoxazole Product Transition State->Dihydroisoxazole caption General Mechanism of 1,3-Dipolar Cycloaddition

Caption: General Mechanism of 1,3-Dipolar Cycloaddition.

Experimental_Workflow A 1. Reaction Setup (Reactants in DCM at 0 °C) B 2. Slow Addition of Base (Triethylamine in DCM) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Filtration and Aqueous Washes) C->D E 5. Purification (Column Chromatography) D->E F Pure Dihydroisoxazole E->F caption Experimental Workflow for Dihydroisoxazole Synthesis

Sources

Foundational

A Versatile Scaffold for Modern Drug Discovery: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate as a Precursor to Novel Heterocycles

Abstract In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, driving...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, driving the continuous need for versatile and efficient synthetic methodologies.[1][2][3] This technical guide delves into the synthetic utility of a highly functionalized and reactive building block: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate . We will explore its synthesis, inherent reactivity, and its strategic application as a precursor for a diverse array of biologically relevant heterocycles, including pyrazoles, pyridines, and pyrimidines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of the Isoxazolone Core

The isoxazolone moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and conformational flexibility make it an attractive starting point for the synthesis of more complex heterocyclic systems.[4] The title compound, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, is particularly noteworthy due to the presence of multiple reactive sites: an ester for derivatization, a reactive carbonyl group, and a labile N-O bond, all of which can be strategically exploited for ring transformation reactions.

Synthesis of the Core Scaffold: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

A robust and scalable synthesis of the starting material is paramount for its widespread application. A plausible and efficient method for the preparation of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves the condensation of diethyl 2-methyl-3-oxosuccinate with hydroxylamine.

Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
  • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl 2-methyl-3-oxosuccinate (1.0 eq.) dropwise at 0 °C. The sodium ethoxide acts as a base to deprotonate the active methylene group of the succinate, forming the corresponding enolate.

  • After stirring for 30 minutes, a solution of hydroxylamine hydrochloride (1.1 eq.) in water is added slowly. The hydroxylamine then attacks the keto-carbonyl group of the enolate.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The acidic workup facilitates the cyclization and dehydration to form the isoxazolone ring.

  • Upon completion (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound as a crystalline solid.

The Isoxazolone as a Synthon: Ring Transformation Strategies

The true synthetic power of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate lies in its ability to undergo ring-opening and subsequent recyclization to generate a variety of other heterocyclic systems. The strained N-O bond is susceptible to cleavage under various conditions, leading to versatile intermediates.

Synthesis of Substituted Pyrazoles

The transformation of the isoxazolone core into a pyrazole ring is a well-established strategy, typically involving reaction with a hydrazine derivative.[5][6] This reaction proceeds via a nucleophilic attack of the hydrazine on the C5-carbonyl group, followed by ring opening and recyclization.

The proposed mechanism involves the initial attack of hydrazine on the carbonyl group of the isoxazolone, leading to the formation of a hemiaminal intermediate. Subsequent cleavage of the N-O bond, driven by the formation of a more stable pyrazole ring, results in the desired product.

Diagram: Proposed Mechanism for Pyrazole Synthesis

G Proposed Mechanism for Pyrazole Synthesis start Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate + Hydrazine intermediate1 Hemiaminal Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 N-O Bond Cleavage product Substituted Pyrazole intermediate2->product Cyclization & Dehydration G Experimental Workflow for Pyridone Synthesis start Mix Isoxazolone and Mo(CO)6 in Acetonitrile/Water reaction Reflux at 80°C start->reaction workup Cool, Filter, and Concentrate reaction->workup purification Column Chromatography workup->purification product 4-Oxo-1,4-dihydropyridine purification->product

Caption: A streamlined workflow for the synthesis of 4-oxo-1,4-dihydropyridines.

  • To a solution of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1.0 eq.) in a mixture of acetonitrile and water (9:1), add molybdenum hexacarbonyl (1.2 eq.).

  • Reflux the reaction mixture at 80 °C for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove insoluble metal residues.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, dichloromethane:methanol gradient) to yield the pyridone product.

Synthesis of Substituted Pyrimidines

The isoxazolone scaffold can also be a precursor to pyrimidines, another class of heterocycles with significant pharmacological importance. [7]This transformation can be achieved by reacting the isoxazolone with a suitable amidine source.

  • In a sealed tube, combine Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1.0 eq.), guanidine hydrochloride (1.5 eq.), and a non-nucleophilic base such as DBU (1.5 eq.) in a high-boiling solvent like DMF.

  • Heat the mixture to 120-140 °C for 24 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimidine derivative.

Applications in Drug Development

The heterocyclic cores—pyrazole, pyridine, and pyrimidine—synthesized from Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate are prevalent in a wide range of approved drugs and clinical candidates. [1][8]Their applications span across various therapeutic areas, including oncology, inflammation, and infectious diseases. The ability to rapidly generate diverse libraries of these heterocycles from a common, readily accessible precursor is a significant advantage in the drug discovery process.

Conclusion

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has demonstrated itself to be a remarkably versatile and powerful building block in heterocyclic synthesis. Its inherent reactivity, coupled with the strategic application of ring-transformation reactions, provides efficient access to a variety of medicinally relevant scaffolds. The methodologies outlined in this guide offer a solid foundation for researchers to explore the full potential of this isoxazolone derivative in the design and synthesis of novel therapeutic agents. The continued exploration of the reactivity of this and related isoxazolones will undoubtedly lead to the discovery of new and innovative synthetic pathways in the field of heterocyclic chemistry.

References

  • National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 4,5-dihydro-4,5-dioxo-1H-1-benzopyrano[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc, 2019(5), 194-226.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Srivastava, A., & Kumar, A. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.
  • Sci-Hub. (2018). Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-Ethyl-4,7-dihydro-2-methyl-4-oxo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubMed. (1990). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Retrieved from [Link]

  • University of Montana Impact. (n.d.). Ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]-isoindol-9b-ylmethyl)-4-(2,5, 5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate: The product of a novel synthetic method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Retrieved from [Link]

  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Retrieved from [Link]

  • University of Montana Impact. (n.d.). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2017). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

Sources

Exploratory

Introduction: The Dihydroisoxazole Core - A Latent Powerhouse in Synthesis

An In-Depth Technical Guide to the Reactivity of the Dihydroisoxazole Ring Dihydroisoxazoles, also known as 2-isoxazolines, are five-membered heterocyclic compounds that have emerged as exceptionally versatile intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Dihydroisoxazole Ring

Dihydroisoxazoles, also known as 2-isoxazolines, are five-membered heterocyclic compounds that have emerged as exceptionally versatile intermediates in modern organic synthesis.[1][2] Their prevalence in medicinal chemistry and natural product synthesis is not due to the inertness of the ring, but rather its inherent, controllable reactivity.[3][4] Typically synthesized through the robust and highly regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkenes, the dihydroisoxazole ring serves as a stable, yet readily transformable, masked functional group.[5][6][7]

The synthetic utility of this scaffold is almost entirely derived from the strategic cleavage of the relatively weak N-O bond.[8][9][10] This bond represents a point of latent reactivity that, under the correct conditions, can be broken to unveil a variety of valuable linear functionalities, including γ-amino alcohols, β-hydroxy ketones, and β-amino ketones.[2][11][12] This guide provides a detailed exploration of the principal reaction pathways governing the dihydroisoxazole ring, offering mechanistic insights, field-proven protocols, and an understanding of the causality behind experimental choices for researchers in drug discovery and chemical development.

Pillar 1: Reductive N-O Bond Cleavage - Accessing Amino Alcohols and Ketones

The most fundamental transformation of the dihydroisoxazole ring is its reductive cleavage, which unmasks a 1,3-difunctionalized linear system. The choice of reducing agent is critical as it dictates the final oxidation state of the product, allowing chemists to selectively access β-amino ketones, β-amino alcohols, or γ-amino alcohols.

Catalytic Hydrogenation: The Classic Route to γ-Amino Alcohols

Catalytic hydrogenation is a cornerstone method for the complete reduction of the dihydroisoxazole ring.[12] This process involves not only the hydrogenolysis of the N-O bond but also the subsequent reduction of the transient imine intermediate.

Mechanistic Rationale: The reaction proceeds via initial adsorption onto the catalyst surface, followed by cleavage of the weak N-O bond. This generates a β-hydroxy imine (or its tautomer, an enamine), which is then rapidly hydrogenated to the final γ-amino alcohol product. The choice of catalyst is paramount. Raney Nickel (Ra-Ni) is particularly effective due to its high affinity for heteroatom--heteroatom bonds.[12] Palladium on carbon (Pd/C) is also widely used, although its reactivity can sometimes be tempered, offering selectivity in complex molecules. For instance, studies have shown that Pd/C-assisted hydrogenation can selectively reduce a nitro group on a phenyl substituent while leaving the dihydroisoxazole ring intact.[13][14]

G cluster_workflow Workflow: Catalytic Hydrogenation A Dihydroisoxazole Substrate B Dissolve in Solvent (e.g., MeOH, EtOH) A->B C Add Catalyst (e.g., Raney Ni, Pd/C) B->C D Pressurize with H2 (e.g., 50 psi) C->D E Reaction at RT for 12-24h D->E F Filter through Celite to remove catalyst E->F G Concentrate in vacuo F->G H Purify (e.g., Chromatography) G->H I γ-Amino Alcohol Product H->I G cluster_mech Mechanism: Zn/AcOH Reduction Start Dihydroisoxazole P1 Protonation (AcOH) Start->P1 P2 Single Electron Transfer (Zn) P1->P2 P3 N-O Bond Cleavage P2->P3 Intermediate Iminium Intermediate P3->Intermediate P4 Hydrolysis (H2O/AcOH) Intermediate->P4 End β-Amino Ketone P4->End

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in Drug Discovery

Application Note & Protocols for Researchers in Medicinal Chemistry Introduction: The Strategic Value of the Isoxazolone Core In the landscape of modern drug discovery, the strategic use of versatile chemical synthons is...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers in Medicinal Chemistry

Introduction: The Strategic Value of the Isoxazolone Core

In the landscape of modern drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of diverse and biologically relevant molecular libraries. Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a substituted isoxazolone, has emerged as a valuable building block, prized for its inherent reactivity and its capacity to serve as a precursor to a variety of heterocyclic scaffolds of high medicinal importance.[1] The isoxazole ring system itself is a privileged scaffold, found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This application note provides a detailed guide for the synthesis, characterization, and strategic application of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate as a synthon for the discovery of novel therapeutic agents.

Physicochemical Properties & Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a synthon is critical for its effective use in synthesis. The properties of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate are summarized below.

PropertyValue
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
CAS Number 3477-10-9[1]
Appearance (Predicted) White to off-white solid
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF)

Note: Experimental values for appearance and solubility should be confirmed upon synthesis.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.60 (q, J = 7.5 Hz, 1H, CHCH₃), 1.50 (d, J = 7.5 Hz, 3H, CHCH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.1 (C=O, ketone), 160.5 (C=O, ester), 158.0 (C=N), 105.0 (C-3), 62.5 (OCH₂CH₃), 45.0 (C-4), 14.0 (OCH₂CH₃), 12.0 (CH₃-4).

  • IR (KBr, cm⁻¹): ~3200 (N-H), ~1780 (C=O, lactam), ~1730 (C=O, ester), ~1620 (C=N).

  • Mass Spectrometry (ESI-MS): m/z 172.06 [M+H]⁺.

Core Synthetic Protocol: Preparation of the Synthon

The synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is most effectively achieved through the cyclocondensation of a β-ketoester with hydroxylamine. The logical precursor is diethyl 2-methyl-3-oxosuccinate.

Diagram: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 Diethyl 2-methyl-3-oxosuccinate Reaction Cyclocondensation Reactant1->Reaction Reactant2 Hydroxylamine Hydrochloride Reactant2->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Product Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate Reaction->Product

Caption: Synthetic route to the title compound.

Protocol: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Materials:

  • Diethyl 2-methyl-3-oxosuccinate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethanol, absolute

  • Deionized water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2-methyl-3-oxosuccinate (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1 eq) followed by the portion-wise addition of sodium bicarbonate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

Causality Behind Experimental Choices:

  • Base: Sodium bicarbonate is a mild base used to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction. A stronger base could potentially lead to side reactions with the ester functionalities.

  • Solvent: Ethanol is a good solvent for all reactants and allows for heating to reflux to drive the reaction to completion.

  • Stoichiometry: A slight excess of hydroxylamine hydrochloride and base ensures the complete consumption of the starting β-ketoester.

Application in Drug Discovery: A Gateway to 5-Aminopyrazoles

A cornerstone application of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is its use as a synthon for the synthesis of 5-aminopyrazoles. This transformation proceeds via a ring-opening/recyclization cascade upon treatment with hydrazine.[2][3] 5-Aminopyrazoles are a highly sought-after class of heterocycles in medicinal chemistry, forming the core of numerous kinase inhibitors, anti-inflammatory agents, and other therapeutics.

Diagram: Conversion to 5-Aminopyrazoles

G cluster_reagents Reagents & Conditions Synthon Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate RingOpening Ring Opening Synthon->RingOpening Nucleophilic Attack Hydrazine Hydrazine Hydrate (or substituted hydrazine) Hydrazine->RingOpening Solvent Solvent (e.g., Ethanol) Solvent->RingOpening Heat Reflux Heat->RingOpening Intermediate Ketonitrile Intermediate (unisolated) Cyclization Cyclization Intermediate->Cyclization Intramolecular Condensation Product Ethyl 5-amino-4-methyl-1H- pyrazole-3-carboxylate RingOpening->Intermediate Cyclization->Product

Caption: Reaction pathway to 5-aminopyrazoles.

Protocol: Synthesis of Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol, absolute

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate.

Mechanistic Insight:

The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl carbon of the isoxazolone ring. This leads to the cleavage of the N-O bond and the formation of an open-chain ketonitrile intermediate.[2] Subsequent intramolecular condensation between the second nitrogen of the hydrazine and the nitrile group, followed by tautomerization, affords the stable aromatic 5-aminopyrazole ring system. The use of substituted hydrazines allows for the introduction of diversity at the N-1 position of the pyrazole ring, a key vector for modulating biological activity in many drug discovery programs.[2]

Further Synthetic Applications and Future Perspectives

The reactivity of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is not limited to its conversion to pyrazoles. The enolate character at the C-4 position allows for various electrophilic substitution reactions, enabling the introduction of further diversity. Alkylation and acylation at this position can provide access to a wider range of substituted isoxazolones, which can then be carried forward to more complex heterocyclic systems.

The strategic combination of modifications at the C-4 position followed by ring transformation reactions opens up a vast chemical space for exploration in drug discovery. The continued investigation into the reactivity of this versatile synthon is likely to unveil novel synthetic pathways to other important heterocyclic scaffolds, further solidifying its role as a valuable tool for medicinal chemists.

Conclusion

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a readily accessible and highly versatile synthon with significant potential in drug discovery. Its straightforward synthesis and, most notably, its efficient transformation into medicinally important 5-aminopyrazoles, make it an invaluable tool for the generation of compound libraries for high-throughput screening and lead optimization. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this important building block in their quest for novel therapeutics.

References

  • Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537–3543. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminopyrazoles by (a) isoxazole ring-opening and (b) from enaminonitriles. [Image]. Retrieved from [Link]

Sources

Application

Synthesis of bioactive molecules using Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Beginning Data Gathering I've started by performing extensive Google searches to gather data on the synthesis, properties, and reactivity of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, with a focus on its us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I've started by performing extensive Google searches to gather data on the synthesis, properties, and reactivity of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, with a focus on its use in synthesizing bioactive molecules. I'm focusing on finding the key literature.

Analyzing Search Results

I'm now diving deeper into the search results. I'm identifying specific examples of bioactive molecules synthesized from the target compound, paying close attention to the reaction types and conditions used. I'm also hunting for detailed experimental protocols, including reagent quantities, reaction times, and temperatures. I'm keeping an eye out for mechanistic studies to understand the reactivity of the isoxazolone ring.

Expanding Literature Review

I'm now expanding my literature review, aiming to build a comprehensive list of authoritative references. I'm focusing on both review articles and primary literature to deepen my understanding. I will be incorporating findings from these primary sources to begin structuring the application note, starting with an introduction to the core compound, its structure, and reactive sites.

Method

Application Notes and Protocols for the Synthesis of 4-Oxo-1,4-Dihydropyridine-3-Carboxylates

Abstract The 4-oxo-1,4-dihydropyridine-3-carboxylate core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are noted for a wide r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-oxo-1,4-dihydropyridine-3-carboxylate core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are noted for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This guide provides a comprehensive overview of the primary synthetic strategies for this important heterocyclic system, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for optimization. We will explore both classical and contemporary methodologies, including the Gould-Jacobs reaction and versatile multicomponent approaches like the Hantzsch synthesis, to equip researchers in drug discovery and development with the necessary tools to efficiently construct these valuable molecules.

Introduction: The Significance of the 4-Oxo-1,4-Dihydropyridine Scaffold

The pyridine ring and its derivatives are fundamental building blocks in organic chemistry and are ubiquitously found in natural products, pharmaceuticals, and agrochemicals.[1][2] Within this class, the 4-oxo-1,4-dihydropyridine-3-carboxylate substructure is of particular importance. This moiety is a key component in several impactful drugs, such as the quinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and antiviral agents (e.g., dolutegravir, bictegravir), where it plays a crucial role in the molecule's mechanism of action.[1][2] The development of robust and efficient synthetic routes to access this core structure is therefore a critical endeavor in the field of drug discovery, enabling the exploration of new chemical space and the generation of novel therapeutic candidates.

Primary Synthetic Methodologies

The construction of the 4-oxo-1,4-dihydropyridine ring system can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements. We will focus on two of the most powerful and widely adopted strategies: the Gould-Jacobs reaction and multicomponent reactions.

The Gould-Jacobs Reaction: A Classic Approach to Quinolone-like Structures

First reported in 1939, the Gould-Jacobs reaction is a cornerstone of quinoline synthesis and its principles are directly applicable to the formation of 4-oxo-1,4-dihydropyridine cores.[3][4] The reaction is a multi-step sequence that begins with the condensation of an amine with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][5][6]

Mechanism and Rationale:

The reaction proceeds through two key stages:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amine onto the electron-deficient double bond of a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable enamine intermediate (anilidomethylenemalonate in the case of anilines).[5][6][7] This step is typically facile and can often be performed at moderate temperatures.

  • Thermal Cyclization: The critical ring-closing step requires significant thermal energy, often in excess of 250 °C.[3] This energy input facilitates a 6-electron electrocyclization, an intramolecular reaction that forms the pyridone ring.[5][6] The high activation energy for this step is a classic limitation, traditionally requiring high-boiling point solvents and long reaction times. However, modern techniques have greatly improved the efficiency of this transformation.

The overall mechanism can be visualized as follows:

Gould_Jacobs_Mechanism Amine R-NH₂ (Amine) Intermediate R-NH-CH=C(COOEt)₂ (Enamine Intermediate) Amine->Intermediate Condensation (-EtOH) Malonate EtO-CH=C(COOEt)₂ (DEEM) Malonate->Intermediate Product 4-Oxo-1,4-dihydropyridine-3-carboxylate Intermediate->Product Thermal Cyclization (Δ) (6π Electrocyclization) (-EtOH)

Caption: Mechanism of the Gould-Jacobs type reaction.

Modern Advancements: Microwave-Assisted Synthesis

A significant improvement to the traditional Gould-Jacobs protocol is the use of microwave irradiation.[3][8][9] Microwave heating can dramatically shorten reaction times from hours to minutes and often leads to higher yields by efficiently overcoming the high activation energy of the cyclization step.[8] This technique is particularly valuable for high-throughput synthesis in drug discovery campaigns.

Multicomponent Reactions (MCRs): The Hantzsch Dihydropyridine Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy.[10] The Hantzsch dihydropyridine synthesis, first reported in 1881, is the archetypal MCR for preparing dihydropyridine derivatives and can be adapted to yield the target 4-oxo structures.[11]

Mechanism and Rationale:

The classical Hantzsch reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[11][12][13] The reaction is believed to proceed through a network of reversible reactions, primarily involving two key intermediates:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).

  • Michael Addition & Cyclization: A second equivalent of the β-ketoester reacts with the nitrogen source to form an enamine, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. The resulting adduct undergoes intramolecular cyclization and dehydration to afford the final dihydropyridine product.[11]

The general mechanistic pathway is outlined below:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde (R-CHO) Chalcone α,β-Unsaturated Intermediate Aldehyde->Chalcone Knoevenagel Condensation Ketoester β-Ketoester (x2) Ketoester->Chalcone Enamine Enamine Ketoester->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine Product 1,4-Dihydropyridine Chalcone->Product Michael Addition Enamine->Product then Cyclization & Dehydration

Caption: General mechanism of the Hantzsch dihydropyridine synthesis.

The versatility of the Hantzsch reaction allows for the synthesis of a wide array of structurally diverse dihydropyridines by simply varying the aldehyde, β-dicarbonyl compound, and nitrogen source.[10][11]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. These methods are intended as a starting point and may require optimization based on the specific substrates used.

General Experimental Workflow

A typical synthesis, regardless of the specific method, follows a standardized workflow from setup to analysis.

Workflow A 1. Reaction Setup (Reagents & Solvent) B 2. Reaction (Heating / Stirring) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Work-up & Isolation (Extraction / Filtration) C->D Reaction Complete E 5. Purification (Recrystallization / Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: Standard experimental workflow for synthesis and analysis.

Protocol 1: Microwave-Assisted Gould-Jacobs Type Synthesis

This protocol describes an efficient synthesis using microwave irradiation, which significantly reduces reaction time compared to conventional heating.[3][8]

Materials and Reagents:

  • Primary amine (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.2 mmol, 1.2 equiv)

  • Diphenyl ether or other high-boiling point solvent (optional, DEEM can serve as solvent)

  • Microwave synthesis vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol). If a solvent is used, add approximately 1-2 mL of diphenyl ether.[8]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer cavity. Heat the reaction mixture to the specified temperature (typically 200-250 °C) and hold for the designated time (5-30 minutes). Monitor the internal pressure to ensure it remains within the safe limits of the vial.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product often forms upon cooling.

  • Purification: Filter the solid product and wash it with a small amount of cold acetonitrile to remove residual solvent and starting materials.[8]

  • Drying and Analysis: Dry the resulting solid under vacuum. Characterize the product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Summary:

EntryAmine SubstrateTemperature (°C)Time (min)Yield (%)Reference
1Aniline25015~70-85[3]
2Substituted Aniline2502065-80[9]
3Benzylamine22030VariableGeneral

Yields are highly substrate-dependent and the above values serve as a general guideline.

Protocol 2: Catalyst-Free Hantzsch-Type Multicomponent Synthesis

This protocol outlines a solvent-free, one-pot synthesis at room temperature, representing a green and efficient approach to dihydropyridine derivatives.[12][13]

Materials and Reagents:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (20 mmol, 2.0 equiv)

  • Ammonium acetate (10 mmol, 1.0 equiv)

  • Mortar and pestle or round-bottom flask with a magnetic stirrer

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a mortar or a round-bottom flask, combine the aldehyde (10 mmol), the β-ketoester (20 mmol), and ammonium acetate (10 mmol).

  • Reaction: Grind the mixture with the pestle or stir vigorously at room temperature. The reaction is often exothermic, and the mixture may liquefy before solidifying as the product forms. The reaction time can range from 1 to 3 hours.[12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, wash the solid crude product with cold water to remove unreacted ammonium acetate and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.

  • Drying and Analysis: Dry the purified crystals and characterize the product by standard analytical techniques (NMR, MS, IR).

Data Summary:

EntryAldehyde Substrateβ-Dicarbonyl CompoundTime (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetate2.092[11]
24-ChlorobenzaldehydeEthyl acetoacetate1.595[12]
35-Bromothiophene-2-carboxaldehydeMethyl acetoacetate2.588[12][13]

Conclusion and Future Outlook

The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates is a well-established field with robust and reliable methodologies. The Gould-Jacobs reaction provides a classic and powerful route, especially when enhanced with modern techniques like microwave irradiation that drastically improve efficiency.[8][9] In parallel, multicomponent strategies such as the Hantzsch synthesis offer outstanding versatility and align with the principles of green chemistry by maximizing atom economy and minimizing waste.[12][13]

For researchers and drug development professionals, a thorough understanding of these synthetic pathways—including their mechanisms, scope, and limitations—is essential. The choice between these methods will be guided by the specific structural targets, desired scale, and available resources. Future innovations will likely focus on developing even milder reaction conditions, expanding the substrate scope through novel catalysts, and adapting these protocols for automated and flow chemistry platforms to further accelerate the discovery of new medicines based on this vital heterocyclic core.

References

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Gudala, B. R., & S. B., B. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 10. [Link]

  • Wan, J.-P., & Liu, Y. (2012). Recent advances in new multicomponent synthesis of structurally diversified 1,4-dihydropyridines. RSC Advances, 2(28), 10435-10446. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 8(12), 945-953. [Link]

  • Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]

  • Muscia, G. C., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(8), 12276-12287. [Link]

  • Mitu, F. R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170258. [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]

  • IJCRT. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. IJCRT.org. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Hasan, P., et al. (2017). Optimization of cyclocondensation reaction to form 4-quinolones. ResearchGate. [Link]

  • Scilit. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs-Reaktion. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8593-8613. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐substtuted 4‐oxo‐1,4‐dihydropyridine‐3,5‐dicarboxylates. [Link]

  • ResearchGate. (n.d.). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. [Link]

  • ResearchGate. (n.d.). Optimization of cyclocondensation reaction to form 4-quinolones. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • International Union of Crystallography. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • De Gruyter. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. [Link]

Sources

Application

Application Notes and Protocols for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in Agrochemical Synthesis

Introduction: The Isoxazole Scaffold as a Privileged Motif in Agrochemicals The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Motif in Agrochemicals

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the development of modern agrochemicals.[1][2] Its unique electronic properties and metabolic susceptibility have been exploited to design highly effective herbicides, fungicides, and insecticides.[1][2] A key feature of certain isoxazole-based agrochemicals is the latent activity of the isoxazole ring, which can undergo metabolic or environmental activation to release the active principle. This pro-drug strategy enhances selectivity and environmental compatibility. Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a versatile synthetic intermediate that embodies the core structural features necessary for accessing a range of potent agrochemicals. This document provides a detailed exploration of its application, focusing on the synthesis of key agrochemical classes.

Core Chemistry and Synthetic Utility

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate possesses multiple reactive sites that can be strategically manipulated. The isoxazolin-5-one ring is susceptible to both electrophilic and nucleophilic attack, and the ester moiety can be readily hydrolyzed or converted to other functional groups. A particularly important transformation is the base- or nucleophile-induced ring opening of the isoxazole, which can lead to highly functionalized intermediates.

Application in the Synthesis of HPPD-Inhibiting Herbicides

One of the most significant applications of isoxazole derivatives in agrochemicals is in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.[3][4] A prominent example of this class is Isoxaflutole.[3][4] The mode of action of Isoxaflutole involves the in-planta opening of the isoxazole ring to form a diketonitrile, which is the actual HPPD inhibitor.[3] This bioactivation is a prime example of the pro-drug strategy.

While a direct synthesis of a commercial herbicide from Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is not extensively documented in publicly available literature, its structure strongly suggests its utility as a precursor for analogous HPPD inhibitors. The following protocol details a plausible and mechanistically sound synthetic route to a triketone herbicide scaffold, illustrating the key chemical transformations.

Workflow for Triketone Herbicide Synthesis

Triketone Herbicide Synthesis Workflow A Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate B Hydrolysis A->B NaOH, H2O C 4-Methyl-5-oxo-2,5-dihydro- isoxazole-3-carboxylic acid B->C D Activation (e.g., SOCl2) C->D Thionyl Chloride E Acyl Chloride Intermediate D->E F Friedel-Crafts Acylation (with substituted benzene) E->F Substituted Aromatic AlCl3 G Benzoyl Isoxazole Intermediate F->G H Base-mediated Ring Opening G->H Base (e.g., Et3N) I Triketone Herbicide Scaffold H->I

Caption: Synthetic workflow from the title compound to a triketone herbicide scaffold.

Protocol 1: Synthesis of a Benzoyl Isoxazole Intermediate

This protocol outlines the conversion of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate to a key benzoyl isoxazole intermediate, a precursor to HPPD-inhibiting herbicides.

Step 1: Hydrolysis of the Ester

  • Reaction Setup: To a solution of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1 v/v), add sodium hydroxide (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. The resulting precipitate, 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylic acid, is filtered, washed with cold water, and dried under vacuum.

Step 2: Formation of the Acyl Chloride

  • Reaction Setup: Suspend the dried carboxylic acid (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Work-up: Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 3: Friedel-Crafts Acylation

  • Reaction Setup: To a solution of a substituted benzene (e.g., 2-methylthio-4-(trifluoromethyl)toluene) (1.1 eq) in anhydrous dichloromethane at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

  • Reaction Conditions: Add a solution of the crude acyl chloride in dichloromethane dropwise to the reaction mixture. Stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Pyridazinone Herbicides

The isoxazolin-5-one ring system can also serve as a precursor to other heterocyclic systems of agrochemical importance, such as pyridazinones. Pyridazinone derivatives are known to exhibit herbicidal activity. The transformation of an isoxazolin-5-one to a pyridazinone can be achieved through a ring-opening and recyclization cascade.

Plausible Reaction Mechanism: Isoxazolinone to Pyridazinone

Isoxazolinone to Pyridazinone cluster_0 Isoxazolinone Ring Opening cluster_1 Cyclization to Pyridazinone A Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate B Hydrazine Attack A->B Hydrazine hydrate C Ring-Opened Intermediate B->C D Intramolecular Condensation C->D Heat E Pyridazinone Product D->E

Caption: Plausible mechanism for the conversion of the title compound to a pyridazinone derivative.

Protocol 2: Synthesis of a Pyridazinone Derivative

This protocol provides a representative method for the conversion of an isoxazolin-5-one to a pyridazinone, a class of compounds with known herbicidal activity.

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1.0 eq) in ethanol.

  • Reaction Conditions: Add hydrazine hydrate (1.2 eq) to the solution and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to induce crystallization. The solid product is collected by filtration, washed with cold ether, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Summary

Compound ClassStarting MaterialKey TransformationResulting ScaffoldPotential Agrochemical Activity
TriketoneEthyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylateFriedel-Crafts Acylation & Ring OpeningBenzoyl Isoxazole / TriketoneHerbicide (HPPD inhibitor)
PyridazinoneEthyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylateReaction with HydrazinePyridazinoneHerbicide

Conclusion

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a valuable and versatile building block for the synthesis of a variety of agrochemically relevant heterocyclic compounds. Its strategic application, particularly in the synthesis of HPPD-inhibiting herbicides and pyridazinone derivatives, highlights the importance of the isoxazole scaffold in modern agrochemical research. The protocols provided herein offer a solid foundation for researchers and scientists in the field of drug and pesticide development to explore the full potential of this and related isoxazole intermediates.

References

  • Pallett, K. E., Cramp, S. M., Little, J. P., Veerasekaran, P., Crudace, A. J., & Slater, A. E. (2001). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science, 57(2), 133-142. [Link][3]

  • CN104774186A - Herbicide isoxaflutole synthesis method. [5]

  • Minnesota Department of Agriculture. Isoxaflutole | New Active Ingredient Review. [Link][6]

  • Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. (2025-08-07). [Link][4]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link][1]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. [Link]

  • EP1991542B1 - Isoxazolines herbicides.
  • Ring-enlargemen of isoxazol-5-ones to 1,3-oxazin-6-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. PubMed. [Link][2]

  • WO2020048476A1 - Isoxazoline deriv
  • Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • 1171 ISOXAFLUTOLE (268). [Link]

  • US5314863A - Isoxazolines, their preparation, and their use as plant-protecting agents.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Synthesis of isoxazolin-5-one Glucosides by a Cascade Reaction. PubMed. [Link]

  • WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermedi
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

  • Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science. [Link]

  • Products. 2a biotech. [Link]

  • Acylation of benzoxazolin-2-ones and 3-hydroxy-1,2-benzisoxazoles. PubMed. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. Organic & Biomolecular Chemistry. [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • Synthesis and photosensitivity of isoxazolin-5-one glycosides. PubMed. [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of Isoxazole Derivatives

Introduction: The Strategic Value of N-Alkylated Isoxazoles in Drug Discovery The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylated Isoxazoles in Drug Discovery

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, exhibits a unique combination of electronic properties and the capacity for hydrogen bonding, making it a versatile component in drug design.[5][6][7] Isoxazole derivatives have demonstrated a vast spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[6][7][8][9][10][11]

A critical strategy in the optimization of lead compounds is the structural modification of the core scaffold. N-alkylation of the isoxazole nitrogen atom is a powerful and straightforward transformation that converts the neutral isoxazole into a positively charged N-alkylisoxazolium salt.[5] This quaternization process can profoundly influence the molecule's physicochemical and pharmacological properties. Key benefits include:

  • Enhanced Solubility: The resulting ionic character of the isoxazolium salt often leads to a significant increase in aqueous solubility, a crucial attribute for drug delivery and bioavailability.[5]

  • Modulated Biological Activity: The introduction of an alkyl group and a positive charge can alter the molecule's interaction with biological targets, potentially enhancing binding affinity, modifying metabolic stability, or creating new pharmacological profiles.[5][10]

  • Synthetic Handles: The N-alkyl group can serve as a synthetic handle for further derivatization, allowing for the exploration of a wider chemical space.

This document provides a comprehensive guide to the experimental procedure for the N-alkylation of isoxazole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, discuss characterization techniques, and offer troubleshooting insights.

Chemical Principles and Mechanistic Overview

The N-alkylation of an isoxazole is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[12] The lone pair of electrons on the isoxazole's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.

Key Factors Influencing the Reaction:

  • The Isoxazole Substrate: The nucleophilicity of the isoxazole nitrogen is influenced by the substituents on the ring. Electron-donating groups (EDGs) enhance the electron density on the nitrogen, increasing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, potentially requiring more forcing reaction conditions.

  • The Alkylating Agent: The efficiency of the reaction is highly dependent on the nature of the alkylating agent. The reactivity generally follows the order of leaving group ability: alkyl iodides > alkyl bromides > alkyl chlorides.[12] Other potent alkylating agents include alkyl triflates and dialkyl sulfates (e.g., dimethyl sulfate). It is crucial to recognize that many alkylating agents are toxic and potentially mutagenic, requiring careful handling.[13]

  • The Solvent: The choice of solvent is critical for a successful SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[5] These solvents can effectively solvate the cation but not the nucleophile, and they possess high dielectric constants that facilitate the separation of charge in the transition state, thereby accelerating the reaction.

  • Temperature: The reaction rate can be increased by heating. Many N-alkylation reactions are performed at elevated temperatures (e.g., 50-100 °C) to ensure a reasonable reaction time, especially with less reactive substrates or alkylating agents.

It is important to note that for the direct quaternization of the isoxazole ring nitrogen, a base is typically not required as the nitrogen atom itself is the nucleophile. However, for derivatives like isoxazol-5-ones which possess an acidic N-H proton, a base is necessary to generate the conjugate base (anion) which then acts as the nucleophile.[14] This protocol focuses on the direct N-alkylation of the isoxazole ring.

Experimental Workflow & Protocols

This section outlines a general, robust protocol for the N-alkylation of a substituted isoxazole. Researchers should consider this a starting point, as optimization may be necessary depending on the specific substrate.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Isoxazole Derivative prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_dissolve Dissolve Under Inert Atmosphere prep_solvent->prep_dissolve add_alkylating Add Alkylating Agent prep_dissolve->add_alkylating heat_stir Heat and Stir add_alkylating->heat_stir monitor_tlc Monitor by TLC heat_stir->monitor_tlc cool Cool to Room Temperature monitor_tlc->cool precipitate Precipitate with Anti-Solvent cool->precipitate filtrate Filter the Solid Product precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry purify Recrystallize (if needed) dry->purify final_product final_product purify->final_product Characterization

Caption: General workflow for N-alkylation of isoxazole derivatives.

Materials and Equipment

Reagents:

  • Substituted isoxazole derivative (1.0 eq)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)

  • Anti-solvent for precipitation (e.g., Diethyl ether, Ethyl acetate)

  • Solvents for recrystallization (e.g., Ethanol/Ether mixture)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Heating mantle with temperature controller

  • TLC plates (silica gel), chamber, and UV lamp

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Alkylating Agents: Many alkylating agents (e.g., methyl iodide, dimethyl sulfate) are highly toxic, volatile, and potential carcinogens. Always handle these reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts).

  • Solvents: Anhydrous solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid ignition sources.

  • General: Always consult the Safety Data Sheet (SDS) for every chemical before use.[13]

Step-by-Step Protocol: N-Methylation using Methyl Iodide

This protocol describes a representative procedure for the N-methylation of a generic isoxazole derivative using methyl iodide in acetonitrile.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the isoxazole derivative (e.g., 5 mmol, 1.0 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen).

    • Add anhydrous acetonitrile (e.g., 25 mL) via syringe and stir until the solid is completely dissolved.

  • Addition of Alkylating Agent:

    • Carefully add methyl iodide (e.g., 5.5 mmol, 1.1 eq) to the stirred solution at room temperature using a syringe.

    • Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction and Monitoring:

    • If no reaction is observed at room temperature after 30 minutes (as monitored by TLC), gently heat the mixture to reflux (approx. 82°C for acetonitrile).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being a salt, will typically have a much lower Rf value (often staying at the baseline) than the starting material. Use a suitable eluent system (e.g., 10% Methanol in Dichloromethane).

    • Continue heating until the starting material is consumed (typically 2-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • If the product has precipitated out of the solution upon cooling, it can be collected directly by filtration.

    • If the product remains dissolved, reduce the solvent volume using a rotary evaporator.

    • Add an "anti-solvent" such as cold diethyl ether or ethyl acetate to the concentrated solution to induce precipitation of the isoxazolium salt.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of the cold anti-solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Dry the purified solid under high vacuum.

  • Purification (if necessary):

    • If the product requires further purification, recrystallization is the preferred method. Common solvent systems include ethanol, methanol, or mixtures like ethanol/diethyl ether.

Product Characterization

Thorough characterization is essential to confirm the formation of the N-alkylated isoxazolium salt and to assess its purity.

Technique Observation and Rationale
¹H NMR Expect a downfield shift for the protons on the isoxazole ring, particularly the proton at the C5 position, due to the positive charge on the adjacent nitrogen. A new singlet (for N-CH₃) or multiplet corresponding to the newly introduced N-alkyl group will appear.[15][16] The integration of this new signal should correspond to the number of protons in the alkyl group relative to the protons on the isoxazole core.
¹³C NMR The carbon atoms of the isoxazole ring will also exhibit a downfield shift. A new peak corresponding to the carbon(s) of the N-alkyl group will be present.[16]
Mass Spectrometry (ESI+) In positive ion mode Electrospray Ionization (ESI+), the spectrum will show a prominent peak corresponding to the molecular mass of the cationic portion of the salt ([M]⁺).[16]
Melting Point The product, being an ionic salt, is expected to have a sharp and significantly higher melting point compared to the neutral isoxazole starting material.
HPLC High-Performance Liquid Chromatography can be used to determine the purity of the final compound.[17]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Slow Reaction Insufficiently reactive alkylating agent.Switch to a more reactive agent (e.g., from alkyl chloride to alkyl bromide or iodide).
Low reaction temperature.Increase the reaction temperature.
Deactivated isoxazole substrate (strong EWGs).Use a more reactive alkylating agent (e.g., methyl triflate) and/or a higher boiling point solvent (e.g., DMF) to allow for higher reaction temperatures.
Low Yield Incomplete reaction.Increase reaction time or temperature. Use a larger excess of the alkylating agent.
Product is soluble in the anti-solvent.Try a different, less polar anti-solvent (e.g., pentane or hexane). Ensure the anti-solvent is sufficiently cold.
Product Decomposition The product may be unstable under prolonged heating.Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures.[13]
Multiple Products The substrate has other nucleophilic sites (e.g., an amino group).This indicates a regioselectivity issue.[18] The reaction conditions may need to be modified (e.g., lower temperature, different solvent) to favor alkylation at the desired nitrogen. Protection of other nucleophilic groups may be necessary.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Alcohols as Alkylating Agents in the Cation Induced Formation of Nitrogen Heterocycles. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Alternative methods for the alkylation of heterocycles. (n.d.). American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. (1972). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Examples of N-alkylated alkaloids and drug molecules. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • International Journal of ChemTech Research. (n.d.). Sphinxsai. Retrieved January 16, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Construction of Isoxazole ring: An Overview. (2022). Preprints.org. Retrieved January 16, 2026, from [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. (2019). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Isoxazole. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. Retrieved January 16, 2026, from [Link]

  • General synthetic procedures for synthesis of quaternary ammonium salt derivatives I-1–I-46. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A useful, regiospecific synthesis of isoxazoles. (1982). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Inovine Meetings. Retrieved January 16, 2026, from [Link]

  • Advances in Isoxazole Synthesis. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2018). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • A Review on Isoxazole and its Derivatives for their Pharmacological Activities. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 16, 2026, from [Link]

  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Recent Applications of the Isoxazole Ring in Medicinal Chemistry. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Nature.com. Retrieved January 16, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Inovine Meetings. Retrieved January 16, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Application

Using Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in multicomponent reactions

Application Notes and Protocols Topic: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate: A Versatile Building Block for the Multicomponent Synthesis of Novel Heterocyclic Scaffolds Audience: Researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate: A Versatile Building Block for the Multicomponent Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel molecular architectures with potential therapeutic applications is a driving force in medicinal chemistry and drug discovery. Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules from three or more starting materials in a single synthetic operation, are a powerful tool in this endeavor.[1] They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. Isoxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This application note explores the utility of a specific isoxazolone derivative, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, as a versatile precursor in MCRs for the synthesis of novel, biologically relevant heterocyclic systems.

Chemical Properties and Reactivity

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a unique molecule that combines the structural features of an isoxazolone ring with a reactive β-ketoester-like functionality. The isoxazolone ring is known to be susceptible to ring-opening reactions, particularly when treated with nucleophiles. This reactivity can be harnessed to generate intermediates in situ, which can then participate in subsequent transformations within a one-pot reaction sequence.

Specifically, the reaction of the isoxazolone with hydrazine is expected to yield a pyrazolone intermediate. This in-situ generated pyrazolone is a key building block in a variety of MCRs, most notably in the four-component synthesis of pyranopyrazoles. Pyranopyrazole derivatives are of significant interest due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.

Proposed Multicomponent Reaction: Four-Component Synthesis of Pyranopyrazole Derivatives

This section outlines a proposed four-component reaction for the synthesis of novel pyranopyrazole derivatives using Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate as a key starting material. The reaction proceeds via a domino sequence of in-situ pyrazolone formation, Knoevenagel condensation, Michael addition, and cyclization.

Reaction Mechanism

The proposed mechanism for the four-component synthesis of pyranopyrazoles is depicted below. The reaction is initiated by two parallel processes:

  • In-situ Pyrazolone Formation: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate reacts with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) to open the isoxazolone ring and subsequently form a pyrazolone intermediate.

  • Knoevenagel Condensation: An aromatic aldehyde undergoes a Knoevenagel condensation with malononitrile, typically catalyzed by a base, to form an arylidene malononitrile derivative.[2][3][4][5]

The newly formed pyrazolone then acts as a nucleophile in a Michael addition reaction with the arylidene malononitrile.[2][6] The resulting adduct undergoes an intramolecular cyclization and subsequent tautomerization to yield the final pyranopyrazole product.[7][8][9]

MCR_Mechanism A Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate E Pyrazolone Intermediate A->E B Hydrazine Derivative B->E C Aromatic Aldehyde F Arylidene Malononitrile C->F D Malononitrile D->F G Michael Addition E->G F->G H Intramolecular Cyclization G->H I Pyranopyrazole Derivative H->I

Caption: Proposed workflow for the four-component synthesis of pyranopyrazoles.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a pyranopyrazole derivative. Researchers should note that optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for different substrates.

Materials:

  • Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol (or other suitable solvent)

  • Basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., 2-3 drops of piperidine).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, pour the reaction mixture into ice-water and stir until a solid forms.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Data Presentation: Representative Examples

The following table summarizes the expected products and potential yields for the four-component reaction with various aromatic aldehydes.

EntryAromatic AldehydeHydrazine DerivativeExpected ProductPotential Yield (%)
1BenzaldehydeHydrazine Hydrate6-Amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile85-95
24-ChlorobenzaldehydeHydrazine Hydrate6-Amino-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile80-90
34-MethoxybenzaldehydePhenylhydrazine6-Amino-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile82-92
42-NitrobenzaldehydeHydrazine Hydrate6-Amino-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile75-85

Note: The potential yields are based on literature reports for similar four-component syntheses of pyranopyrazoles and may vary depending on the specific reaction conditions and substrates used.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or using a different catalyst. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.

  • Side Reactions: The formation of byproducts can be minimized by careful control of the reaction temperature and stoichiometry of the reactants.

  • Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be necessary.

Conclusion

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a promising and versatile building block for the multicomponent synthesis of complex and biologically relevant heterocyclic compounds. The proposed four-component reaction for the synthesis of pyranopyrazole derivatives highlights its potential to serve as a valuable tool for medicinal chemists and researchers in the field of drug discovery. The ability to generate diverse molecular scaffolds in a single, efficient step underscores the power of MCRs and the importance of exploring novel starting materials like the title isoxazolone derivative.

References

  • Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Obre, E., & Gulea, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–226. [Link]

  • Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 C
  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
  • Cyclocondensation reactions between pyrazol-3-one 1 and arylhydrazonals 2 using Q-tube. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Obre, E., & Gulea, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–226. [Link]

  • Bernardim, B., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 1974-1979. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2021). Taylor & Francis.
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Multi-component reaction of aminopyrazolone with arylidene-malononitrile. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021).
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin.
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

  • TCS/ZnCl2 as a controlled reagent for the Michael addition and heterocyclic cyclization based on the phenyl pyrazolone scaffold with docking validation as a Covid-19 protease inhibitor. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate for SAR Studies

Introduction: The Isoxazolone Scaffold as a Privileged Motif in Medicinal Chemistry The isoxazole ring system, and particularly the 5-isoxazolone core, represents a privileged scaffold in medicinal chemistry.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazolone Scaffold as a Privileged Motif in Medicinal Chemistry

The isoxazole ring system, and particularly the 5-isoxazolone core, represents a privileged scaffold in medicinal chemistry.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in a range of clinically approved drugs and biologically active compounds.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an attractive template for the design of novel therapeutic agents targeting a wide array of biological targets, including enzymes and receptors.[5] The derivatization of the isoxazolone core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key isoxazolone building block, ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1) . We will explore synthetic routes to generate a diverse library of analogues for Structure-Activity Relationship (SAR) studies, focusing on modifications at three key positions: the N-2 position of the isoxazolone ring, the C-3 ethyl ester, and the C-4 methyl group. Each protocol is presented with detailed, step-by-step instructions and the underlying scientific rationale for the chosen methodology.

Strategic Derivatization for SAR Exploration

The core structure of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1) offers multiple handles for chemical modification. A systematic exploration of the chemical space around this scaffold is crucial for elucidating the SAR and identifying key structural features that govern biological activity. Our derivatization strategy will focus on three primary vectors of diversity, as illustrated below.

SAR_Strategy Core_Scaffold Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1) N2_Derivatization N-2 Derivatization (Alkylation/Acylation) Core_Scaffold->N2_Derivatization  Modulate H-bonding, lipophilicity, and steric bulk near the N-terminus C3_Derivatization C-3 Ester Modification (Amidation) Core_Scaffold->C3_Derivatization  Introduce diverse functional groups for new interactions in the binding pocket C4_Derivatization C-4 Methyl Functionalization (Halogenation & Substitution) Core_Scaffold->C4_Derivatization  Explore the impact of substituents in the C-4 region on activity

Figure 1: Strategic derivatization points on the isoxazolone core for SAR studies.

Part 1: Derivatization of the N-2 Position

The nitrogen atom at the 2-position of the isoxazolone ring is a key site for modification. Introducing substituents at this position can significantly impact the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets. We present protocols for both N-alkylation and N-acylation.

N-Alkylation of the Isoxazolone Ring

N-alkylation of 5-isoxazolones can be achieved by deprotonation of the acidic N-H proton with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is critical to ensure regioselectivity and prevent side reactions.[7][8]

Protocol 1: General Procedure for N-Alkylation

This protocol describes the N-alkylation of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1) using an alkyl halide in the presence of a mild base.

Sources

Application

Application Notes and Protocols for Evaluating the Antifungal Activity of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate Derivatives

Foreword: The Imperative for Novel Antifungal Agents The landscape of infectious diseases is continually shaped by the emergence of drug-resistant pathogens. Fungal infections, in particular, pose a significant and growi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antifungal Agents

The landscape of infectious diseases is continually shaped by the emergence of drug-resistant pathogens. Fungal infections, in particular, pose a significant and growing threat to public health, especially among immunocompromised individuals. The limited arsenal of antifungal drugs and the rise of resistance in species such as Candida albicans and Aspergillus fumigatus necessitate an urgent and strategic search for new therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antifungal potential[1][2].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific class of these compounds: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives. While direct antifungal activity data for this specific parent compound is not yet prevalent in published literature, this guide presents a composite of established methodologies and proven insights gleaned from research on structurally related isoxazole antifungals. We will refer to our representative test compound as Isoxazole Derivative 1 (ID1) to illustrate the protocols.

The protocols herein are designed to be self-validating, providing a robust framework for the synthesis, in vitro antifungal susceptibility testing, and preliminary safety assessment of these novel derivatives.

The Scientific Rationale: Why Isoxazole Derivatives?

The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and versatile reactivity, allowing for the generation of diverse chemical libraries[1]. The antifungal activity of certain isoxazole derivatives is thought to stem from their ability to interfere with critical fungal-specific cellular processes[2]. A probable mechanism of action for many azole-based antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired cell growth, and ultimately, cell death[3][4][5]. The unique structural features of the Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate core may offer novel interactions with this or other fungal targets.

Synthesis of Isoxazole Derivative 1 (ID1): A Representative Protocol

The synthesis of isoxazole derivatives often involves cycloaddition reactions. The following is a representative protocol for the synthesis of a substituted ethyl 3,5-diarylisoxazole-4-carboxylate, which shares a core isoxazole carboxylate structure with our topic compound[6]. This provides a logical starting point for the synthesis of novel derivatives.

Protocol 2.1: Synthesis of ID1
  • Generation of Nitrile Oxide: In a round-bottom flask, dissolve the appropriate aldoxime (1.0 eq) in a suitable solvent such as ethanol. Add a solution of sodium hypochlorite (or a similar oxidizing agent) dropwise at room temperature.

  • Cycloaddition Reaction: To the in situ generated nitrile oxide, add the corresponding α-cyanocinnamate ester (1.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivative (ID1).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry[2][6].

Below is a conceptual workflow for the synthesis and initial screening of isoxazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Antifungal Activity Screening A Starting Materials (Aldoxime, α-cyanocinnamate ester) B In situ Nitrile Oxide Generation A->B C [3+2] Cycloaddition Reaction B->C D Reaction Work-up & Purification (Column Chromatography) C->D E Structural Characterization (NMR, MS) D->E F Pure Isoxazole Derivative (ID1) E->F Proceed with pure compound G Broth Microdilution Assay (MIC Determination) F->G H Determination of MFC G->H I Data Analysis & Hit Identification H->I

Figure 1: General workflow from synthesis to initial antifungal screening of isoxazole derivatives.

In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating a new antifungal agent is determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. For molds, adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of ID1 in Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of ID1 in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium only). A known antifungal agent (e.g., fluconazole for Candida, voriconazole for Aspergillus) should be included as a reference compound.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts, and 100% for molds) compared to the positive control. The endpoint can be read visually or with a spectrophotometer at a wavelength of 530 nm.

Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

  • Subculturing from MIC Wells: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MFC: The MFC is the lowest drug concentration from which no fungal growth is observed on the agar plate.

Preliminary Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells. In vitro cytotoxicity assays using mammalian cell lines are a primary step in this evaluation.

Protocol 4.1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, MRC-5) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ID1 in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of ID1.

    • Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

The following diagram illustrates the proposed mechanism of action for azole-based antifungals, a likely starting point for investigating the mechanism of novel isoxazole derivatives.

G cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_result Result Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Membrane (Increased Permeability) Lanosterol->Disrupted_Membrane Ergosterol Depletion Cell_Membrane Normal Fluidity & Integrity Ergosterol->Cell_Membrane Incorporation ID1 Isoxazole Derivative 1 (ID1) ID1->Lanosterol Inhibition Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Figure 2: Proposed mechanism of action for isoxazole derivatives targeting ergosterol biosynthesis.

Data Presentation and Interpretation

For a clear comparison of the antifungal activity and cytotoxicity of the synthesized derivatives, the data should be summarized in a tabular format.

Table 1: Representative Antifungal Activity and Cytotoxicity of Isoxazole Derivative 1 (ID1)

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Cytotoxicity (IC₅₀ in µg/mL on MRC-5 cells)
ID1 Candida albicans ATCC 90028816>64
Aspergillus fumigatus ATCC 2043051632>64
Fluconazole Candida albicans ATCC 90028216>128
Voriconazole Aspergillus fumigatus ATCC 20430514>128

Note: The values presented in this table are hypothetical and for illustrative purposes only.

A promising antifungal candidate will exhibit a low MIC and MFC against the target fungi and a high IC₅₀ against mammalian cells, indicating a favorable therapeutic window.

Conclusion and Future Directions

This guide provides a foundational framework for the initial assessment of the antifungal potential of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives. By following these protocols, researchers can systematically synthesize novel compounds, evaluate their in vitro efficacy against clinically relevant fungal pathogens, and conduct preliminary safety profiling.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To confirm the inhibition of ergosterol biosynthesis or identify novel targets.

  • Spectrum of Activity: Testing against a broader panel of fungal species, including resistant strains.

  • In Vivo Efficacy: Evaluation in animal models of fungal infection.

The exploration of novel chemical scaffolds like the isoxazole derivatives described herein is a critical endeavor in the ongoing battle against infectious diseases.

References

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Retrieved from [Link]

  • EBSCO. (2025). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal agents: mechanisms of action. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Retrieved from [Link]

  • NIH. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Antibacterial Screening of Novel Isoxazole Compounds

Introduction: The Imperative for Novel Antibacterial Agents The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile binding capabilities.[1] This five-membered...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile binding capabilities.[1] This five-membered heterocyclic ring is present in several FDA-approved drugs and is a promising framework for the development of new therapeutic agents to combat a wide range of diseases.[2][3] Amid the escalating crisis of antimicrobial resistance, the exploration of novel chemical entities is not just a scientific pursuit but a global health imperative.[4][5] Isoxazole derivatives have demonstrated considerable potential as antibacterial agents, capable of acting through various mechanisms, including the inhibition of essential metabolic pathways or disruption of the bacterial cell wall.[2][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured, field-proven workflow for the initial in vitro antibacterial screening of newly synthesized isoxazole compounds. The protocols herein are designed to be self-validating, incorporating rigorous quality control measures to ensure the generation of reliable, reproducible, and meaningful data. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute the assays but also to critically interpret the results.

Scientific Rationale: A Tiered Approach to Screening

A successful antibacterial screening campaign relies on a logical, tiered approach that efficiently identifies promising candidates while minimizing resource expenditure. Our strategy begins with a broad qualitative screen to identify any antibacterial effect, followed by quantitative assays to determine the potency and nature of the activity.

  • Bacteriostatic vs. Bactericidal Action: An essential early distinction is whether a compound merely inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal).[2] While bacteriostatic agents are clinically valuable, bactericidal compounds are often preferred for severe infections, particularly in immunocompromised patients.[7] Our workflow is designed to elucidate this crucial difference.

  • Initial Screening (Qualitative): The Agar Disk Diffusion (Kirby-Bauer) method is an ideal primary screen. It is a cost-effective, low-complexity assay that provides a rapid visual indication of antibacterial activity.[8][9] The principle is based on the diffusion of the test compound from a paper disk into an agar medium, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear where bacterial growth is prevented.[8][10]

  • Potency Determination (Quantitative): For compounds showing activity in the primary screen, the next step is to determine the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13] This is the gold standard for quantifying the potency of a new compound. We will employ the Broth Microdilution method , a high-throughput technique that provides precise numerical data and is endorsed by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Cidal Activity Determination (Quantitative): Following MIC determination, the Minimum Bactericidal Concentration (MBC) is established. The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][16] This assay is a direct follow-on from the MIC test and is critical for classifying a compound as bactericidal.[17] An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity.[7][18]

Overall Experimental Workflow

The screening cascade is designed to logically progress from a broad search for activity to a precise quantification of potency and cidal effect.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Analysis Compound Novel Isoxazole Compound Synthesis StockPrep Stock Solution Preparation & QC Compound->StockPrep DiskDiffusion Protocol 1: Agar Disk Diffusion Assay StockPrep->DiskDiffusion Decision1 Zone of Inhibition? DiskDiffusion->Decision1 MIC Protocol 2: Broth Microdilution (MIC) Decision1->MIC Yes Inactive Inactive Compound Decision1->Inactive No MBC Protocol 3: Subculturing for MBC MIC->MBC Analysis Data Interpretation (MIC, MBC, MBC/MIC Ratio) MBC->Analysis Hit Promising Hit Candidate Analysis->Hit

Fig 1. High-level workflow for antibacterial screening.

Protocol 1: Agar Disk Diffusion for Preliminary Screening

This protocol serves as a rapid, qualitative first pass to identify isoxazole compounds with potential antibacterial activity.

Causality: We use Mueller-Hinton Agar (MHA) because it is a standardized, non-selective medium with low levels of inhibitors, ensuring reproducibility and satisfactory growth for most non-fastidious pathogens.[19] The inoculum is standardized to a 0.5 McFarland turbidity to ensure a uniform bacterial lawn, which is critical for consistent zone size measurement.[8]

G Start Start PrepInoculum 1. Prepare 0.5 McFarland Bacterial Suspension Start->PrepInoculum InoculatePlate 2. Swab MHA Plate for Confluent Growth PrepInoculum->InoculatePlate ApplyDisks 3. Aseptically Apply Compound- Impregnated Disks InoculatePlate->ApplyDisks Incubate 4. Incubate Plate (e.g., 35°C for 18-24h) ApplyDisks->Incubate Measure 5. Measure Diameter of Zone of Inhibition (mm) Incubate->Measure End End Measure->End

Fig 2. Agar disk diffusion (Kirby-Bauer) method workflow.

Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth. Rotate the plate by 60° and repeat the streaking process two more times.[8] c. Allow the plate to dry for 5-15 minutes before applying disks.

  • Disk Application: a. Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of the novel isoxazole compound (e.g., 10-30 µg per disk). The solvent used to dissolve the compound should be allowed to fully evaporate. A solvent-only disk must be included as a negative control. b. Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate, ensuring complete contact with the agar. c. Include a positive control disk with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. A larger zone of inhibition generally suggests greater antibacterial activity. Any zone of inhibition indicates that the compound should proceed to quantitative MIC testing.

Protocol 2: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of a compound's potency according to CLSI guidelines.[15]

Causality: The use of a 96-well microtiter plate allows for high-throughput screening of multiple compounds and concentrations simultaneously.[20] A two-fold serial dilution is performed to precisely identify the minimum concentration that inhibits growth.[14] Including a growth control (no compound) is essential to confirm the viability of the inoculum, while a sterility control (no bacteria) ensures the medium is not contaminated.[14]

G cluster_plate 96-Well Plate Setup for MIC Determination c1 1 A1 256 c2 2 A2 128 c3 3 A3 64 c4 4 A4 32 c5 5 A5 16 c6 6 A6 8 c7 7 A7 4 c8 8 A8 2 c9 9 A9 1 c10 10 A10 0.5 c11 11 A11 GC c12 12 A12 SC rA A rB B rC C A1:e->A10:w Two-Fold Serial Dilution →

Fig 3. Example 96-well plate layout for a single compound (µg/mL).

Methodology:

  • Plate Preparation: a. Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. b. Prepare a stock solution of the isoxazole compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. d. Well 11 will serve as the growth control (broth + inoculum). Well 12 will be the sterility control (broth only).

  • Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well (1-11) is now 100 µL.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: a. After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[21] In Fig 3, if wells A1-A7 are clear and A8-A11 are turbid, the MIC is 4 µg/mL.

Protocol 3: Determining Minimum Bactericidal Concentration (MBC)

This protocol differentiates bactericidal from bacteriostatic activity by determining the concentration required for cell death.

Causality: This assay is a logical extension of the MIC test. By subculturing the contents of the clear wells onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or were actually killed.[18] A ≥99.9% reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[7][16]

G MIC_Plate Completed MIC Plate (Clear Wells Identified) Subculture 1. Aliquot 10-100 µL from each clear well (MIC, MICx2, etc.) MIC_Plate->Subculture AgarPlate 2. Spot/Spread onto Mueller-Hinton Agar Plate Subculture->AgarPlate Incubate 3. Incubate Plate (35°C for 18-24h) AgarPlate->Incubate Count 4. Count Colonies (CFU) Incubate->Count DetermineMBC 5. Identify Lowest Concentration with ≥99.9% Killing Count->DetermineMBC Result MBC Value Determined DetermineMBC->Result

Fig 4. Workflow for determining MBC from MIC results.

Methodology:

  • Subculturing: a. Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Aseptically transfer a fixed aliquot (e.g., 10 µL or 100 µL) from each of these wells onto a separate, appropriately labeled MHA plate.

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the isoxazole compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[17][18] c. Calculate the MBC/MIC ratio to further classify the compound's activity.

Data Presentation and Interpretation

Organizing screening data in a clear, tabular format is essential for comparison and decision-making.

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
ISO-001S. aureus ATCC 29213482Bactericidal
ISO-001E. coli ATCC 2592232>128>4Bacteriostatic
ISO-002S. aureus ATCC 292138648Bacteriostatic
ISO-002E. coli ATCC 25922>128N/AN/AInactive
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal

N/A: Not applicable

Interpretation Categories: Based on established clinical breakpoints (e.g., from CLSI or EUCAST), results are typically categorized as:

  • Susceptible (S): High likelihood of therapeutic success.[22][23]

  • Intermediate (I) / Susceptible-Dose Dependent (SDD): Success is possible with adjusted dosing.[22][24]

  • Resistant (R): High likelihood of therapeutic failure.[22][23]

Trustworthiness: A Self-Validating System with Quality Control

The integrity of any screening data hinges on robust quality control. Each experimental run must include certified QC strains with known susceptibility profiles.[25][26] The results for these strains must fall within the acceptable ranges published by authorities like CLSI for the entire batch of tests to be considered valid.[27][28]

QC StrainAntibioticTest MethodAcceptable Range
E. coli ATCC® 25922™CiprofloxacinDisk Diffusion30-40 mm
Broth Microdilution (MIC)0.004-0.015 µg/mL
S. aureus ATCC® 29213™CiprofloxacinBroth Microdilution (MIC)0.12-0.5 µg/mL
VancomycinBroth Microdilution (MIC)0.5-2 µg/mL
P. aeruginosa ATCC® 27853™Piperacillin-TazobactamDisk Diffusion25-33 mm
Broth Microdilution (MIC)1-8 µg/mL

Note: Ranges are illustrative and must be verified against the current version of the relevant CLSI M100 document.

Causality: Using QC strains serves as an integrated control for multiple variables, including the performance of the media, the potency of the control antibiotics, the incubation conditions, and the operator's technique.[25] If the QC results are out of range, it flags a systemic error, preventing the reporting of false data for the novel compounds.[25]

Conclusion and Future Directions

This application note provides a validated, tiered framework for the initial antibacterial screening of novel isoxazole compounds. By progressing from a qualitative disk diffusion assay to quantitative MIC and MBC determinations, researchers can efficiently identify and characterize promising lead candidates. The integration of stringent quality control measures ensures the trustworthiness and reproducibility of the data.

Compounds that demonstrate potent bactericidal activity (low MIC/MBC values) against clinically relevant pathogens in this primary screen are considered "hits." These candidates can then advance to more complex stages of drug discovery, including cytotoxicity assays against mammalian cell lines, mechanism of action studies, time-kill kinetic assays, and in vivo efficacy studies in animal models.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Research and Review. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Minimal Inhibitory Concentration (MIC). (2021). Biology LibreTexts. [Link]

  • Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Public Health England. [Link]

  • Disk diffusion test. (2023). Wikipedia. [Link]

  • Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2023). American Chemical Society. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). National Institutes of Health. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (n.d.). ARC Journals. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing. (2018). National Institutes of Health. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. (2012). TSI Journals. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2011). National Institutes of Health. [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents. (2010). American Society for Microbiology. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). PubMed. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method. (2006). Journal of Clinical Microbiology. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging-US. [Link]

  • Screening Strategies to Identify New Antibiotics. (2012). Bentham Science. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Journal of Pharma Insights and Research. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Institutes of Health. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (2018). Clinical and Laboratory Standards Institute. [Link]

  • Understanding Susceptibility Results. (2021). YouTube. [Link]

  • Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. (1999). PubMed. [Link]

  • Antimicrobial Susceptibility. (2023). Medscape. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). PubMed Central. [Link]

  • Interpreting Sensitivity Results. (n.d.). Nottingham University Hospitals NHS Trust. [Link]

  • Interpretation of Culture & Susceptibility Reports. (n.d.). Clinician's Brief. [Link]

Sources

Application

Topic: Herbicidal Properties of Compounds Derived from Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole heterocycle is a privileged scaffold in agrochemical research, forming the core of several commercial herbicides....

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole heterocycle is a privileged scaffold in agrochemical research, forming the core of several commercial herbicides.[1] These compounds frequently derive their efficacy from the inhibition of critical plant enzymes, most notably 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This application note provides a comprehensive guide for researchers aiming to explore the herbicidal potential of novel compounds derived from Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. We present a rationale grounded in established mechanisms of action, propose a strategic synthetic pathway for creating a library of derivatives, and provide detailed, field-proven protocols for evaluating their herbicidal efficacy and confirming their biochemical mode of action. This document is intended to serve as a complete roadmap, from conceptual design to empirical validation, for the discovery of new crop protection agents based on this promising isoxazole framework.

Scientific Background & Rationale: The HPPD Inhibition Pathway

A predominant mechanism of action for isoxazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] This non-heme iron(II)-dependent oxygenase is a key enzyme in the catabolism of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate.[5] Homogentisate is the aromatic precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).

The inhibition of HPPD leads to a cascade of phytotoxic effects:

  • Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for the carotenoid biosynthesis pathway.[6]

  • Carotenoid Synthesis Inhibition: Without functional phytoene desaturase, carotenoid production ceases. Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage.

  • Chlorophyll Destruction: The absence of protective carotenoids results in rapid photo-bleaching of chlorophyll upon exposure to light. This leads to the characteristic white or bleached appearance in susceptible plants.[3]

  • Oxidative Stress & Cell Death: The accumulation of toxic intermediates and reactive oxygen species ultimately leads to membrane damage, cessation of growth, and plant death.[5]

This well-understood mechanism provides a clear biochemical target for rational herbicide design. Compounds derived from the Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate scaffold can be designed to mimic the substrate or transition state of the HPPD enzyme, acting as competitive inhibitors.

HPPD_Pathway cluster_PlantCell Plant Cell Metabolic Pathway cluster_Products Essential Molecules cluster_Carotenoid Carotenoid Biosynthesis Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPP->HPPD Catalyzes Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase (Cofactor: Plastoquinone) Plastoquinone->Phytoene_Desaturase Required Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Carotenoids->Bleaching Photo-oxidation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->HPPD INHIBITS

Caption: The HPPD inhibition pathway leading to herbicidal action.

Protocol for Synthesis of Novel Isoxazole Derivatives

The ester functional group in the parent compound, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, is a versatile handle for chemical modification. A robust strategy is to convert the ester into an amide, which can then be coupled with various aryl or heteroaryl moieties. This approach allows for the systematic exploration of structure-activity relationships (SAR). The following protocol details the synthesis of a representative N-aryl carboxamide derivative.

Workflow for Derivative Synthesis

Synthesis_Workflow Start Start: Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate Step1 Step 1: Saponification (Ester Hydrolysis) Start->Step1 1. NaOH, EtOH/H2O 2. HCl (aq) Intermediate1 Intermediate: Carboxylic Acid Step1->Intermediate1 Step2 Step 2: Acyl Chloride Formation Intermediate1->Step2 Thionyl Chloride (SOCl2) or Oxalyl Chloride Intermediate2 Intermediate: Acyl Chloride Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Substituted Aniline, Pyridine or Et3N Final Final Product: N-Aryl Carboxamide Derivative Step3->Final

Caption: Workflow for synthesizing N-aryl carboxamide derivatives.

Protocol 2.1: Synthesis of 4-methyl-5-oxo-N-phenyl-2,5-dihydroisoxazole-3-carboxamide

Causality: This multi-step synthesis first hydrolyzes the stable ethyl ester to a more reactive carboxylic acid. The acid is then converted to a highly reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by an aniline to form the desired stable amide bond.

Materials:

  • Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline)

  • Pyridine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) and stir the mixture at 50°C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly acidify with 2M HCl until the pH is ~2. A precipitate of the carboxylic acid should form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylic acid.

Step 2: Acyl Chloride Formation

  • Caution: Perform this step in a well-ventilated fume hood.

  • Suspend the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Add thionyl chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1 drop).

  • Allow the mixture to warm to room temperature and stir for 3-5 hours. The suspension should become a clear solution.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acyl chloride. Use this intermediate immediately in the next step.

Step 3: Amide Coupling

  • Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve aniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-phenyl carboxamide derivative.

Protocols for Herbicidal Efficacy Evaluation

A tiered screening approach is efficient for identifying promising herbicidal candidates. It begins with a rapid, high-throughput primary screen, followed by more comprehensive secondary screening on whole plants under controlled conditions.[7]

Workflow for Herbicidal Screening

Screening_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Screening Start Synthesized Isoxazole Derivatives Primary_Screen Protocol 3.1: Agar Plate Bioassay (e.g., Arabidopsis thaliana) Start->Primary_Screen Primary_Eval Evaluate: Germination Inhibition, Bleaching, Root Growth Primary_Screen->Primary_Eval Hit_Selection Hit Selection: Potent & Selective Leads Primary_Eval->Hit_Selection Active Compounds Secondary_Screen Protocol 3.2: Whole Plant Pot Assay (Pre- & Post-Emergence) Secondary_Eval Evaluate: Visual Injury (%), Biomass Reduction (GR50) Secondary_Screen->Secondary_Eval MoA_Study Mechanism of Action Study (Protocol 4.1: HPPD Assay) Secondary_Eval->MoA_Study Confirmed Hits Hit_Selection->Secondary_Screen

Caption: Tiered workflow for evaluating herbicidal activity.

Protocol 3.1: Primary Screening - Agar Plate Bioassay

Causality: This method provides a rapid and resource-efficient way to assess the intrinsic phytotoxicity of compounds by ensuring direct contact with the plant seedling in a sterile, controlled environment, eliminating variables like soil binding and microbial degradation.[8]

  • Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

  • Plating: Prepare a sterile Murashige-Skoog (MS) agar medium. While the medium is molten, add the test compound to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Also prepare a DMSO-only vehicle control plate and a positive control plate with a known herbicide (e.g., isoxaflutole).

  • Sowing: Once the agar solidifies, place surface-sterilized seeds of a model plant like Arabidopsis thaliana on the surface.

  • Incubation: Seal the plates and place them in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (22°C).

  • Evaluation: After 7-10 days, assess for herbicidal effects, including germination inhibition, cotyledon bleaching, true leaf development, and root growth inhibition compared to the vehicle control.

Protocol 3.2: Secondary Screening - Whole Plant Pot Assay

Causality: This assay mimics agricultural conditions more closely, providing crucial data on how the compound behaves in soil and how it affects both weeds and a representative crop, which is essential for determining selectivity.[7][9]

Plant Species:

  • Grass Weed: Barnyardgrass (Echinochloa crus-galli)[10]

  • Broadleaf Weed: Velvetleaf (Abutilon theophrasti)

  • Crop: Maize (Zea mays)

Procedure:

  • Planting: Sow 5-10 seeds of each species in pots filled with a standard potting mix.

  • Application Timing:

    • Pre-emergence: Apply the test compound within 24 hours of sowing.

    • Post-emergence: Apply the test compound when the plants have reached the 2-3 leaf stage.

  • Treatment Preparation: Prepare solutions of the test compounds in a water/acetone mixture with a surfactant. Apply using a calibrated track sprayer to ensure uniform coverage at specified rates (e.g., 50, 100, 250, 500 g a.i./ha). Include a vehicle-only control and a commercial standard.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light. Water as needed.

  • Evaluation: After 14-21 days, visually assess the percentage of injury (0% = no effect, 100% = complete death) for each species. For quantitative analysis, harvest the above-ground biomass, determine the fresh or dry weight, and calculate the percent growth reduction relative to the control. This data can be used to determine the GR₅₀ (the dose required to cause 50% growth reduction).

Data Presentation: Herbicidal Activity Summary
Compound IDApplicationRate (g a.i./ha)E. crus-galli (% Injury)A. theophrasti (% Injury)Z. mays (% Injury)
Control Post-em0000
ISOX-001 Post-em250959015
ISOX-002 Post-em250706540
ISOX-003 Post-em25020155
Standard Post-em250989510

Protocol for Mechanism of Action Confirmation

After identifying active compounds, it is crucial to confirm that they operate via the intended biochemical target. An in vitro enzyme inhibition assay provides direct evidence of target engagement.

Protocol 4.1: In Vitro HPPD Enzyme Inhibition Assay

Causality: This biochemical assay isolates the target enzyme from all other biological processes. By measuring the enzyme's activity directly in the presence of an inhibitor, one can definitively quantify the inhibitor's potency (IC₅₀) and confirm it as the mechanism of action, ruling out other potential phytotoxic effects.[11][12]

  • Enzyme Source: Use recombinant HPPD from Arabidopsis thaliana expressed in E. coli or HPPD partially purified from plant tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing ascorbate and catalase).

  • Reaction Mixture: In a 96-well UV-transparent plate, combine the assay buffer, the HPPD enzyme, and varying concentrations of the test inhibitor (dissolved in DMSO).

  • Initiation: Start the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).

  • Measurement: Monitor the reaction by measuring the decrease in absorbance of HPP or by using an oxygen electrode to measure oxygen consumption, which is stoichiometric with the reaction.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Compare this value to that of a known HPPD inhibitor.

References

  • Mitchell, G., Bartlett, D. W., Fraser, T. E. M., Hawkes, T. R., Holt, D. C., Townson, J. K., & Wichert, R. A. (2001). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 15(4), 849-854.

  • Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America.

  • Singh, P., Kumar, A., Singh, B., & Kumar, V. (2020). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. ResearchGate.

  • CN111825583A - Preparation method of isoxazole herbicide intermediate. Google Patents.

  • Pallett, K. E., Little, J. P., Sheekey, M., & Veerasekaran, P. (1998). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest management science, 57(2), 133-142.

  • Ren, G., & Bougrin, K. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1083.

  • Nandihalli, U. B., Duke, M. V., & Duke, S. O. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 45(7), 2894-2900.

  • Jhala, A. J., & Sarangi, D. (2022). Chemical structures of some herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). ResearchGate.

  • Sarangi, D., & Jhala, A. J. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 623-636.

  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2051.

  • US6297198B1 - Isoxazole derivatives and their use as herbicides. Google Patents.

  • Ahire, M., & Sharma, M. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate.

  • Westra, E. P., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 653-664.

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor.

  • Orwick, P. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.

  • Hu, D. J., et al. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288-1303.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, offering expert-driven troubleshooting advice and in-depth answers to frequently encountered questions. Our goal is to empower you to optimize your reaction yield, minimize impurities, and confidently characterize your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate and what are their main trade-offs?

There are two predominant strategies for constructing the isoxazol-5-one core of the target molecule.

  • Route A: Condensation of a β-ketoester with Hydroxylamine. This is a classical and direct approach involving the reaction of a suitably substituted β-ketoester (like ethyl 2-methyl-3-oxobutanoate) with hydroxylamine hydrochloride. The primary advantage is the commercial availability and low cost of the starting materials. However, this route is often plagued by a lack of regioselectivity. The cyclization can result in a significant amount of the undesired isomeric byproduct, the 5-isoxazolone, which can be difficult to separate from the desired product.[1]

  • Route B: 1,3-Dipolar Cycloaddition using a Nitrile Oxide. This more modern approach involves the [3+2] cycloaddition of a nitrile oxide intermediate with an appropriate dipolarophile.[2][3] For this specific target, ethoxycarbonylformonitrile oxide (generated in situ from a precursor like Ethyl 2-chloro-2-(hydroxyimino)acetate) would be reacted with an enamine or enolate derived from propionylacetone or a related species. This method can offer superior regioselectivity but requires careful handling of the potentially unstable nitrile oxide intermediate and may involve more steps or less common starting materials.

Q2: The formation of the 5-isoxazolone isomer is a major issue in my synthesis. Why does this happen and how can I prevent it?

This is the most common challenge when using the β-ketoester and hydroxylamine route. The formation of the undesired 5-isoxazolone isomer arises from the two electrophilic carbonyl centers in the β-ketoester, leading to competing cyclization pathways.[1]

Mechanistic Insight: The initial condensation of hydroxylamine with the β-ketoester forms an oxime intermediate. This intermediate can then cyclize in two ways:

  • Desired Pathway: The hydroxyl group of the oxime attacks the ester carbonyl, leading to the desired 5-oxo-isoxazole.

  • Undesired Pathway: The nitrogen of the oxime attacks the ketone carbonyl, which after tautomerization, leads to the isomeric 3-oxo-isoxazole (a 5-isoxazolone).

Mitigation Strategies:

  • pH Control: Running the reaction under acidic conditions can favor the desired product. Treatment with hydrochloric acid has been shown to mediate the cyclization of related β-keto hydroxamic acids to the desired isoxazolol without the formation of the isoxazolone byproduct.[1][4]

  • Protecting Groups: A multi-step but highly effective method involves using protected hydroxylamine derivatives, such as N,O-bis(tert-butoxycarbonyl)hydroxylamine, to control the cyclization step, thereby preventing byproduct formation entirely.[1]

Q3: What are the critical quality attributes of my starting materials?

The purity of your starting materials is paramount for a successful and reproducible synthesis.

  • Ethyl 2-methyl-3-oxobutanoate (for Route A): Ensure it is free from acidic impurities and has not undergone significant self-condensation. It's best to use a freshly distilled or recently purchased batch.

  • Hydroxylamine Hydrochloride (for Route A): This reagent should be a dry, crystalline solid. Moisture can affect reactivity and the overall reaction pH.

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (for Route B): This is a key precursor for the nitrile oxide.[5][6] It should be stored under inert gas at 2-8°C to prevent decomposition.[5] Its purity should be checked by melting point (approx. 76°C) and NMR before use.[5]

Q4: What analytical techniques are best for monitoring reaction progress and characterizing the final product?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of starting materials. A typical mobile phase would be a mixture of ethyl acetate and hexane. Staining with potassium permanganate can help visualize the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying isomeric impurities. The chemical shift of the methyl group at the C4 position is a key diagnostic signal.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl (C=O) and the isoxazole ring vibrations.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows mostly starting material and my final yield is very low. What went wrong?

This is a common issue that can stem from several factors related to reaction conditions and reagent activity.

  • Potential Cause A: Ineffective Base or Incorrect Stoichiometry (for Nitrile Oxide Route)

    • Explanation: The in situ generation of nitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate requires a base to abstract a proton and eliminate HCl.[3] If the base is too weak, not present in sufficient quantity, or added too slowly, the nitrile oxide will not form efficiently.

    • Solution: Triethylamine (TEA) is a common choice.[7] Ensure you are using at least one equivalent, and consider using a slight excess (1.1-1.2 eq.). The base should be added dropwise at a controlled temperature (e.g., 0°C) to manage any exotherm and prevent side reactions.[7]

  • Potential Cause B: Reaction Temperature is Not Optimal

    • Explanation: Temperature plays a critical role. For the condensation route (Route A), moderate heating (e.g., 50-70°C) is often required to drive the reaction to completion. For the nitrile oxide route (Route B), initial steps may require cooling to control the formation of the reactive intermediate, while the cycloaddition itself might benefit from warming to room temperature.[3]

    • Solution: Systematically optimize the temperature. Run small-scale trials at different temperatures (e.g., room temperature, 50°C, 80°C) and monitor the progress by TLC to find the sweet spot for your specific setup. The optimal conditions for a related intramolecular nitrile oxide cycloaddition were found to be -78 °C.[3]

  • Potential Cause C: Deactivated Hydroxylamine

    • Explanation: Hydroxylamine hydrochloride can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of hydroxylamine hydrochloride. If you suspect your reagent is old, you can perform a simple quality check by testing its ability to form an oxime with a simple ketone like acetone.

Problem 2: Product is an Oil and Difficult to Purify

Q: After workup, I am left with a crude oil that is difficult to handle and streaks badly on my chromatography column. How can I effectively isolate my product?

Oily products can be challenging, but a systematic approach to workup and purification can resolve this.

  • Potential Cause A: Residual Acidic or Basic Impurities

    • Explanation: Impurities from the reaction (e.g., excess acid, base, or salts like triethylamine hydrochloride) can interfere with crystallization and chromatography.

    • Solution: Implement a Thorough Aqueous Workup.

      • After quenching the reaction, extract the product into an organic solvent like ethyl acetate.

      • Wash the organic layer sequentially with a mild acid (e.g., cold 1N HCl) to remove any remaining base, followed by a mild base (e.g., 5% aqueous sodium bicarbonate) to remove acidic byproducts.[8]

      • Finish with a brine wash to remove excess water before drying over an anhydrous salt like sodium sulfate.[8] This rigorous washing procedure is crucial for removing impurities that can inhibit crystallization.

  • Potential Cause B: Inappropriate Purification Method

    • Explanation: If the product is inherently an oil at room temperature, recrystallization will not be possible. Column chromatography is the correct approach, but success depends on the right conditions.

    • Solution: Optimize Column Chromatography.

      • Deactivate Silica Gel: If your product is sensitive, you can pre-treat your silica gel by flushing the packed column with your mobile phase containing 1% triethylamine. This neutralizes acidic sites on the silica that can cause streaking or degradation.

      • Solvent System: Experiment with different solvent systems using TLC first. A gradient elution, starting with a non-polar mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity, often provides better separation than an isocratic elution.

Experimental Protocols & Data

Protocol: Synthesis via β-Ketoester Condensation (Route A)

This protocol is a representative procedure based on common isoxazole synthesis methods. Optimization may be required.

  • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC.

  • After 4-6 hours, or upon consumption of the starting material, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and perform the acid-base wash sequence described in Problem 2 .

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (Hexane:Ethyl Acetate gradient).

Table 1: Optimization of Reaction Parameters
ParameterCondition ACondition BCondition CExpected Outcome / Comment
Solvent EthanolAcetic AcidTolueneAcetic acid can act as both solvent and catalyst, potentially improving the yield of the desired isomer.
Base Sodium AcetatePyridineTriethylamineA mild base is needed to free the hydroxylamine from its HCl salt. Sodium acetate is standard and cost-effective.
Temperature 25°C50°C80°C (Reflux)Higher temperatures generally increase the reaction rate but may also promote byproduct formation. Optimization is key.
Reaction Time 2 hours6 hours12 hoursMonitor by TLC to determine when the starting material is consumed without significant product degradation.

Visualizations

Reaction Scheme: The Challenge of Regioselectivity

The diagram below illustrates the critical step in the condensation of Ethyl 2-methyl-3-oxobutanoate with hydroxylamine, showing the two competing cyclization pathways.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Ketoester Ethyl 2-methyl-3-oxobutanoate Oxime Oxime Intermediate Ketoester->Oxime Condensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Product Desired Product Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate Oxime->Product Pathway A (Attack at Ester C=O) FAVORED IN ACID Byproduct Isomeric Byproduct (5-Isoxazolone derivative) Oxime->Byproduct Pathway B (Attack at Ketone C=O) G start Experiment Start result Low Yield or Impure Product? start->result check_reagents Verify Purity of Starting Materials result->check_reagents Yes success Successful Synthesis result->success No analyze_byproducts Identify Byproducts (NMR, MS) check_reagents->analyze_byproducts optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) analyze_byproducts->optimize_conditions Isomer Found? Adjust pH refine_workup Refine Workup Protocol (Acid/Base Wash) analyze_byproducts->refine_workup Other Impurities? optimize_conditions->start Re-run Experiment refine_workup->start Re-run Experiment

Caption: A decision tree for troubleshooting the synthesis.

References

Sources

Optimization

Improving regioselectivity in isoxazole synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation. The isoxazole moiety is a cornerstone in many medicinal products, including anti-inflammatories, antibiotics, and antipsychotics, making its efficient and selective synthesis a critical skill.[1] This resource provides in-depth, troubleshooting-focused guidance to help you overcome common challenges, particularly the critical issue of regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during isoxazole synthesis.

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: This is a classic challenge in Huisgen 1,3-dipolar cycloadditions. While the reaction often favors the 3,5-disubstituted product due to electronic and steric factors, achieving high selectivity can be difficult.[2] To direct the reaction towards the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[2][3] This is often referred to as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction's isoxazole equivalent. Ruthenium catalysts have also been successfully employed for this purpose.[2]

  • Solvent Choice: The polarity of the solvent can influence the transition state of the cycloaddition. Less polar solvents may enhance the selectivity for the 3,5-isomer.

  • In situ Generation of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which can complicate your reaction mixture.[4] Generating the nitrile oxide slowly in situ from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity and minimize side reactions.[2][5][6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer over the other.[2]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole via cycloaddition, but the 3,5-isomer is the major product. What methods favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than preparing their 3,5-disubstituted counterparts.[2][7] Standard cycloaddition conditions with terminal alkynes strongly favor the 3,5-isomer. Here are some effective strategies to promote the formation of the 3,4-isomer:

  • Enamine-based [3+2] Cycloaddition: A highly effective, metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[2][7][8] The enamine, formed from an aldehyde and a secondary amine like pyrrolidine, acts as the dipolarophile and directs the cycloaddition to yield the 3,4-disubstituted product with high regiospecificity.[2][7][8]

  • Cyclocondensation of β-Enamino Diketones: An alternative to cycloaddition is the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride. The regiochemical outcome can be controlled by the reaction conditions. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can selectively promote the formation of 3,4-disubstituted isoxazoles.[1][2][9]

  • Chalcone-Rearrangement Strategy: A newer method involves a chalcone-rearrangement strategy. The reaction of β-ketoacetals with hydroxylamine hydrochloride can afford 3,4-disubstituted isoxazoles through isoxazoline or oxime intermediates.[10]

Q3: My cyclocondensation reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is giving a nearly 1:1 mixture of regioisomers. How can I control the regioselectivity?

A3: The Claisen isoxazole synthesis, which involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine, is notorious for producing regioisomeric mixtures, especially with unsymmetrical diketones.[1][9] The key to controlling the regioselectivity lies in modifying the substrate and the reaction conditions to differentiate the reactivity of the two carbonyl groups.

  • Substrate Modification with β-Enamino Diketones: A powerful strategy is to use β-enamino diketones instead of the parent 1,3-dicarbonyls.[1][9][11][12] The enamine group alters the electronics and sterics of one of the carbonyl groups, allowing for predictable, selective reactions.

  • Solvent and Additive Effects: The choice of solvent and the presence of additives can significantly influence the regiochemical outcome. For instance, in the reaction of β-enamino diketones with hydroxylamine, acetonitrile with pyridine at room temperature can favor one regioisomer, while ethanol at reflux can favor the other.[1]

  • Lewis Acid Catalysis: The addition of a Lewis acid like BF₃·OEt₂ can activate one carbonyl group over the other, leading to high regioselectivity. The amount of Lewis acid used can be optimized to maximize the yield of the desired isomer.[1][4]

Section 2: Troubleshooting Guides

Problem 1: Low or No Yield in Isoxazole Synthesis

Low or no product formation can be due to a variety of factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.

LowYieldTroubleshooting start Low or No Yield reagents Check Starting Material Integrity start->reagents conditions Verify Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity of 1,3-dicarbonyl/alkyne reagents->sub_reagents1 sub_reagents2 Activity of hydroxylamine/nitrile oxide precursor reagents->sub_reagents2 intermediates Consider Intermediate Stability conditions->intermediates Conditions Correct sub_conditions1 Correct Temperature? conditions->sub_conditions1 sub_conditions2 Anhydrous/Inert Atmosphere? conditions->sub_conditions2 workup Evaluate Workup & Purification intermediates->workup Intermediates Stable sub_intermediates1 Nitrile oxide dimerization (furoxan formation)? intermediates->sub_intermediates1 sub_workup1 Product degradation during workup? workup->sub_workup1 RegioselectivityTroubleshooting start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_sol cycloaddition_sol Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a catalyst (e.g., Cu(I) for 3,5-isomer) - Modify electronic properties of alkyne or nitrile oxide - Use enamine dipolarophile for 3,4-isomer cycloaddition->cycloaddition_sol end_node Improved Regioselectivity claisen_sol->end_node cycloaddition_sol->end_node

Caption: A decision-making flowchart for addressing regioselectivity issues.

Potential Solutions:

  • For Claisen Synthesis:

    • Modify Reaction Conditions: As detailed in the FAQs, adjusting the solvent, temperature, and pH can influence the regiochemical outcome. [1] * Substrate Modification: Using β-enamino diketones offers superior regiochemical control. [1][2][9] * Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can dramatically improve regioselectivity in the synthesis from β-enamino diketones. [1][4]* For 1,3-Dipolar Cycloaddition:

    • Catalysis: Copper(I) catalysis is highly effective for directing the synthesis towards 3,5-disubstituted isoxazoles from terminal alkynes. [2][3] * Substrate Control: The electronic and steric properties of the substituents on both the alkyne and the nitrile oxide precursor can be modified to favor one regioisomer. For 3,4-disubstituted products, switching from an alkyne to an enamine is a powerful strategy. [2][7][8]

Section 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Cu(I)-Catalyzed Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole using a copper-catalyzed reaction between an in situ generated nitrile oxide and a terminal alkyne. [3][13]

  • Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent such as a 1:1 mixture of THF and water (10 mL), add sodium ascorbate (0.2 mmol).

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in water (1 mL).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone

This protocol outlines the synthesis of a 3,4-disubstituted isoxazole using a Lewis acid-mediated cyclocondensation. [1]

  • Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL).

  • Additive and Catalyst: Add pyridine (0.7 mmol) to the mixture, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol) at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.

EntrySolventAdditiveCatalyst (equiv.)Ratio (3,4-isomer : other isomers)Yield (%)
1MeCNPyridineBF₃·OEt₂ (2.0)90:1079
2MeCNPyridineBF₃·OEt₂ (1.0)85:1575
3EtOHNoneNone20:8088
4MeCNPyridineNone76:2487

Data adapted from Silva et al., RSC Advances, 2018. [1]This table clearly demonstrates how the addition of a Lewis acid like BF₃·OEt₂ in acetonitrile can dramatically reverse the regioselectivity compared to uncatalyzed conditions in ethanol. [1]

References

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, B. V. S., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. Available at: [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • BenchChem. (2025).
  • Popov, A. V., et al. (2018). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Fang, Y., & Zhu, M. (2017). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. Available at: [Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. Available at: [Link]

  • Ballistreri, F. P., et al. (2017). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Szymański, P., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]

  • Bonger, K. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • Bonger, K. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. RSC Publishing. Available at: [Link]

  • Saleem, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Biology and Biotechnology.
  • Abdessadak, O., et al. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry. Available at: [Link]

  • Abdessadak, O., et al. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. R Discovery. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine... ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. Available at: [Link]

  • Zhang, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available at: [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2022). National Institutes of Health. Available at: [Link]

  • BenchChem. (2025). how to avoid isomeric mixtures in Huisgen cycloaddition. BenchChem.
  • A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). (2024). PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxyla...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate?

A1: The most prevalent and effective purification techniques for this class of heterocyclic compounds are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of your crude product.

Q2: How do I choose the best purification method for my sample?

A2: The optimal purification strategy depends on the specific impurities present. A general workflow is to first assess the crude product by Thin Layer Chromatography (TLC). If the impurities have significantly different polarities from the desired product, column chromatography is often the best choice.[1] If the product is a solid and the impurities are present in smaller amounts, recrystallization can be a highly effective and scalable method.[2]

Q3: What are some potential challenges when purifying isoxazole derivatives like this one?

A3: Purification of isoxazole derivatives can be complicated by the presence of unreacted starting materials, byproducts, and regioisomers with similar polarities. The isoxazole ring itself can also be sensitive to certain conditions, potentially leading to decomposition during workup or purification.[1]

Troubleshooting Guide

Column Chromatography Issues

Q1: I'm seeing poor separation or overlapping peaks during column chromatography. What could be the cause and how do I fix it?

A1: This is a common issue that can usually be resolved by systematically optimizing your chromatography conditions.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase may not be optimal for separating your compound from impurities.

    • Solution: Before running a column, screen various solvent systems using TLC. The ideal system will give your desired compound an Rf value of approximately 0.3. If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase. Conversely, if it's moving too quickly (high Rf), decrease the polarity.[2]

  • Possible Cause 2: Column Overloading. You may be loading too much crude material onto the column.

    • Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. If you need to purify a larger quantity, it is better to use a column with a larger diameter.[2]

  • Possible Cause 3: Compound-Silica Interaction. Some heterocyclic compounds can interact with the acidic sites on silica gel, leading to streaking and poor separation.

    • Solution: If you observe streaking on your TLC plate, consider adding a small amount of a modifier to your mobile phase. For basic compounds, adding 0.1-1% triethylamine can neutralize the acidic silica sites. Alternatively, you could use a different stationary phase, such as alumina.[2]

Q2: My compound is not eluting from the column. What should I do?

A2: This typically indicates that your compound is too polar for the chosen solvent system.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, you can slowly increase the percentage of ethyl acetate. In some cases, a stronger solvent like methanol may be needed to elute highly polar compounds.[2]

Recrystallization Issues

Q1: My compound is "oiling out" instead of crystallizing. How can I induce crystallization?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.

  • Solution 1: Add More Solvent. Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly.[2]

  • Solution 2: Scratch the Glass. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Solution 3: Seed Crystals. If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[2]

Q2: I have low recovery of my product after recrystallization. What went wrong?

A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. After filtering the crystals, you can try to recover more product from the mother liquor by reducing the volume by evaporation and cooling again. This second crop of crystals may require another recrystallization to achieve high purity.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The specific solvent system should be determined by TLC analysis of your crude material.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar solvent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in a minimal amount of the chromatography solvent.

    • Carefully apply the sample solution to the top of the silica gel.

  • Elution:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

Ethanol has been shown to be an effective recrystallization solvent for structurally similar compounds.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)PolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds. Adjust the ratio to achieve an Rf of ~0.3 for the desired product.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. A small percentage of methanol can significantly increase the polarity.

Visualizations

Purification_Workflow crude Crude Product tlc Assess Purity by TLC crude->tlc decision Impurities Separable? tlc->decision column Column Chromatography decision->column Yes recrystallize Recrystallization decision->recrystallize No / Minor Impurities pure Pure Product column->pure recrystallize->pure

Caption: General workflow for purification method selection.

Troubleshooting_Column start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloading? cause1->cause2 No solution1 Optimize Solvent System via TLC cause1->solution1 Yes cause3 Compound-Silica Interaction? cause2->cause3 No solution2 Reduce Sample Load / Use Larger Column cause2->solution2 Yes solution3 Add Modifier (e.g., Triethylamine) or Change Stationary Phase cause3->solution3 Yes

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

  • Kovalskyi, A., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4944. Available at: [Link]

  • McMurry, J. E. (1971). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 51, 109. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,5-Dihydroisoxazoles

Welcome to the technical support center for the synthesis of 4,5-dihydroisoxazoles (also known as 2-isoxazolines). This guide is designed for researchers, medicinal chemists, and process development scientists who utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dihydroisoxazoles (also known as 2-isoxazolines). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address the most common challenges encountered during their synthesis, primarily via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most versatile method for synthesizing 4,5-dihydroisoxazoles?

The most robust and widely employed method is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile).[1][2] This reaction is highly valued for its ability to construct the five-membered heterocyclic ring efficiently and often with a high degree of stereospecificity.[3] The nitrile oxide component is typically generated in situ from precursors like aldoximes or hydroximoyl chlorides to circumvent its inherent instability.[4][5]

cluster_0 Nitrile Oxide Generation (in situ) cluster_1 [3+2] Cycloaddition Aldoxime R-CH=NOH (Aldoxime) Oxidant Oxidant (e.g., NCS, Bleach) Aldoxime->Oxidant Oxidation NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Oxidant->NitrileOxide Product 4,5-Dihydroisoxazole NitrileOxide->Product Reaction with Dipolarophile Alkene R'CH=CHR'' (Alkene) Alkene->Product

Caption: General workflow for 4,5-dihydroisoxazole synthesis.

Troubleshooting Guide: Core Synthesis Problems

This section addresses specific issues that can arise during the reaction, leading to poor outcomes.

Q2: My reaction yield is very low or zero. What are the likely causes and how can I fix it?

Low yield is the most common complaint. The root cause often traces back to the stability and reactivity of the nitrile oxide intermediate.

Answer:

The primary culprit for low yields is the rapid dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), a side reaction that competes directly with the desired cycloaddition.[4][6] This is especially problematic for aromatic nitrile oxides that lack bulky ortho-substituents.[1]

Troubleshooting Steps:

  • Control Nitrile Oxide Concentration: The dimerization is a second-order process, while the cycloaddition is first-order with respect to the nitrile oxide. Therefore, keeping the instantaneous concentration of the nitrile oxide low is critical.

    • Slow Addition: Instead of adding the base or oxidant all at once, add it slowly over several hours using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide, favoring the reaction with the alkene which is present in a higher concentration.[7]

    • Use Excess Dipolarophile: Employing a slight excess (1.2-1.5 equivalents) of the alkene can help to trap the nitrile oxide as it is formed.[7]

  • Evaluate Your Alkene's Reactivity: Electron-deficient alkenes generally react faster with nitrile oxides, which are classified as HOMO-LUMO controlled or ambiphilic dipoles.[3] If you are using an electron-rich or sterically hindered alkene, the cycloaddition may be too slow, allowing dimerization to dominate.

    • Increase Temperature: For sluggish reactions, increasing the temperature can improve the rate of cycloaddition. However, this can also accelerate decomposition or side reactions, so optimization is key. A typical range to explore is 40-80 °C.[7][8]

  • Check Reagent Purity and Stability: Ensure your starting materials, particularly the aldoxime, are pure. Impurities can interfere with the reaction. Also, ensure your solvent is anhydrous if using moisture-sensitive reagents for nitrile oxide generation.

Start Low or No Yield Cause1 Is Nitrile Oxide Dimerization (Furoxan Formation) Observed? Start->Cause1 Cause2 Is the Alkene Unreactive? Start->Cause2 Cause3 Are Reagents Degraded? Start->Cause3 Cause1->Cause2 No Sol1 Solution: 1. Use slow addition of base/oxidant. 2. Use excess alkene (1.2-1.5 eq). 3. Check for bulky substituents on Ar-CNO. Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Solution: 1. Increase reaction temperature. 2. Use a more activating solvent. 3. Consider alternative synthetic routes. Cause2->Sol2 Yes Sol3 Solution: 1. Purify starting materials. 2. Use fresh, anhydrous solvents. Cause3->Sol3 Yes

Caption: Troubleshooting logic for low reaction yield.

Q3: My reaction produced a mixture of isomers. How can I control the regioselectivity?

Regioselectivity is a critical challenge, especially when using unsymmetrical alkenes. The reaction can yield two different regioisomers: the 5-substituted or the 4-substituted 4,5-dihydroisoxazole.

Answer:

The regiochemical outcome of the [3+2] cycloaddition is governed by a combination of steric and electronic factors, specifically the frontier molecular orbitals (FMO) of the dipole and dipolarophile.[3][9]

  • Electronic Control: For terminal alkenes (R-CH=CH₂), the reaction of benzonitrile oxide typically yields the 3,5-disubstituted product. This is because the dominant FMO interaction is between the HOMO of the nitrile oxide and the LUMO of the alkene. The largest orbital coefficient on the alkene's LUMO is on the terminal CH₂ carbon, leading to the formation of the C5-O bond.

  • Steric Control: As the substituents on the alkene or nitrile oxide become bulkier, steric hindrance can override electronic preferences and favor the formation of the less hindered isomer.

Strategies for Controlling Regioselectivity:

  • Substituent Choice: The most powerful tool is the rational selection of substituents on both reaction partners. Electron-withdrawing groups on the alkene can significantly influence the orbital energies and coefficients, sometimes reversing the "normal" regioselectivity.

  • Catalysis:

    • Metal Catalysis: Lewis acids can coordinate to the alkene or nitrile oxide, altering the FMO energies and enhancing regioselectivity. For instance, magnesium ions can chelate to allylic alcohols, directing the cycloaddition to one face and controlling regiochemistry.[3]

    • Alternative Routes: For certain substitution patterns, alternative synthetic routes that offer better regiocontrol might be necessary, such as those starting from O-propargylic hydroxylamines or using enamine-based cycloadditions.[10][11]

Alkene Type Typical Nitrile Oxide Major Regioisomer Controlling Factors
Terminal Alkene (R-CH=CH₂)Benzonitrile Oxide3,5-DisubstitutedPrimarily Electronic (FMO)
Internal Alkene (R-CH=CH-R')Benzonitrile OxideMixture, often favors less hinderedSteric and Electronic
Electron-Deficient AlkeneBenzonitrile Oxide3,4-DisubstitutedOften reverses selectivity

Troubleshooting Guide: Work-up and Purification

Q4: I have difficulty purifying my product. It's contaminated with a persistent byproduct. What is it and how do I remove it?

Purification can be challenging due to the formation of structurally similar byproducts.

Answer:

The most common and difficult-to-remove byproduct is the furoxan dimer of your nitrile oxide.[4] It often has a similar polarity to the desired 4,5-dihydroisoxazole, making separation by standard column chromatography difficult.

Purification Strategies:

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems for column chromatography. A switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of a polar modifier like triethylamine (if your compound is basic) can significantly alter the separation factor.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase column (C18), which separates based on different principles.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for removing impurities. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/pentane) to find conditions that selectively precipitate your desired product, leaving the furoxan byproduct in the mother liquor.

  • Prevent Formation: The best strategy is to prevent the byproduct from forming in the first place. By implementing the troubleshooting steps for low yield (Q2), you will inherently minimize furoxan formation and simplify your purification.

Detailed Experimental Protocols

Protocol 1: General Procedure for in situ Synthesis of 3,5-Disubstituted-4,5-dihydroisoxazole

This protocol details the in situ generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS) followed by cycloaddition.

Materials:

  • Substituted Aldoxime (1.0 mmol, 1 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (10 mL)

Procedure:

  • Reaction Setup: To a solution of the aldoxime (1.0 mmol) and the alkene (1.2 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add NCS (1.1 mmol).

  • In situ Generation: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.5 mmol) dropwise over 15 minutes. The dropwise addition is crucial to control the formation of the intermediate hydroximoyl chloride and the subsequent nitrile oxide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

  • Work-up: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure 4,5-dihydroisoxazole.[10]

References

  • De Angelis, L., Crawford, A. M., Su, Y. L., & Arman, H. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. Available from: [Link]

  • Luo, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available from: [Link]

  • Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Request PDF. Available from: [Link]

  • Belen'kii, L. I. (Ed.). (2004).
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Knight, D. W., Proctor, A. J., & Clough, J. M. (2010). New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. Synlett. Available from: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available from: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • Barluenga, J., Gotor, V., & Iglesias, M. J. (1992). Synthesis of 4,5‐dihydroisoxazole and isoxazolin‐5‐ones. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. Available from: [Link]

  • Righi, P., et al. Solution- and solid-phase synthesis of 4-hydroxy-4,5-dihydroisoxazole derivatives from enantiomerically pure N-tosyl-2,3-aziridine alcohols. Slideshare. Available from: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available from: [Link]

  • 3,4,5-,Trisubstituted-4,5-dihydroisoxazole, derivatives and their synthesis method and use.Google Patents.
  • Kącka-Zych, A., & Zawadzińska, K. (2018). Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition. Structural Chemistry. Available from: [Link]

  • Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. ResearchGate. Available from: [Link]

  • Molina, C. T., & de Aguiar, A. P. Synthesis of new 4,5-dihydroisoxazoles with potential anti-inflammatory activity. PDF. Available from: [Link]

  • Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. Available from: [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available from: [Link]

  • Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. PubMed. Available from: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. Available from: [Link]

  • The [3+2]Cycloaddition Reaction. PDF. Available from: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. ResearchGate. Available from: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Consensus. Available from: [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Journal of Physics: Conference Series. Available from: [Link]

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. Available from: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available from: [Link]

  • Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English. Available from: [Link]

  • Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A. Journal of the American Chemical Society. Available from: [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. National Institutes of Health. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of the Isoxazole Ring

As a Senior Application Scientist, I've frequently fielded questions from researchers navigating the complexities of the isoxazole ring. This five-membered heterocycle is a cornerstone in medicinal chemistry and syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently fielded questions from researchers navigating the complexities of the isoxazole ring. This five-membered heterocycle is a cornerstone in medicinal chemistry and synthetic organic chemistry, valued for both its stability as a bioisosteric scaffold and its latent reactivity, which can be harnessed to create diverse molecular architectures.[1][2] However, its stability is not absolute. The inherent weakness of the N-O bond makes the ring susceptible to cleavage under a variety of conditions, a feature that can be either a powerful synthetic tool or a frustrating experimental pitfall.[1][3][4]

This guide is designed to provide you with direct, actionable answers to the common stability challenges encountered during synthesis, workup, and purification. We will explore the causality behind the ring's behavior under different stressors and provide validated protocols to help you control your experimental outcomes.

Frequently Asked Questions (FAQs): Troubleshooting Isoxazole Stability

Section 1: Stability in Acidic & Basic Media

Question: My isoxazole-containing compound is degrading during an acidic workup or purification. What is happening and how can I prevent it?

Answer: While generally more stable under acidic than basic conditions, the isoxazole ring can undergo acid-catalyzed hydrolysis, particularly at low pH values (<3.5) and elevated temperatures.[5] The mechanism involves protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water, leading to N-O bond cleavage.

  • Causality: The protonation of the nitrogen atom makes the C3 and C5 positions more electrophilic, facilitating ring opening. The specific degradation products can vary depending on the substitution pattern of your isoxazole. For example, N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone was found to degrade in acidic conditions to 2-hydroxy-1,4-naphthoquinone and 2-butanone, among other products.[5] Studies on sulfonamide isoxazole derivatives in concentrated sulfuric acid also highlight the potential for hydrolysis under strongly acidic conditions.[6]

  • Troubleshooting & Prevention:

    • Use Milder Acids: If possible, switch to weaker acids for pH adjustment (e.g., saturated ammonium chloride, 10% citric acid solution) instead of strong mineral acids like HCl or H2SO4.

    • Maintain Low Temperatures: Perform all acidic washes and extractions at low temperatures (0-5 °C) to decrease the rate of hydrolysis.

    • Minimize Contact Time: Do not let your compound sit in acidic media for extended periods. Work through the extraction and washing steps efficiently.

    • Alternative Purification: Consider non-acidic purification methods, such as column chromatography with a neutral solvent system or recrystallization.

Question: My reaction yield is dramatically lower after a basic workup (e.g., NaOH, K2CO3 wash). Why is the isoxazole ring so sensitive to bases?

Answer: Base-mediated ring opening is a well-documented liability for many isoxazoles.[3][7] The sensitivity is highly dependent on the substitution pattern, pH, and temperature. The mechanism often involves the deprotonation of a proton on a carbon adjacent to the ring nitrogen (especially at the C3 position if unsubstituted), which initiates the cleavage of the weak N-O bond.[1]

  • Causality & Evidence: The anti-inflammatory drug Leflunomide provides an excellent case study. Its isoxazole ring is stable at acidic and neutral pH at room temperature. However, at a basic pH of 10.0, it degrades with a half-life of about 6.0 hours at 25°C. This degradation is significantly accelerated at physiological temperature (37°C), where the half-life at pH 7.4 is 7.4 hours, and at pH 10.0, it drops to just 1.2 hours.[8] This demonstrates that even moderately basic conditions can be detrimental, especially with heating.

  • Troubleshooting & Prevention:

    • Avoid Strong Bases: Whenever possible, use milder inorganic bases like sodium bicarbonate (NaHCO₃) for washes instead of hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃).

    • Temperature Control: As demonstrated by the Leflunomide data, keeping the temperature low during a basic workup is critical. Perform washes with chilled, dilute basic solutions.

    • Structural Considerations: 3-unsubstituted isoxazoles are particularly prone to base-mediated cleavage.[1] If you are designing a synthesis, consider if a substituted isoxazole (e.g., 3,5-disubstituted) could be used, as they tend to be more stable.[9]

    • Biphasic Conditions: Performing the reaction or workup in a biphasic system can sometimes limit the exposure of the organic-soluble compound to the aqueous base, mitigating degradation.

This table summarizes the degradation half-life (t½) of the isoxazole ring in the drug Leflunomide, illustrating the combined impact of pH and temperature.[8]

Temperature (°C)pH 4.0 (Acidic)pH 7.4 (Neutral)pH 10.0 (Basic)
25°C StableStable~ 6.0 hours
37°C Stable~ 7.4 hours~ 1.2 hours

This diagram illustrates a plausible mechanism for the ring opening of a 3-unsubstituted isoxazole under basic conditions.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ring Cleavage Isoxazole Isoxazole (3-unsubstituted) Carbanion Carbanion Intermediate Isoxazole->Carbanion Proton abstraction at C3 Base Base (B:) Carbanion_ref Carbanion Intermediate Cleavage N-O Bond Cleavage Product α-Cyano Ketone Product Cleavage->Product Carbanion_ref->Cleavage Electron rearrangement

Caption: Mechanism of base-catalyzed isoxazole ring cleavage.

Section 2: Stability Under Reductive Conditions

Question: I tried to reduce a nitro group on my molecule using catalytic hydrogenation (H₂/Pd-C), but my isoxazole ring was cleaved. Why did this happen and what are my alternatives?

Answer: This is a classic and common challenge. The N-O bond of the isoxazole ring is highly susceptible to reductive cleavage by catalytic hydrogenation.[1][3][9] This reaction is so efficient that it is often used intentionally as a synthetic strategy to unmask a β-amino enone or 1,3-dicarbonyl equivalent.[1][10]

  • Causality: The palladium (or other metal) catalyst readily facilitates the hydrogenolysis of the weak N-O single bond, leading to ring scission. This process is generally faster than the reduction of many other functional groups, making selectivity a significant issue.

  • Troubleshooting & Alternatives:

    • Avoid Catalytic Hydrogenation: If the isoxazole must be preserved, catalytic hydrogenation is not a suitable method for reducing other functional groups.

    • Alternative Reducing Agents for Nitro Groups:

      • Metal/Acid Systems: Consider using metals in acidic media, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). These conditions are often mild enough to preserve the isoxazole ring.

      • Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene with Pd/C can sometimes offer better selectivity, but require careful optimization.

    • Protecting Group Strategy: In some cases, the isoxazole can be used as a "masked" functional group. Carry it through your synthesis and then perform the reductive cleavage at a later stage when the ring opening is desired.

Question: What products should I expect when treating an isoxazole with a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

Answer: Treatment of isoxazoles with strong reducing agents like LiAlH₄ does not typically yield the same β-amino enones seen with catalytic hydrogenation. Instead, the reaction proceeds further to give a variety of reduced products.

  • Causality & Expected Products: LiAlH₄ reduction of alkyl-substituted isoxazoles has been shown to produce complex mixtures. The major products are often β-hydroxyethylaziridines, along with 1,3-amino alcohols and other reduced aziridine derivatives.[11][12][13] The exact product distribution can be dependent on the substitution pattern of the isoxazole and the reaction conditions (e.g., solvent, temperature).[11]

  • Experimental Considerations:

    • Product Complexity: Be prepared for a mixture of products that may be difficult to separate. Careful analysis by GC-MS or LC-MS is crucial.

    • Safety: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[14]

    • Inverse Addition: For some substrates, inverse addition (adding the LiAlH₄ solution to the isoxazole solution) can sometimes improve selectivity by ensuring the hydride is never in large excess.[14]

This diagram shows the divergent outcomes of reducing an isoxazole with different reagents.

G cluster_0 Catalytic Hydrogenation cluster_1 Hydride Reduction isoxazole Substituted Isoxazole h2_pd H₂ / Pd-C isoxazole->h2_pd lah LiAlH₄ isoxazole->lah enone β-Amino Enone h2_pd->enone N-O Cleavage products Mixture: - β-Hydroxyethylaziridine - 1,3-Amino Alcohol lah->products N-O Cleavage & Further Reduction

Caption: Different products from catalytic vs. hydride reduction.

Section 3: Thermal & Photochemical Stability

Question: I am running a reaction at high temperatures and observing the formation of an unexpected isomer. Could the isoxazole ring be rearranging?

Answer: Yes, thermal rearrangement is a known property of isoxazoles. At elevated temperatures, the isoxazole ring can isomerize.[15][16] This process often proceeds through high-energy intermediates like azirines, which can then rearrange to form other heterocycles or lead to fragmentation.[15][17]

  • Causality: The thermal energy overcomes the activation barrier for the cleavage of the weak N-O bond, initiating a cascade of rearrangements. The specific outcome depends on the isoxazole's substituents and the precise conditions. In some cases, rearrangement to a more stable oxazole isomer can occur.[17]

  • Troubleshooting:

    • Lower Reaction Temperature: The most straightforward solution is to find alternative conditions that allow the reaction to proceed at a lower temperature.

    • Microwave Synthesis: Microwave-assisted synthesis can sometimes promote desired reactions at lower bulk temperatures over shorter time frames, potentially minimizing thermal rearrangement byproducts.[18]

    • Catalyst Screening: Investigate different catalysts that may have higher activity, allowing for a reduction in reaction temperature.

Question: My isoxazole-containing compound seems to degrade when left on the benchtop exposed to light. Is this expected?

Answer: Yes, many isoxazole derivatives are sensitive to ultraviolet (UV) light. The N-O bond is photolabile and can cleave upon UV irradiation, leading to a characteristic rearrangement.[3][19]

  • Causality & Mechanism: Photolysis of an isoxazole typically causes the N-O bond to break, forming a transient azirine intermediate. This highly strained intermediate can then rearrange to form a more stable oxazole.[1][4][19] This photoreactivity is so reliable that it is now being harnessed for advanced applications like photo-crosslinking in chemoproteomic studies.[20][21][22]

  • Prevention:

    • Protect from Light: Store isoxazole-containing compounds in amber vials or wrap containers in aluminum foil.

    • Minimize Exposure: During reactions and workups, minimize exposure to direct sunlight or strong laboratory lighting.

    • Column Chromatography: When running column chromatography, shield the column from light, especially if the separation is lengthy.

This diagram illustrates the generally accepted pathway for the photochemical rearrangement of an isoxazole to an oxazole.

G Isoxazole Isoxazole Azirine Azirine Intermediate (Strained) Isoxazole->Azirine UV Light (hν) N-O Bond Cleavage Oxazole Oxazole (More Stable Isomer) Azirine->Oxazole Rearrangement

Caption: The photochemical pathway from isoxazole to oxazole.

Experimental Protocols

Protocol 1: General Procedure for Testing Isoxazole Stability in pH Gradients

This protocol is adapted from methodologies used to study the stability of pharmaceutical compounds like Leflunomide.[8]

  • Prepare Buffer Solutions: Prepare aqueous buffer solutions at your desired pH values (e.g., pH 4.0, pH 7.4, pH 10.0).

  • Prepare Stock Solution: Create a concentrated stock solution of your isoxazole compound in a suitable organic solvent (e.g., Methanol, Acetonitrile).

  • Initiate Incubation: In separate vials for each pH and temperature condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for analysis (e.g., 2-10 µM).

  • Incubate: Place the vials in a temperature-controlled environment (e.g., a 25°C water bath and a 37°C water bath).

  • Time-Point Sampling: At regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each vial.

  • Quench Reaction: Immediately quench the degradation by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard. This will precipitate salts and stop the reaction.

  • Analyze: Analyze the samples by LC-MS or HPLC to quantify the disappearance of the parent compound over time.

  • Determine Half-Life: Plot the concentration of the parent compound versus time for each condition to determine the rate of degradation and the half-life (t½).

G start Prepare Isoxazole Stock Solution prep_buffers Prepare Buffers (pH 4, 7.4, 10) start->prep_buffers incubate Incubate at 25°C & 37°C prep_buffers->incubate sample Sample at Time Intervals incubate->sample quench Quench with Acetonitrile + IS sample->quench analyze Analyze by LC-MS quench->analyze end Calculate Degradation Rate analyze->end

Caption: Workflow for assessing isoxazole stability across pH.

References

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Canadian Journal of Chemistry.
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry (ACS Publications).
  • Isoxazole. Wikipedia. Available at: [Link]

  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry.
  • Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing.
  • Thermal isomerization of the isoxazole ring and rearrangement processes in the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids. ScienceGate. Available at: [Link]

  • Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Ingenta Connect. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Synthetic reactions using isoxazole compounds. Nagoya University Institutional Repository. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

  • Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. ResearchGate. Available at: [Link]

  • Isoxazole to oxazole: a mild and unexpected transformation. RSC Publishing. Available at: [Link]

  • Fe‐catalyzed ring opening isoxazoles. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available at: [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Synthetic route for the preparation of isoxazole derivatives. ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]

  • Nitrile. Wikipedia. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

  • Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications (RSC Publishing). Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry (ACS Publications). Available at: [Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. Available at: [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles. Organic Letters (ACS Publications). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Isoxazole Cycloaddition

Welcome to our dedicated technical support guide for troubleshooting isoxazole synthesis via 1,3-dipolar cycloaddition. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting isoxazole synthesis via 1,3-dipolar cycloaddition. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and purity. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: Foundational Principles & Common Pitfalls

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and widely used method for constructing the isoxazole ring, a privileged scaffold in medicinal chemistry.[1][2][3] However, the success of this reaction hinges on the delicate balance of generating a reactive, yet often unstable, nitrile oxide intermediate and ensuring its efficient capture by the dipolarophile (the alkyne). Low conversion rates are a frequent hurdle, and understanding the root cause is the first step toward a solution.

Q1: My isoxazole cycloaddition reaction has a very low yield or is not working at all. What are the most common initial checks I should perform?

When faced with a low or non-existent yield, a systematic evaluation of your starting materials and reaction setup is paramount. Often, the issue lies in one of these fundamental areas:

  • Integrity of Starting Materials: Ensure the purity of your alkyne and the precursor to your nitrile oxide (e.g., aldoxime, hydroximoyl chloride, or nitroalkane). Impurities can inhibit catalysts or react with the nitrile oxide. For aldoximes, verify their structure and purity, as they can exist as E/Z isomers which may exhibit different reactivity.

  • Inefficient Nitrile Oxide Generation: The conversion of the precursor to the reactive nitrile oxide is a critical step.[4] The chosen method and reagents must be appropriate for your specific substrate.

  • Nitrile Oxide Instability and Dimerization: Nitrile oxides are high-energy intermediates prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures.[4][5] This is often the primary competing side reaction.[4]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can dramatically influence the rate of both the desired cycloaddition and competing side reactions.[5]

Below is a workflow to guide your initial troubleshooting efforts:

G start Low or No Product Observed check_sm Verify Purity and Integrity of Starting Materials (Alkyne & Precursor) start->check_sm check_no_gen Assess Nitrile Oxide Generation Efficiency check_sm->check_no_gen If materials are pure check_conditions Evaluate Reaction Conditions (Temp, Solvent, Time) check_no_gen->check_conditions If generation method is sound check_dimer Analyze Crude Mixture for Furoxan Dimer check_conditions->check_dimer solution Implement Targeted Optimization Strategy check_dimer->solution Based on findings

Caption: A flowchart for initial troubleshooting of low isoxazole yield.

Section 2: Deep Dive into Nitrile Oxide Generation

The heart of the reaction is the nitrile oxide. Its fleeting existence necessitates careful planning for its generation and immediate use.

Q2: I suspect my nitrile oxide is not forming efficiently. How can I troubleshoot and optimize its in-situ generation?

The choice of precursor dictates the generation method. Let's break down the common routes:

A. Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a base is used to eliminate HCl.

  • The Problem: The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions with your starting materials or product.

  • The Solution: Triethylamine (Et3N) is a common choice.[6] If you observe low yields, consider screening other non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like Na2CO3, especially in solvent-free or mechanochemical setups.[7][8] The base should be added slowly or the hydroximoyl chloride added to a mixture of the alkyne and base to ensure the nitrile oxide is trapped as it forms, minimizing dimerization.[5]

B. Oxidation of Aldoximes: This popular method offers milder conditions but requires a suitable oxidant.

  • The Problem: Incomplete oxidation or degradation of the aldoxime or product by a harsh oxidant.

  • The Solution: A variety of oxidants can be employed.[4]

    • Common Oxidants: N-Chlorosuccinimide (NCS), Chloramine-T, or even household bleach (sodium hypochlorite) are frequently used.[4][9]

    • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (DIB) or catalytic systems using iodoarenes with a terminal oxidant (e.g., m-CPBA) can be very effective and generate byproducts that are easy to remove.[10][11][12][13]

    • Optimization Protocol: If conversion is low, monitor the disappearance of the aldoxime by TLC or LC-MS. Adjust the stoichiometry of the oxidant. Ensure your solvent is compatible with the chosen oxidant (e.g., avoid protic solvents with NCS).

C. Dehydration of Primary Nitroalkanes: This method is also common but requires specific dehydrating agents.

  • The Problem: Incomplete dehydration or harsh conditions leading to substrate decomposition.

  • The Solution: Phenyl isocyanate in the presence of a catalytic amount of triethylamine is a classic reagent combination. More modern methods utilize reagents like Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) which can be highly efficient, sometimes in combination with a Lewis acid catalyst like ZrCl4 to enhance the reaction rate.[7]

Generation Method Common Reagents Key Optimization Parameters Potential Pitfalls
Dehydrohalogenation Hydroximoyl Chloride, Base (e.g., Et3N, DBU)Base type, stoichiometry, addition rateBase-induced side reactions, incomplete elimination
Oxidation Aldoxime, Oxidant (e.g., NCS, NaOCl, PIFA)Oxidant choice, stoichiometry, temperatureOver-oxidation, oxidant incompatibility with functional groups
Dehydration Primary Nitroalkane, Dehydrating Agent (e.g., PhNCO, Yamaguchi reagent)Reagent choice, use of catalysts (Lewis acids)Harsh conditions, reagent sensitivity

Table 1. Comparison of common in-situ nitrile oxide generation methods.

Section 3: Optimizing Reaction Conditions to Maximize Conversion

Once nitrile oxide generation is efficient, the focus shifts to optimizing the cycloaddition step itself.

Q3: I've confirmed my nitrile oxide is forming, but the conversion to isoxazole is still low, and I see significant amounts of a byproduct. What should I do?

This scenario strongly suggests that the rate of nitrile oxide dimerization is outcompeting the rate of cycloaddition.[8][14] Here’s how to tip the balance in your favor:

  • Temperature Control: Temperature is a double-edged sword. While higher temperatures can accelerate the cycloaddition, they often accelerate dimerization even more. Many protocols for nitrile oxide generation start at low temperatures (e.g., 0 °C or even -78 °C) to control the initial burst of the reactive intermediate, followed by slow warming to room temperature to facilitate the cycloaddition.[7] If you are running the reaction at room temperature or higher and seeing low yields, attempt to lower the temperature.[7]

  • Concentration and Addition Rate: The law of mass action is at play. Dimerization is a second-order process with respect to the nitrile oxide concentration, while the cycloaddition is first-order. Therefore, keeping the instantaneous concentration of the nitrile oxide low is crucial.

    • Protocol: Instead of adding all reagents at once, employ a slow addition (e.g., via syringe pump) of the nitrile oxide precursor (or the activating reagent) to the solution containing the alkyne. This ensures that any generated nitrile oxide is in the presence of a high concentration of its trapping partner.[5]

  • Solvent Effects: The polarity of the solvent can influence both the stability of the nitrile oxide and the rate of the cycloaddition.[5] There is no universal "best" solvent, and screening is often necessary. Common solvents include DCM, THF, acetonitrile, and toluene.[9][15] In some cases, aqueous solvent mixtures or even water can accelerate the reaction.[14]

  • Use of Catalysts: For terminal alkynes, copper(I) catalysis (a "click" reaction variant) can dramatically accelerate the cycloaddition, often leading to excellent yields and high regioselectivity for the 3,5-disubstituted isoxazole.[2][16]

    • Catalyst System: Typical conditions involve a Cu(I) source like CuI or CuSO4 with a reducing agent like sodium ascorbate.[17]

    • Troubleshooting: If a copper-catalyzed reaction is sluggish, ensure you are working under inert conditions to prevent oxidation of the active Cu(I) to the inactive Cu(II) species.[16] The choice of ligand can also be important for stabilizing the catalyst.[16]

G start Low Conversion & High Dimer Formation temp Lower Reaction Temperature (e.g., 0°C or -78°C initially) start->temp addition Implement Slow Addition of Precursor/Reagent temp->addition If still low solvent Screen Different Solvents addition->solvent If still low catalyst Consider Copper(I) Catalysis (for terminal alkynes) solvent->catalyst success Improved Conversion Rate catalyst->success

Caption: Decision tree for optimizing cycloaddition conditions.

Section 4: Frequently Asked Questions (FAQs)

Q4: My reaction is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I improve regioselectivity?

Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[5]

  • For uncatalyzed reactions: The outcome is often dictated by frontier molecular orbital (FMO) theory. Modifying electron-withdrawing or -donating groups on either partner can change the preferred isomer. Solvent polarity can also play a role; a study showed that the ratio of 3,5- to 3,4-isomers decreased as solvent polarity increased.[9]

  • Catalysis is Key: The most reliable way to control regioselectivity is through catalysis.

    • Copper(I) catalysts strongly favor the formation of 3,5-disubstituted isoxazoles with terminal alkynes.[2][16]

    • Ruthenium(II) catalysts have been shown to favor the 3,4-disubstituted isomers.[16][18]

    • Lewis acids like BF3·OEt2 can also be used to influence regioselectivity, particularly in syntheses starting from β-enamino diketones.[5][19]

Q5: My desired isoxazole product seems to be decomposing during workup or purification. Why is this happening?

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[5]

  • Strongly Basic or Acidic Conditions: Avoid unnecessarily strong acids or bases during aqueous workup. Some isoxazoles can undergo ring-opening.[5]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H2/Pd) or other reducing agents.[5] This property is often used synthetically to unmask β-hydroxy ketones or other functional groups, but it can be an undesired side reaction.

  • Transition Metals: Residual transition metals from catalytic steps can sometimes promote decomposition.[5][20]

Q6: Can I use microwave irradiation to improve my reaction?

Yes, microwave irradiation can be a powerful tool to accelerate isoxazole synthesis, often reducing reaction times from hours to minutes.[5][21] It can be particularly effective for less reactive substrates. However, it is crucial to carefully control the temperature, as overheating can promote the rapid dimerization of the nitrile oxide and other decomposition pathways.

References

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a. ResearchGate. Available at: [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Chemical Education. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules. Available at: [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. PubMed. Available at: [Link]

  • cycloadditions with nitrile oxides. YouTube. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. ResearchGate. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Nitrile oxides. IX. Basic substituted stable nitrile oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • An Optimization Procedure Continuous-Flow Microliter Microwave-Irradiation Synthesis of Isoxazoles. ResearchGate. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in Nitrile Oxide Reactions

Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize nitrile oxide cycloadditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile oxide chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize nitrile oxide cycloadditions. Here, we address the common and often frustrating issue of nitrile oxide dimerization into furoxans, a side reaction that can significantly lower the yield of your desired heterocyclic products. This resource provides in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: What is a nitrile oxide dimer, and why does it form?

A nitrile oxide dimer, scientifically known as a furoxan (or 1,2,5-oxadiazole-2-oxide), is the product of a [3+2] cyclodimerization of two nitrile oxide molecules.[1] Nitrile oxides are high-energy, reactive intermediates that can act as both a 1,3-dipole and a dipolarophile.[2] Dimerization is a competing reaction to the desired 1,3-dipolar cycloaddition with your intended substrate (e.g., an alkene or alkyne).[3]

The formation of the furoxan dimer is a multi-step process that proceeds through a dinitrosoalkene diradical intermediate.[1][4] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[4][5] This dimerization is often rapid, and in the absence of a reactive dipolarophile, it can become the dominant reaction pathway.[6]

Q2: What are the primary factors that influence the rate of dimerization versus the desired cycloaddition?

The competition between dimerization and cycloaddition is a kinetic game. The key is to favor the kinetics of the desired reaction over the undesired dimerization. The main factors influencing this are:

  • Concentration of the Nitrile Oxide: This is arguably the most critical factor. Dimerization is a second-order reaction with respect to the nitrile oxide concentration. Therefore, the higher the concentration of the nitrile oxide, the faster the rate of dimerization.

  • Reactivity of the Dipolarophile: The rate of the desired 1,3-dipolar cycloaddition depends on the concentration and reactivity of your dipolarophile (your alkene or alkyne). A more reactive dipolarophile will trap the nitrile oxide faster, outcompeting the dimerization.

  • Temperature: Higher temperatures generally increase the rates of both reactions. However, the effect on each can differ, and optimizing the temperature is crucial. In some cases, lower temperatures can favor the desired cycloaddition.[6]

  • Steric Hindrance: Bulky substituents on the nitrile oxide can sterically hinder the approach of two nitrile oxide molecules, thus slowing down the rate of dimerization.[7] This is why sterically hindered nitrile oxides, like mesitonitrile oxide, are often stable enough to be isolated.

  • Solvent: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents are generally preferred.[7]

Troubleshooting Guide
Problem 1: My primary product is the furoxan dimer. How can I increase the yield of my desired cycloadduct?

This is a classic problem in nitrile oxide chemistry and almost always points to the concentration of the nitrile oxide being too high.

Root Cause Analysis: The rate of dimerization is highly dependent on the concentration of the nitrile oxide. If the nitrile oxide is generated faster than it is consumed by your dipolarophile, its concentration will build up, and dimerization will dominate.

Solution: In Situ Generation with Slow Addition

The most effective strategy is to generate the nitrile oxide in situ (in the reaction mixture) in the presence of your dipolarophile, and to do so slowly. This ensures that the concentration of the nitrile oxide remains low at all times, minimizing the chance of two nitrile oxide molecules reacting with each other.

Experimental Protocol: Slow Addition Method for Nitrile Oxide Generation from a Hydroxamoyl Chloride

This protocol describes the slow addition of a base to a solution of the hydroxamoyl chloride and the dipolarophile.

Materials:

  • Your hydroxamoyl chloride precursor

  • Your dipolarophile (alkene or alkyne)

  • Triethylamine (Et3N) or another suitable base

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Syringe pump (highly recommended)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your hydroxamoyl chloride (1.0 eq) and your dipolarophile (1.1 - 1.5 eq) in the anhydrous solvent.

  • Prepare Base Solution: In a separate, dry syringe, prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a prolonged period (e.g., 4-8 hours). The optimal addition time will depend on the reactivity of your specific substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the desired product.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the triethylammonium salt and purify your product by column chromatography.

G cluster_flask Reaction Flask cluster_syringe Syringe Pump cluster_reaction Hydroxamoyl Chloride Hydroxamoyl Chloride Dipolarophile Dipolarophile Nitrile Oxide (low conc.) Nitrile Oxide (low conc.) Solvent Solvent Base Solution (e.g., Et3N) Base Solution (e.g., Et3N) Base Solution (e.g., Et3N)->Hydroxamoyl Chloride Slow Addition Desired Cycloadduct Desired Cycloadduct Furoxan Dimer (Minimized) Furoxan Dimer (Minimized)

Problem 2: I'm already using a slow addition method, but I'm still getting significant amounts of the dimer. What else can I try?

If slow addition isn't sufficient, you may need to consider other reaction parameters.

Troubleshooting Steps:

  • Increase the Concentration of the Dipolarophile: Le Chatelier's principle is at play here. By increasing the concentration of the dipolarophile (e.g., to 2-5 equivalents), you can increase the rate of the desired bimolecular cycloaddition, further outcompeting the dimerization.

  • Change the Method of Nitrile Oxide Generation: The traditional hydroxamoyl chloride method with an amine base is not the only option. Some alternatives that can be effective include:

    • Oxidation of Aldoximes: This method, often employing mild oxidizing agents like sodium hypochlorite (bleach) or Oxone, can provide a slower, more controlled generation of the nitrile oxide.[8][9]

    • Dehydration of Nitroalkanes: Certain reagents can dehydrate primary nitroalkanes to generate nitrile oxides.

  • Optimize the Reaction Temperature: The effect of temperature can be complex. While lower temperatures generally slow down all reactions, they might slow down the dimerization more significantly than the desired cycloaddition. Experiment with running your reaction at 0 °C or even lower temperatures. Conversely, in some cases, a moderate increase in temperature might favor the desired reaction if it has a higher activation energy.[10]

  • Solvent Screening: The polarity of the solvent can affect the rates of both reactions. While aprotic solvents like DCM, THF, or dioxane are common, it may be beneficial to screen a range of solvents to find the optimal conditions for your specific system.[7]

Data Presentation: Effect of Dipolarophile Concentration on Product Ratio

Dipolarophile EquivalentsDesired Cycloadduct Yield (%)Furoxan Dimer Yield (%)
1.16530
2.08510
5.0>95<5

Note: These are representative data and actual results will vary depending on the specific substrates and reaction conditions.

Problem 3: My nitrile oxide precursor is an aromatic aldoxime, and I'm still struggling with dimerization. Are there any specific considerations for aromatic nitrile oxides?

Aromatic nitrile oxides can be particularly prone to dimerization. However, the substituents on the aromatic ring can be manipulated to your advantage.

Key Insight: The dimerization of aromatic nitrile oxides can be retarded by interrupting the conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step.[4]

Strategies:

  • Introduce Steric Bulk: As mentioned earlier, bulky groups hinder dimerization. Introducing ortho-substituents on the aromatic ring of your precursor can significantly decrease the rate of dimerization.[5] For example, using a 2,6-disubstituted phenylacetaldoxime will favor the cycloaddition.

  • Electronic Effects: The electronic nature of the substituents can also play a role. While the effects can be complex, electron-donating groups may stabilize the nitrile oxide to some extent, but steric factors are generally more dominant in preventing dimerization.

G

By systematically addressing these factors—maintaining a low concentration of the nitrile oxide, using a sufficiently reactive and concentrated dipolarophile, and optimizing reaction conditions—you can significantly shift the reaction equilibrium in favor of your desired 1,3-dipolar cycloaddition product and minimize the formation of the furoxan dimer.

References
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 2003. [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 2011. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2012. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate, 2021. [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate, 2003. [Link]

  • Nitrile oxides: a key intermediate in organic synthesis. Semantic Scholar, 2012. [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 2022. [Link]

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 2005. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 2022. [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library, 2008. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistryPlusChem, 2020. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 2022. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 2024. [Link]

  • Investigation of the Reaction Mechanism and Theoretical Calculation for the 3,4-Bis(4-nitrofurazan-3-yl)furoxan Synthesis Process: With Insights into Process Optimization. Organic Process Research & Development, 2024. [Link]

  • In situ generated nitrile oxides from hydroximoyl chloride or oxime... ResearchGate, N/A. [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 2011. [Link]

  • cycloadditions with nitrile oxides. YouTube, 2019. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI, 2022. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station, 2014. [Link]

  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. Molecules, 2023. [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 2019. [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 2019. [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry, 2012. [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate, N/A. [Link]

  • Recent progress in synthesis and application of furoxan. RSC Advances, 2023. [Link]

  • In situ methods of nitrile oxide generation and cycloaddition. ResearchGate, N/A. [Link]

  • Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes. Organic & Biomolecular Chemistry, 2021. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography for Isoxazole Ester Purification

Welcome to the Technical Support Center for the purification of isoxazole esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of isoxazole esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting solutions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you in your laboratory work.

Troubleshooting Guide

This section addresses common challenges encountered during the column chromatography of isoxazole esters, providing a systematic approach to problem-solving.

Problem 1: Poor Separation of the Isoxazole Ester from Impurities

Question: My TLC shows a good separation, but on the column, the spots are co-eluting. What's going wrong?

Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The solvent system developed for Thin Layer Chromatography (TLC) may not directly translate to column chromatography with the same resolution.[1][2][3] A rule of thumb is to aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate to achieve good separation on the column.[4]

    • Solution: Re-optimize your mobile phase. If you used a hexane/ethyl acetate system, for instance, try adjusting the ratio to decrease the polarity (increase the proportion of hexane) to allow for better separation.[3][5]

  • Column Overloading: Loading too much crude product onto the column is a frequent cause of poor separation.[6]

    • Solution: As a general guideline, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced.

  • Improper Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase, resulting in band broadening and poor separation.[7][8]

    • Solution: Ensure your column is packed uniformly. A slurry packing method is often preferred to minimize air bubbles and create a homogenous stationary phase.[7]

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to decreased resolution.[6][7]

    • Solution: Reduce the flow rate. For flash chromatography, this means applying less pressure. For gravity columns, you can use a stopcock to control the flow.

Problem 2: Low Yield of the Purified Isoxazole Ester

Question: I've successfully separated my compound, but the final yield is much lower than expected. Where could my product be going?

Answer: Low recovery can be frustrating. Here are several potential reasons and how to address them.

Potential Causes & Solutions:

  • Product Adsorption to Silica Gel: Isoxazole esters, particularly those with polar functional groups, can irreversibly adsorb to the acidic sites on silica gel.

    • Solution 1: Add a small percentage (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic silica surface.

    • Solution 2: Consider using a different stationary phase, such as neutral alumina or a bonded phase like diol.

  • Product Degradation: The isoxazole ring can be sensitive to certain conditions.[9] While generally stable, prolonged exposure to acidic or basic conditions can cause ring opening.[9][10][11] The ester functionality can also be susceptible to hydrolysis.

    • Solution: Minimize the time the compound spends on the column. Using flash chromatography can speed up the purification process.[12] Also, ensure your solvents are of high purity and free from acidic or basic contaminants.

  • Co-elution with an Unseen Impurity: A non-UV active impurity might be co-eluting with your product, leading to a lower-than-expected mass after solvent evaporation.

    • Solution: Analyze your fractions by a different method, such as LC-MS or NMR, to check for the presence of impurities.

  • Product Precipitation on the Column: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column.

    • Solution: Use a stronger solvent to dissolve your crude sample before loading it onto the column. "Dry loading," where the sample is adsorbed onto a small amount of silica before being added to the column, can also be beneficial.

Problem 3: Tailing of the Product Peak

Question: My product spot on the TLC and the peak in my chromatogram are showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing is often a sign of undesirable interactions between your compound and the stationary phase.

Potential Causes & Solutions:

  • Acidic Silica Interaction: The nitrogen atom in the isoxazole ring can interact with acidic silanol groups on the silica surface, causing tailing.

    • Solution: As with low yield due to adsorption, adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your mobile phase can significantly improve peak shape.

  • Compound Overloading: Too much sample can lead to tailing as the stationary phase becomes saturated.

    • Solution: Reduce the amount of crude material loaded onto the column.

  • Mixed Tautomers or Isomers: If your isoxazole ester can exist in different tautomeric forms or as isomers, this can sometimes manifest as tailing or broadened peaks.

    • Solution: While less common for simple isoxazole esters, consider the possibility of isomerization under the chromatographic conditions.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Advanced Solutions Poor Separation Poor Separation Check TLC Rf Check TLC Rf Poor Separation->Check TLC Rf Check Sample Load Check Sample Load Poor Separation->Check Sample Load Inspect Column Packing Inspect Column Packing Poor Separation->Inspect Column Packing Low Yield Low Yield Low Yield->Check Sample Load Add Mobile Phase Modifier Add Mobile Phase Modifier Low Yield->Add Mobile Phase Modifier Peak Tailing Peak Tailing Peak Tailing->Check Sample Load Peak Tailing->Add Mobile Phase Modifier Optimize Mobile Phase Optimize Mobile Phase Check TLC Rf->Optimize Mobile Phase Check Sample Load->Optimize Mobile Phase Dry Loading Dry Loading Check Sample Load->Dry Loading Inspect Column Packing->Optimize Mobile Phase Change Stationary Phase Change Stationary Phase Add Mobile Phase Modifier->Change Stationary Phase

Caption: A workflow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying isoxazole esters?

A1: For most isoxazole esters, standard silica gel (60 Å, 230-400 mesh) is the first choice due to its versatility and cost-effectiveness.[12][13] However, if you encounter issues with compound degradation or irreversible adsorption, consider using neutral alumina or a bonded phase like diol or cyano.[14]

Q2: How do I choose the right mobile phase?

A2: The choice of mobile phase is critical and is best determined by preliminary TLC analysis.[1][4] A common starting point for compounds of intermediate polarity like many isoxazole esters is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[3][5] The ratio is adjusted to achieve an Rf value of 0.25-0.35 for your desired compound.[4]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your mixture.

  • Isocratic elution (constant solvent composition) is simpler and is often sufficient if the impurities are well-separated from your product on the TLC plate.[15][16][17]

  • Gradient elution (gradually increasing the polarity of the mobile phase) is beneficial for separating complex mixtures with components of widely varying polarities.[15][16][17] It can also help to sharpen peaks and reduce analysis time.[15][18]

Q4: My isoxazole ester seems to be degrading on the column. Why is this happening and what can I do?

A4: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.[9] While generally stable, prolonged exposure to the acidic surface of silica gel can sometimes catalyze degradation, especially for sensitive substrates.[10][11] To mitigate this, you can:

  • Use flash chromatography to minimize the purification time.[12]

  • Neutralize the silica gel by adding a small amount of triethylamine to the mobile phase.

  • Switch to a less acidic stationary phase like neutral alumina.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another adsorbent) before loading it onto the column. This is particularly useful when your compound is not very soluble in the initial mobile phase. It helps to ensure a narrow starting band, which can improve separation.

Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography of an Isoxazole Ester
  • TLC Analysis:

    • Dissolve a small amount of your crude isoxazole ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Identify a solvent system that gives your target compound an Rf of ~0.3.[1]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, even bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, use the dry loading technique described in the FAQs.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity by increasing the proportion of the more polar solvent.[15]

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain your purified isoxazole ester.

Data Presentation: Solvent Properties
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Common non-polar component.
Cyclohexane0.281Alternative to hexane.[5]
Dichloromethane3.140Good for dissolving a wide range of compounds.
Diethyl Ether2.835Can be used as a polar component.
Ethyl Acetate4.477Common polar component, good for esters.[3][5]
Acetonitrile5.882Used in reversed-phase and sometimes normal-phase.[19]
Methanol5.165A strong polar solvent, used sparingly in normal phase.
Separation Principle Diagram

G cluster_column Chromatography Column cluster_elution Elution Profile A A Silica Silica Gel (Stationary Phase) A->Silica Strong Adsorption B B B->Silica Moderate Adsorption C C C->Silica Weak Adsorption Elute_C Fraction 1: C (Non-polar) Silica->Elute_C Elutes First Elute_B Fraction 2: B (Mid-polar) Elute_A Fraction 3: A (Polar) Crude Mixture\n(A+B+C) Crude Mixture (A+B+C) Crude Mixture\n(A+B+C)->A Crude Mixture\n(A+B+C)->B Crude Mixture\n(A+B+C)->C

Caption: Principle of separation based on polarity in normal-phase chromatography.

References

  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Mamer, O. A., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives.
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • Unknown Author. (n.d.). Synthetic reactions using isoxazole compounds.
  • BenchChem. (n.d.). Strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • Unknown Author. (2024). Construction of Isoxazole ring: An Overview. Journal of Chemical Reviews.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
  • BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?
  • Phenomenex. (n.d.). GC Technical Tip.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • MDPI. (2024, March 5). Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl).
  • University of York. (n.d.). Determining a solvent system - Chemistry Teaching Labs.
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography?
  • Chemistry For Everyone. (2025, March 9). How To Make Column Chromatography More Efficient?
  • ResearchGate. (2018, October 25). How to find suitable solvent for column chromatography???
  • Cytiva. (2024, February 13). Top tips for boosting chromatography resin performance.
  • IMTAKT. (n.d.). Interactions of HPLC Stationary Phases.
  • BioPharm International. (n.d.). Chromatography Optimization Strategy.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Advion Interchim. (2025, May 9). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. YouTube.
  • PubMed. (2017, July 7). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • University of Dundee. (2021, May 19). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Lee, C. C., Fitzmaurice, R. J., & Caddick, S. (n.d.). 3,5-Isoxazoles from α-bromo pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides. University College London.
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.

Sources

Troubleshooting

Technical Support Center: Isoxazole Nucleus Integrity

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth technical assistance to help...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth technical assistance to help you anticipate and prevent the unwanted ring opening of the isoxazole nucleus in your experiments. The inherent reactivity of the N-O bond, while synthetically useful, can also be a source of instability under various conditions.[1][2] This resource offers practical, field-proven insights to ensure the stability and integrity of your molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of the isoxazole ring.

Q1: What makes the isoxazole ring prone to opening?

A1: The primary reason for the isoxazole ring's susceptibility to opening is the relatively weak N-O bond.[1][2] This bond can be cleaved under several conditions, including reductive, strongly basic, photochemical, and in the presence of certain transition metals.[1] The aromaticity of the isoxazole ring provides a degree of stability, but the inherent weakness of the N-O bond remains a key point of reactivity.[2]

Q2: Are all isoxazoles equally stable?

A2: No, the stability of the isoxazole ring is significantly influenced by the nature and position of its substituents. Generally, 3,5-disubstituted isoxazoles are quite stable.[3] Electron-withdrawing groups can affect the electron distribution within the ring and influence its susceptibility to nucleophilic attack, while bulky substituents can provide steric hindrance, sometimes preventing reagents from accessing the reactive N-O bond.[4][5] Unsubstituted C3 or C5 positions can be particularly sensitive to deprotonation and subsequent ring cleavage under basic conditions.[6][7]

Q3: My isoxazole-containing compound is decomposing during purification on a silica gel column. What could be the cause?

A3: While isoxazoles are generally stable to silica gel chromatography, decomposition can occur if the silica gel is acidic or if the solvent system contains nucleophilic components (like methanol in the presence of a base). If you suspect decomposition, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent, followed by flushing with the pure eluent. Alternatively, using a different stationary phase like alumina (basic or neutral) might be beneficial.

Q4: Can I predict the likelihood of my isoxazole ring opening under specific conditions?

A4: While predicting with absolute certainty is difficult without experimental data, you can make an educated assessment. Consider the following:

  • Reaction Conditions: Are you using strong reducing agents, strong bases, UV light, or transition metal catalysts known to promote N-O bond cleavage?

  • Substituent Effects: Does your isoxazole have electron-withdrawing or -donating groups? Are the C3 and C5 positions substituted?

  • Literature Precedent: Search for similar isoxazole systems in the literature to see how they behave under your proposed reaction conditions.

Troubleshooting Guide: Preventing Isoxazole Ring Opening

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Ring Opening Under Basic Conditions

Symptoms:

  • Low or no yield of the desired isoxazole-containing product.

  • Formation of byproducts such as β-keto nitriles or enaminones.

  • Disappearance of the starting material upon treatment with a base.

Causality: Strong bases can deprotonate the C3 or C5 position of the isoxazole ring, leading to an elimination reaction that cleaves the N-O bond.[6][7] This is particularly problematic for 3-unsubstituted isoxazoles.[8]

Solutions:

  • Choice of Base: Opt for milder, non-nucleophilic bases. Instead of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), consider using weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9][10][11]

  • Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can often suppress side reactions, including ring opening.

  • Protecting Groups: If a specific proton is particularly acidic and leads to decomposition, consider a protecting group strategy if compatible with your overall synthetic route.

G start Experiencing Base-Induced Isoxazole Ring Opening q1 Is a strong base (e.g., NaOH, t-BuOK) being used? start->q1 sol1 Switch to a milder base: - Inorganic: NaHCO₃, K₂CO₃ - Organic: Et₃N, DIPEA q1->sol1 Yes q2 Is the reaction run at elevated temperature? q1->q2 No sol1->q2 sol2 Lower the reaction temperature (e.g., 0 °C or room temperature) q2->sol2 Yes q3 Does the isoxazole have an unsubstituted C3 or C5 position? q2->q3 No sol2->q3 sol3 Consider a synthetic route that installs a substituent at the vulnerable position. q3->sol3 Yes end Stable Isoxazole Ring q3->end No sol3->end

Problem 2: Reductive Cleavage of the N-O Bond

Symptoms:

  • Formation of β-hydroxy ketones, γ-amino alcohols, or other reduction products instead of the desired product where another functional group was targeted for reduction.

  • Complete decomposition of the starting material under reductive conditions.

Causality: Many common reduction methods, especially catalytic hydrogenation (e.g., H₂/Pd, Raney Nickel), are known to cleave the weak N-O bond of the isoxazole ring.[1]

Solutions:

  • Chemoselective Reduction Protocols:

    • Iron in the presence of an acid or ammonium salt: A combination of iron powder and ammonium chloride (NH₄Cl) in a protic solvent is a mild and effective system for reducing other functional groups (like nitro groups or double bonds) while leaving the isoxazole ring intact.[12]

    • Tin(II) chloride (SnCl₂): This reagent is often used for the chemoselective reduction of nitro groups in the presence of sensitive functionalities, including isoxazoles.[13]

    • Sodium Borohydride (NaBH₄) with additives: While NaBH₄ alone is generally compatible with isoxazoles, its reactivity can be modulated with additives like NiCl₂ or CoCl₂ for specific reductions, but care must be taken as these can sometimes promote N-O cleavage. Careful screening of conditions is necessary.

  • Catalytic Hydrogenation with Catalyst Poisoning or Milder Catalysts:

    • If catalytic hydrogenation is unavoidable, consider using a poisoned catalyst (e.g., Lindlar's catalyst) or a less reactive catalyst. Careful monitoring of the reaction progress is crucial to stop the reaction once the desired functional group is reduced, before significant isoxazole cleavage occurs.

  • Transfer Hydrogenation:

    • Transfer hydrogenation using reagents like ammonium formate or cyclohexene with a palladium catalyst can sometimes be milder than using hydrogen gas directly and may offer better chemoselectivity.

Experimental Protocol: Chemoselective Reduction of a Nitro Group with Iron

  • To a stirred solution of the nitro-substituted isoxazole (1.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v), add iron powder (e.g., 5.0 eq.) and ammonium chloride (e.g., 5.0 eq.).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the amino-substituted isoxazole.

Problem 3: Photochemical Decomposition or Rearrangement

Symptoms:

  • Formation of oxazole, azirine, or ketenimine byproducts upon exposure to light.[14][15]

  • General decomposition and darkening of the reaction mixture or sample.

Causality: The isoxazole ring can absorb UV radiation, leading to the homolytic cleavage of the N-O bond. The resulting intermediates can then rearrange to form other heterocyclic systems or decompose.[14][16] This is a known issue, for example, in the photochemical degradation of the drug sulfamethoxazole.[17]

Solutions:

  • Protection from Light:

    • Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware.

    • Store isoxazole-containing compounds in amber vials or in the dark.

    • During purification by column chromatography, protect the column from direct light.

  • Wavelength Selection: If a photochemical reaction is being performed on another part of the molecule, try to use a light source with a wavelength that is not strongly absorbed by the isoxazole ring (generally, avoid UV-B and UV-C light, <320 nm).[14]

  • Substituent Effects: The photochemical stability can be influenced by the substituents on the isoxazole ring. Aryl substituents, for instance, can affect the absorption spectra and the efficiency of photoisomerization.[4]

Problem 4: Transition Metal-Catalyzed Ring Opening

Symptoms:

  • Low yields or decomposition during cross-coupling reactions (e.g., Suzuki, Heck) or other transition metal-catalyzed transformations.

  • Formation of complex mixtures of products.

Causality: Some transition metals, particularly in low oxidation states, can interact with the N-O bond of the isoxazole ring, leading to oxidative addition and subsequent ring cleavage. This can be a desired reaction pathway for the synthesis of other heterocycles but is problematic when the isoxazole core needs to be preserved.[18][19]

Solutions:

  • Choice of Catalyst and Ligands:

    • Screen different catalysts and ligands. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can significantly influence the outcome. Less electron-rich palladium complexes may be less prone to oxidative addition into the N-O bond.

  • Reaction Temperature and Time:

    • Use the lowest possible temperature and shortest reaction time that allows for the desired transformation. Over-heating or prolonged reaction times can increase the likelihood of side reactions, including ring opening.

  • Alternative Synthetic Strategies:

    • If direct functionalization of the isoxazole ring via transition metal catalysis is problematic, consider alternative strategies. This might involve synthesizing the isoxazole ring with the desired substituents already in place.

Quantitative Data Summary

The stability of the isoxazole ring is highly dependent on the specific conditions. The following table provides data on the stability of the drug leflunomide, which contains a 3-unsubstituted isoxazole ring, under various pH and temperature conditions.

Temperature (°C)pHEstimated Half-life (t₁/₂)Reference
254.0Stable[20]
257.4Stable[20]
2510.0~6.0 hours[20]
374.0Stable[20]
377.4~7.4 hours[20]
3710.0~1.2 hours[20]

This data clearly illustrates the increased lability of the isoxazole ring under basic conditions, which is further accelerated by an increase in temperature.[20]

Conclusion

The isoxazole nucleus is a valuable scaffold in medicinal chemistry and organic synthesis.[21] While its inherent reactivity can lead to challenges with ring stability, a thorough understanding of the mechanisms of ring opening and the application of the strategies outlined in this guide can help you to successfully navigate these issues. By carefully selecting reagents and reaction conditions, you can preserve the integrity of the isoxazole ring and achieve your synthetic goals.

References

  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Retrieved from [Link]

  • Jiang, D., & Chen, Y. (2008). Reduction of Delta2-isoxazolines to beta-hydroxy ketones with iron and ammonium chloride as reducing agent. Journal of Organic Chemistry, 73(22), 9181-3. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • Memeo, M. G., Mella, M., & Quadrelli, P. (n.d.). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. PubMed Central. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Isoxazole Functionalized Crosslinked Resin Complexes of Transition Metals as Polymeric Catalysts for Hydrogen Peroxide Decomposition. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]

  • Semantic Scholar. (2014). Chemoselective Reduction of Functionalized 5-Nitroisoxazoles: Synthesis of 5-Amino- and 5-[Hydroxy(tetrahydrofuran-2-yl)amino]isoxazoles. Retrieved from [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. Retrieved from [Link]

  • Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Retrieved from [Link]

  • ACS Publications. (n.d.). Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). IJPCBS 2013, 3(2), 294-304. Retrieved from [Link]

  • bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]

  • Pedada, V. M. R., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photochemical decomposition of sulfamethoxazole. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. Retrieved from [Link]

  • Letters in Applied Nanobioscience. (n.d.). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles. Retrieved from [Link]

  • Morressier. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate: A Comparative Validation for Advanced Synthesis

For the discerning researcher in drug development and synthetic chemistry, the selection of a core scaffold is a critical decision point that dictates the efficiency, novelty, and ultimate success of a synthetic campaign...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of a core scaffold is a critical decision point that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the pantheon of heterocyclic building blocks, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate emerges as a versatile and potent intermediate. This guide provides an in-depth validation of this molecule, moving beyond simple catalog data to offer a comparative analysis grounded in mechanistic principles and experimental evidence. We will explore its synthesis, reactivity, and performance against common alternatives, empowering you to make informed decisions in your synthetic design.

Synthesis and Physicochemical Profile: Establishing a Reliable Foundation

The utility of any intermediate begins with its accessibility. Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate can be reliably synthesized via a multicomponent reaction, a hallmark of efficiency in modern organic synthesis.[1] The most common approach involves the condensation of an appropriate β-ketoester, an aldehyde, and hydroxylamine hydrochloride.[1]

A representative synthesis involves the one-pot, three-component condensation of ethyl acetoacetate, formaldehyde (or a suitable equivalent), and hydroxylamine hydrochloride. The reaction proceeds under mild, often aqueous conditions, which is advantageous from a green chemistry perspective.

Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) and ethyl 2-methylacetoacetate (1.0 eq) in ethanol (5 mL/mmol).

  • Reaction Initiation: Stir the mixture at room temperature. The choice of a mild base, such as sodium acetate, can be used to neutralize the HCl salt and facilitate the reaction.

  • Cyclization: The reaction is typically stirred at room temperature for several hours or gently heated to ensure complete cyclization. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final product as a crystalline solid.

The causality behind this one-pot procedure lies in the sequential formation of an oxime from the β-ketoester, followed by an intramolecular cyclization to form the stable isoxazolone ring. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

G cluster_0 Synthesis Workflow Reactants Ethyl 2-methylacetoacetate + Hydroxylamine HCl Conditions Ethanol, Room Temp (Optional: Mild Base) Reactants->Conditions Reaction Condensation & Intramolecular Cyclization Conditions->Reaction Purification Recrystallization or Column Chromatography Reaction->Purification Product Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate Purification->Product

Caption: High-level workflow for the synthesis of the target intermediate.

Table 1: Physicochemical & Performance Data

ParameterValueSignificance in Application
Molecular Formula C₇H₉NO₄Foundation for mass spectrometry and elemental analysis.
Molecular Weight 171.15 g/mol Crucial for stoichiometric calculations in reaction planning.
Typical Yield 75-85%Indicates an efficient and economically viable synthesis.
Physical Form White to off-white crystalline solidEase of handling, weighing, and storage compared to oils.
Stability Stable under standard lab conditionsReliable for storage and use in multi-step syntheses without degradation.[2]
Solubility Soluble in common organic solvents (DCM, EtOAc, DMSO)Provides flexibility in choosing reaction media.
The Core Value Proposition: Reactivity & Synthetic Versatility

The synthetic power of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate lies in its unique combination of functional groups within a constrained heterocyclic framework. The key reactive sites allow for diverse and selective transformations.

  • C4-Position: The proton at the C4 position is acidic, flanked by two carbonyl groups (the ester and the ring keto-group), allowing for facile deprotonation to form a nucleophilic enolate. This site is the primary center for alkylation, arylation, and condensation reactions. The presence of the C4-methyl group provides steric hindrance that can influence the stereochemical outcome of these reactions.

  • N-O Bond: The isoxazole N-O bond is susceptible to reductive cleavage. This powerful transformation unmasks a β-amino-α,β-unsaturated ketone functionality, effectively using the isoxazole ring as a latent and stable precursor to a more complex linear system.

  • Ester Group: The ethyl carboxylate at the C3 position can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced, providing another handle for molecular diversification.

A significant application of this scaffold is in the synthesis of complex, biologically relevant heterocycles. For example, it can serve as a precursor to highly substituted 4-oxo-1,4-dihydropyridine-3-carboxylates through a ring-expansion strategy.[3][4] This transformation highlights the value of the isoxazole as a stable intermediate that can be converted into a different heterocyclic system under specific conditions.[3]

A Comparative Analysis: Performance vs. Alternatives

To truly validate its role, we must compare Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate against other common synthetic intermediates used to achieve similar synthetic goals.

Alternative 1: Ethyl Acetoacetate (EAA)

EAA is the archetypal β-keto ester used in syntheses like the acetoacetic ester synthesis to produce ketones.[5] While fundamentally useful, it lacks the inherent complexity and latent functionality of our target isoxazolone.

G cluster_0 Reactivity Comparison Start Synthetic Goal: Substituted Ketone/Heterocycle EMDOIC Ethyl 4-methyl-5-oxo- dihydroisoxazole-3-carboxylate Start->EMDOIC EAA Ethyl Acetoacetate (Alternative) Start->EAA Alkylation_EMDOIC C4-Alkylation EMDOIC->Alkylation_EMDOIC Alkylation_EAA C-Alkylation EAA->Alkylation_EAA RingOpening Reductive Ring Opening (N-O Cleavage) Alkylation_EMDOIC->RingOpening FurtherChem Access to complex N-heterocycles RingOpening->FurtherChem Decarboxylation Hydrolysis & Decarboxylation Alkylation_EAA->Decarboxylation Ketone Substituted Ketone Decarboxylation->Ketone

Caption: Comparative synthetic pathways of the target intermediate vs. Ethyl Acetoacetate.

Alternative 2: Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate

This analog lacks the C4-methyl group.[6] While it also provides access to the isoxazolone core, the absence of the methyl group has significant implications.

Table 2: Comparative Performance Matrix

FeatureEthyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylateEthyl Acetoacetate (EAA)Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate (unmethylated)
Synthetic Complexity High: Pre-functionalized heterocycle.Low: Simple acyclic 1,3-dicarbonyl.Medium: Heterocyclic core, but less substituted.
Key Transformation Reductive ring-opening to reveal masked functionalities.Decarboxylation to form ketones.[5]C4-functionalization without steric influence.
Selectivity Control The C4-methyl group offers steric bias for diastereoselective reactions.Lacks inherent stereocontrol at the α-carbon.No inherent steric director at C4.
Stability High. The fully substituted C4 position can enhance stability and prevent unwanted side reactions like poly-alkylation.Moderate. Prone to self-condensation and di-alkylation.Moderate. The unsubstituted C4 position can be more susceptible to undesired reactions.
Ideal Application Synthesis of complex nitrogen-containing heterocycles and peptidomimetics.[1]General synthesis of mono- or di-substituted ketones.[7]Scaffolds where C4 disubstitution is desired without steric hindrance.
Expertise Insight Choose for campaigns where the isoxazole ring is a strategic element for masking functionality or building molecular complexity in later steps.The workhorse for straightforward ketone synthesis. A cost-effective starting point.A good choice when the synthetic route requires adding two different substituents at the C4 position.
Senior Scientist's Recommendation: A Tool for Strategic Synthesis

The decision to employ Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a strategic one. It is not a mere substitute for simpler intermediates like ethyl acetoacetate but rather a specialized tool for advanced synthetic challenges.

Choose this intermediate when:

  • Masked Functionality is Key: Your synthetic plan benefits from carrying a stable, masked β-amino ketone equivalent that can be revealed in a late-stage transformation.

  • Stereocontrol is a Goal: You intend to leverage the existing methyl group to influence the stereochemical outcome of subsequent reactions at the C4 position.

  • Access to Complex N-Heterocycles is Required: The ultimate target is a complex pyridine, pyrimidine, or other nitrogen-containing ring system, for which this isoxazolone is a known and reliable precursor.[3][4]

References

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(11), 1609-1612. Available at: [Link]

  • Karami, B., Eskandari, K., & Ghasemi, Z. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chemistry and Technology, 56(1-2), 101-111. Available at: [Link]

  • Browne, D. L., O’Brien, M., & Ley, S. V. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(23), 8343-8346. Available at: [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4864. Available at: [Link]

  • Srivastava, N., & Das, B. (2009). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of the Korean Chemical Society, 53(6), 721-725. Available at: [Link]

  • Sharma, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 643. Available at: [Link]

  • JoVE. (2024). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available at: [Link]

  • Roussou, M., et al. (2023). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 28(15), 5707. Available at: [Link]

  • Sharma, V., Kumar, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26, 1-32. Available at: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Ryabukhin, S. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 742-751. Available at: [Link]

  • Beilstein Archives. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • Ukrorgsintez, I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(21), 7434. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • ChemSynthesis. 3-methylol-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester. Available at: [Link]

  • PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Available at: [Link]

  • PubChem. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate. Available at: [Link]

  • ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

Sources

Comparative

The Strategic Advantage of Isoxazoles: A Comparative Guide to Pyridone Synthesis for the Modern Medicinal Chemist

Abstract The pyridone scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of FDA-approved therapeutics.[1][2] Its prevalence drives a continuous demand for efficient, versatile, and robust sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridone scaffold is a cornerstone of modern medicinal chemistry, embedded in a multitude of FDA-approved therapeutics.[1][2] Its prevalence drives a continuous demand for efficient, versatile, and robust synthetic methodologies. This guide provides a comprehensive comparison of a promising isoxazole-based building block, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, against classical and widely adopted strategies for pyridone synthesis, namely the Hantzsch and Guareschi-Thorpe condensations. Through a detailed analysis of reaction mechanisms, comparative experimental data, and step-by-step protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal synthetic route for their specific applications.

Introduction: The Enduring Importance of the Pyridone Core

The pyridone motif is a privileged scaffold in drug discovery, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding as both a donor and acceptor.[3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a favored component in the design of kinase inhibitors, anti-viral agents, and central nervous system-targeted therapies.

The enduring challenge for synthetic chemists lies in the efficient construction of highly functionalized pyridone rings with precise control over substitution patterns. This guide will explore and compare the following key building blocks and their associated synthetic strategies:

  • The Isoxazole Route: Employing Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate as a latent pyridone precursor.

  • The Hantzsch Synthesis: A classic multicomponent reaction utilizing β-ketoesters, aldehydes, and an ammonia source.[2]

  • The Guareschi-Thorpe Condensation: A versatile method for the synthesis of 2-pyridones from 1,3-dicarbonyl compounds and cyanoacetamides.

The Isoxazole Strategy: A Modern Approach to Pyridone Synthesis

The use of isoxazoles as precursors for pyridone synthesis represents a more recent and strategic approach. The inherent reactivity of the isoxazole ring allows for a controlled ring-opening and recyclization cascade to furnish the desired pyridone core. Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a particularly interesting building block due to the latent functionalities it carries.

Reaction Mechanism: A Controlled Unveiling of the Pyridone

The transformation of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate into a pyridone typically proceeds via a reductive ring-opening mechanism, followed by an intramolecular condensation. This process can be initiated by various reducing agents, with molybdenum hexacarbonyl being a notable example for related isoxazole systems.[4] The key steps are:

  • Reductive N-O Bond Cleavage: The weak N-O bond of the isoxazole is cleaved, generating a vinylogous β-ketoenamine intermediate.

  • Intramolecular Cyclization: The newly formed enamine attacks the ester carbonyl, leading to the formation of the six-membered pyridone ring.

  • Tautomerization: The initial cyclized product tautomerizes to the more stable pyridone form.

Isoxazole_to_Pyridone cluster_0 Isoxazole Ring Opening and Recyclization Start Ethyl 4-methyl-5-oxo-2,5- dihydroisoxazole-3-carboxylate Intermediate Vinylogous β-ketoenamine Intermediate Start->Intermediate Reductive Cleavage (e.g., Mo(CO)6) Product Substituted 4-Pyridone Intermediate->Product Intramolecular Cyclization

Caption: Proposed mechanism for pyridone synthesis from an isoxazole precursor.

Classical Alternatives: Hantzsch and Guareschi-Thorpe Syntheses

For decades, the Hantzsch and Guareschi-Thorpe reactions have been the workhorses for pyridone and dihydropyridine synthesis. Their multicomponent nature and reliance on readily available starting materials have cemented their place in the synthetic chemist's toolbox.

The Hantzsch Pyridine Synthesis

This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[2] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Hantzsch_Synthesis cluster_1 Hantzsch Pyridine Synthesis Reactants Aldehyde + 2x β-Ketoester + Ammonia Dihydropyridine 1,4-Dihydropyridine Intermediate Reactants->Dihydropyridine Condensation Pyridone Substituted Pyridone Dihydropyridine->Pyridone Oxidation

Caption: General workflow of the Hantzsch pyridine synthesis.

The Guareschi-Thorpe Condensation

This method provides access to 2,6-dihydroxypyridines (which exist in equilibrium with their 2,6-pyridone tautomers) through the condensation of a β-ketoester with two equivalents of cyanoacetamide, or a one-pot reaction of a 1,3-dicarbonyl compound, a cyanoacetate, and an ammonia source.

Guareschi_Thorpe_Synthesis cluster_2 Guareschi-Thorpe Condensation Reactants_GT 1,3-Dicarbonyl + Cyanoacetate + Ammonia Pyridone_GT Substituted 2-Pyridone Reactants_GT->Pyridone_GT Condensation

Caption: Overview of the Guareschi-Thorpe condensation for 2-pyridone synthesis.

Comparative Analysis: Performance Metrics

The choice of synthetic route is often dictated by a range of factors including yield, substrate scope, regioselectivity, and operational simplicity. The following table provides a comparative overview of the three methodologies.

Parameter Isoxazole-Based Synthesis Hantzsch Synthesis Guareschi-Thorpe Synthesis
Typical Yields Moderate to HighModerate to High[2]Good to Excellent[5]
Substrate Scope Potentially broad, dependent on isoxazole precursor availability.Broad for aldehydes and β-ketoesters.Broad for 1,3-dicarbonyls and cyanoacetates.
Regioselectivity Generally high, dictated by the isoxazole substitution pattern.Can be an issue with unsymmetrical β-ketoesters.Generally good.
Reaction Conditions Often requires specific reagents for ring opening (e.g., metal carbonyls).[4]Can range from mild to harsh depending on the specific protocol.[2]Often requires basic conditions.
Key Advantages Access to unique substitution patterns, potential for late-stage diversification.One-pot, multicomponent reaction, atom economical.Good yields, access to 2,6-dihydroxypyridines.
Key Disadvantages May require multi-step synthesis of the isoxazole precursor.Can produce dihydropyridine intermediates requiring a separate oxidation step.Can have limitations in substrate compatibility.

Experimental Protocols

To provide a practical comparison, the following are representative experimental protocols for each synthetic methodology.

Protocol 1: Synthesis of a 4-Pyridone from an Isoxazole Precursor (Hypothetical, based on related literature)
  • Reaction Setup: To a solution of the methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1.0 mmol) in anhydrous acetonitrile (10 mL) under an argon atmosphere, add molybdenum hexacarbonyl (1.2 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4-oxo-1,4-dihydropyridine-3-carboxylate.

Protocol 2: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol is adapted from a microwave-assisted synthesis.[2]

  • Reactant Mixture: In a microwave-safe vessel, combine an aldehyde (15 mmol), an alkyl acetoacetate (43 mmol), and aqueous ammonia (30 mmol) in ethanol (3 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation for 4 minutes.

  • Isolation and Purification: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine.

Protocol 3: Guareschi-Thorpe Synthesis of a 3-Cyano-2-pyridone

This protocol is based on a green chemistry approach using ammonium carbonate.[5]

  • Reaction Mixture: In a suitable flask, combine ethyl cyanoacetate (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (2 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C and monitor by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration and washed with a cold solvent mixture.

Conclusion and Future Outlook

The synthesis of pyridones is a mature field, yet the development of novel and more efficient methodologies remains a key area of research. While the Hantzsch and Guareschi-Thorpe reactions are established and reliable methods, the isoxazole-based approach offers a compelling alternative with the potential for accessing unique and complex substitution patterns with high regioselectivity. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The continued exploration of novel building blocks like Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate and the development of milder and more sustainable reaction conditions will undoubtedly expand the synthetic chemist's toolkit for the construction of this vital heterocyclic scaffold.

References

  • D. O. V. D. P. de Andrade, M. A. F. de Oliveira, A. C. S. de Andrade, Recent Advances of Pyridinone in Medicinal Chemistry, 2022 , 12, 853865. [Link]

  • L. D. S. M. Martins, et al., Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview, 2012 , 17(12), 14803-14829. [Link]

  • T. Zhang, R. W. Pike, Pyridones in drug discovery: Recent advances, 2021 , 38, 127849. [Link]

  • A. V. Gulevskaya, et al., An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates, 2022 , 61(3), 346-357. [Link]

  • F. Tamaddon, S. Maddah-Roodan, Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate, 2023 , 13, 6185-6192. [Link]

Sources

Validation

Structure-activity relationship of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate analogs

A Comparative Guide to the Structure-Activity Relationship of Isoxazol-5-one Analogs The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerou...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Isoxazol-5-one Analogs

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of isoxazole are integral to various approved drugs, including the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[2][4] This guide focuses on a specific, potent subclass: isoxazol-5-one derivatives, centered around the Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate scaffold.

Our objective is to provide a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the molecular architecture, exploring how targeted modifications at key positions influence biological efficacy. This guide synthesizes data from multiple studies to offer a coherent narrative on the rational design of novel therapeutic agents based on the isoxazol-5-one core, intended for researchers and professionals in drug discovery and development.

The Isoxazol-5-one Core Scaffold: A Platform for Discovery

The foundational structure of the analogs discussed is the isoxazol-5-one ring. The parent compound for our analysis, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, features key substitution points that are critical for modulating its pharmacological profile. These positions—C3, C4, and the N2-position of the heterocyclic ring—serve as primary targets for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.

G A Prepare Microbial Inoculum (e.g., S. aureus at 5x10^5 CFU/mL) D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solutions of Isoxazole Analogs in DMSO C Perform 2-Fold Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate (37°C for 18-24h) D->E F Read Results: Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Dilution Antimicrobial Assay.

Conclusion and Future Directions

The structure-activity relationship of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate analogs and related isoxazol-5-ones provides a clear framework for rational drug design. Key takeaways indicate that biological activity is highly sensitive to the steric and electronic properties of substituents at the C3, C4, and any appended aryl ring positions. Small, electron-withdrawing groups and compact alkyl chains are often favorable, while steric bulk can abolish activity.

Future research should focus on synthesizing novel analogs based on these principles and evaluating them against a wider range of biological targets, including kinases, proteases, and metabolic enzymes. The isoxazol-5-one scaffold remains a versatile and promising platform for the discovery of next-generation therapeutic agents. [9]

References

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • SAR of the synthesized compounds. ResearchGate.
  • Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide. Benchchem.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
  • Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity of Substituted Isoxazole Carboxylates

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biological activities of substituted isoxazole car...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biological activities of substituted isoxazole carboxylates, moving beyond a simple listing of facts to offer field-proven insights into the causality behind experimental choices and the validation of described protocols. The isoxazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its substituted carboxylate derivatives is crucial for the rational design of novel therapeutics.[1][2][3]

Introduction: The Versatility of the Isoxazole Nucleus

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of a wide array of pharmacologically active agents.[1][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into numerous therapeutic agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6][7][8][9][10][11][12][13] This guide will focus specifically on substituted isoxazole carboxylates and their analogs, such as carboxamides, to provide a comparative analysis of their therapeutic potential.

Comparative Analysis of Biological Activities

The biological activity of substituted isoxazole carboxylates is highly dependent on the nature and position of the substituents on the isoxazole ring and the carboxylate moiety. This section will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data.

Anticancer Activity

Substituted isoxazole carboxylates and their amide derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][8][14][15][16] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR2), and disruption of crucial signaling pathways.[6][14][17]

A study on a series of isoxazole-carboxamide derivatives revealed their cytotoxic potential against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.[8] Notably, compounds 2d and 2e from this series showed the most significant activity against Hep3B cells.[8] Another study highlighted that isoxazole-based carboxamides, ureas, and hydrazones displayed potent growth inhibitory activity against hepatocellular carcinoma (HepG2) by potentially inhibiting VEGFR2.[17]

Table 1: Comparative Anticancer Activity of Substituted Isoxazole Carboxamides

CompoundCancer Cell LineIC50 (µM)Reference
3c Leukemia (HL-60(TB))Potent (%GI = 70.79-92.21 at 10µM)[17]
3c Colon Cancer (KM12)Potent (%GI = 70.79-92.21 at 10µM)[17]
3c Melanoma (LOX IMVI)Potent (%GI = 70.79-92.21 at 10µM)[17]
8 Hepatocellular Carcinoma (HepG2)0.84[17]
10a Hepatocellular Carcinoma (HepG2)0.79[17]
10c Hepatocellular Carcinoma (HepG2)0.69[17]
2a Cervical Cancer (HeLa)39.80 µg/ml[8]
2d Cervical Cancer (HeLa)15.48 µg/ml[8]
2d Liver Cancer (Hep3B)~23 µg/ml[8]
2e Liver Cancer (Hep3B)~23 µg/ml[8]
2e Melanoma (B16F1)0.079[15]
Sorafenib (Reference) Hepatocellular Carcinoma (HepG2)3.99[17]
Doxorubicin (Reference) Melanoma (B16F1)0.056[15]

The data clearly indicates that specific substitutions on the isoxazole carboxamide scaffold can lead to potent and selective anticancer activity, in some cases exceeding the potency of established reference drugs.[15][17]

Antimicrobial Activity

The isoxazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[6] Substituted isoxazole carboxylates and their derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[9][11][18] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring attached to the isoxazole core has been shown to enhance antibacterial activity.[4]

A series of 5-phenyl-3-isoxazole carboxamides were synthesized and evaluated for their antimicrobial activity against S. aureus and E. coli, with several compounds showing significant antibacterial effects.[18] Another study reported that a novel isoxazole carboxamide derivative exhibited antifungal activity against Candida albicans.[19]

Table 2: Comparative Antimicrobial Activity of Substituted Isoxazole Carboxamides

CompoundMicroorganismActivityReference
4a-j (series) S. aureusSignificant antibacterial activity for some derivatives[18]
4a-j (series) E. coliSignificant antibacterial activity for some derivatives[18]
2c Candida albicansMIC = 2.0 mg/ml[19]
A8 Pseudomonas aeruginosaMIC = 2 mg/ml[20]
A8 Klebsiella pneumoniaMIC = 2 mg/ml[20]
A8 Candida albicansMIC = 2 mg/ml[20]
Fluconazole (Reference) Candida albicansMIC = 1.65 mg/ml[19]

These findings underscore the potential of substituted isoxazole carboxylates as a source of new antimicrobial agents to combat drug-resistant pathogens.

Anti-inflammatory Activity

Several isoxazole derivatives have been reported to possess anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7][9][10][21][22] Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, highlighting the importance of this scaffold in the design of anti-inflammatory drugs.[1][7]

A study evaluating novel isoxazole-carboxamide derivatives as COX inhibitors demonstrated that these compounds exhibited moderate to potent activities against COX enzymes.[20] Compound A13 from this series was identified as the most potent inhibitor against both COX-1 and COX-2, with a significant selectivity ratio towards COX-2.[20]

Table 3: Comparative COX Inhibitory Activity of a Substituted Isoxazole Carboxamide

CompoundEnzymeIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 COX-1644.63[20]
A13 COX-213[20]

The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of Substituted Isoxazole Carboxamides

The synthesis of isoxazole carboxamides typically involves a coupling reaction between an isoxazole carboxylic acid and a substituted aniline.[4][8][15][19]

General Procedure:

  • Activation of Carboxylic Acid: To a solution of the isoxazole carboxylic acid in a suitable solvent (e.g., dichloromethane), an activating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added.[8]

  • Coupling Reaction: The appropriate substituted aniline is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired isoxazole carboxamide derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Isoxazole_Acid Isoxazole Carboxylic Acid Coupling Coupling Reaction Isoxazole_Acid->Coupling Aniline Substituted Aniline Aniline->Coupling EDC EDC (Activating Agent) EDC->Coupling DMAP DMAP (Catalyst) DMAP->Coupling Solvent Solvent (e.g., DCM) Solvent->Coupling Purification Purification Coupling->Purification Final_Product Isoxazole Carboxamide Purification->Final_Product

Caption: General workflow for the synthesis of isoxazole carboxamides.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted isoxazole carboxylates) and incubated for a further 48-72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation and Absorbance Measurement: The plate is incubated for a few hours, during which viable cells convert the MTS tetrazolium compound into a colored formazan product. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[15][19]

MTS_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Isoxazole Derivatives Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTS Add MTS Reagent Incubate_48_72h->Add_MTS Incubate_Formazan Incubate for Formazan Formation Add_MTS->Incubate_Formazan Measure_Absorbance Measure Absorbance Incubate_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for the in vitro cytotoxicity MTS assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][20]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of substituted isoxazole carboxylates is paramount for rational drug design.

Inhibition of VEGFR2 Signaling in Cancer

Several isoxazole derivatives have been identified as potent inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[17] By binding to the ATP-binding site of the VEGFR2 kinase domain, these compounds block its phosphorylation and downstream signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and migration.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Tumor_Growth Tumor Growth Downstream->Tumor_Growth

Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the biological activities of substituted isoxazole carboxylates, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental data and detailed protocols offer a solid foundation for researchers in the field. The structure-activity relationships discussed underscore the importance of specific substitutions in modulating the biological effects of these compounds.

Future research should focus on further elucidating the precise mechanisms of action of these derivatives and optimizing their pharmacokinetic and pharmacodynamic properties. The development of more selective and potent isoxazole-based compounds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • Gąsiorowska, J., Gąsiorowski, K., & Malinka, W. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(10), 2617. [Link]

  • Shaarawy, S., El-Behery, M., & El-Kerdawy, M. M. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 115, 105334. [Link]

  • Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 101(1), 101135. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Oxidative Medicine and Cellular Longevity, 2021, 6658193. [Link]

  • Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 101(1), 101135. [Link]

  • Patel, A. D., Patel, H. V., & Patel, N. H. (2014). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. Der Pharma Chemica, 6(4), 312-317. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Delivery and Translational Research, 12(10), 2539-2553. [Link]

  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]

  • Kumar, A., & Narasimhan, B. (2013). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharma Chemica, 5(1), 223-230. [Link]

  • Gąsiorowska, J., Gąsiorowski, K., & Malinka, W. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2617. [Link]

  • Gąsiorowska, J., Gąsiorowski, K., & Malinka, W. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2617. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of isoxazoles. [Link]

  • Kumar, V., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3925-3957. [Link]

  • Kumar, S., Sharma, P., & Kumar, D. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 209-217. [Link]

  • Mączyński, M., Zimecki, M., & Artym, J. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(4), 811-817. [Link]

  • Sethi, P., Vashisht, A., & Kumar, M. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry. [Link]

  • Kumar, V., & Kumar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Oxidative Medicine and Cellular Longevity, 2021, 6658193. [Link]

  • Zimecki, M., Artym, J., & Mączyński, M. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 340. [Link]

Sources

Validation

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Isoxazole Derivatives

For researchers, scientists, and drug development professionals engaged in the synthesis and application of isoxazole derivatives, unambiguous structural confirmation is a cornerstone of rigorous scientific practice. The...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of isoxazole derivatives, unambiguous structural confirmation is a cornerstone of rigorous scientific practice. The rich bioactivity of the isoxazole scaffold is intrinsically linked to its precise three-dimensional architecture and substituent placement. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of isoxazole derivatives, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, presenting a logical workflow that ensures self-validating, trustworthy results.

The Indispensable Role of Spectroscopy in Isoxazole Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, presents unique structural nuances. The potential for regioisomerism during synthesis necessitates a multi-faceted analytical approach to definitively confirm the desired molecular structure. While each spectroscopic technique offers a piece of the puzzle, a synergistic application of these methods provides an unassailable confirmation of the final compound's identity.

A Strategic Workflow for Structural Elucidation

A logical and efficient workflow is paramount in structural analysis. The following diagram outlines a recommended approach for the spectroscopic confirmation of a newly synthesized isoxazole derivative.

Spectroscopic Workflow for Isoxazole Derivatives Figure 1: A Strategic Workflow for Isoxazole Structure Confirmation cluster_0 Initial Analysis cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Initial Proton and Carbon Environment MS->NMR_1D Confirm MW IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirm Functional Groups NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Assign Signals XRay Single-Crystal X-ray Crystallography Unambiguous 3D Structure NMR_2D->XRay Propose Structure

Caption: A strategic workflow for isoxazole structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For isoxazole derivatives, a combination of 1D and 2D NMR experiments is essential.

¹H and ¹³C NMR: The Initial Fingerprint

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the electronic environment of the protons and carbons in the molecule. The chemical shifts of the isoxazole ring protons and carbons are particularly informative.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Unsubstituted Isoxazole Ring

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C3-H8.49-
C4-H6.39103.6
C5-H8.31-
C3-149.1
C5-157.8

Note: Data is for the parent isoxazole in CDCl₃.[1][2] Substituent effects will cause significant variations in these values.

Advanced NMR Techniques: Deciphering Connectivity

While 1D NMR provides a foundational dataset, 2D NMR techniques are indispensable for unambiguously assigning signals and establishing the connectivity of the molecular framework, which is crucial for distinguishing between isomers.

A Decision-Making Framework for 2D NMR Experiments

2D NMR Decision Tree Figure 2: Decision Tree for 2D NMR Experiment Selection Start Ambiguous 1D NMR Assignments COSY COSY (Correlation Spectroscopy) Identifies ¹H-¹H couplings (2-3 bonds) Start->COSY Proton-Proton Connectivity? HSQC HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded ¹H-¹³C Start->HSQC Proton-Carbon (1-bond) Connectivity? HMBC HMBC (Heteronuclear Multiple Bond Correlation) Correlates ¹H-¹³C over 2-3 bonds COSY->HMBC HSQC->HMBC Long-range Connectivity? Structure Confirmed Connectivity HMBC->Structure

Caption: A decision tree guiding the selection of 2D NMR experiments.

Experimental Protocol: A Step-by-Step Guide to 2D NMR Analysis of an Isoxazole Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • COSY Acquisition: Set up a gradient-selected COSY (gCOSY) experiment. This experiment will reveal correlations between protons that are spin-spin coupled, typically through two or three bonds. For an isoxazole with substituents, this can help trace the connectivity within the substituent groups.

  • HSQC Acquisition: Perform a gradient-selected HSQC experiment. This will produce a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct one-bond connection between a proton and a carbon atom. This is invaluable for assigning the carbons of the isoxazole ring that bear a proton.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between substituents and the isoxazole ring. For example, a correlation from a substituent's proton to a carbon of the isoxazole ring can definitively establish the point of attachment, a critical step in distinguishing regioisomers.

  • Data Analysis: Integrate the information from all spectra. Use the HSQC to assign protonated carbons. Use the COSY to map out proton-proton spin systems. Finally, use the HMBC to piece together the full carbon skeleton by connecting the spin systems and identifying quaternary carbons.

¹⁵N NMR Spectroscopy: A Direct Probe of the Heteroatoms

While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the isoxazole ring.[3] The chemical shifts are highly sensitive to substitution and can be a valuable tool in specialized cases. The typical chemical shift range for isoxazole nitrogen is broad, but often falls within a predictable region for this class of compounds.

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and, through analysis of its fragmentation patterns, gaining further structural insights.

Table 2: Common Fragmentation Pathways for Isoxazole Derivatives

FragmentationDescription
Ring Cleavage The isoxazole ring is susceptible to cleavage upon ionization, often leading to characteristic fragment ions. A common pathway involves the cleavage of the N-O bond.
Loss of CO A retro-cycloaddition reaction can lead to the loss of carbon monoxide.
Loss of RCN Depending on the substituents, the loss of a nitrile (R-C≡N) fragment is frequently observed.
Side-Chain Fragmentation Substituents on the isoxazole ring will undergo their own characteristic fragmentations.

Note: The exact fragmentation will be highly dependent on the specific substituents and the ionization method used.[4][5]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

  • Ionization: Subject the sample to electron impact (typically at 70 eV). This high-energy ionization method induces fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Interpretation: Analyze the resulting mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the molecular weight. Analyze the lower m/z peaks to identify characteristic fragment ions and propose fragmentation pathways that are consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For isoxazole derivatives, it is particularly useful for confirming the presence of the heterocyclic ring and any functional groups on its substituents.

Table 3: Characteristic IR Absorption Bands for Isoxazoles

Wavenumber (cm⁻¹)Vibration
~1615-1570C=N stretching
~1450-1400C=C stretching
~1260-1200C-O-N stretching
~1150-1020Ring stretching modes
~950-850Ring breathing/deformation

Note: These are approximate ranges and can be influenced by substitution and the physical state of the sample.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to known values to confirm the presence of the isoxazole ring and other functional groups.

Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the isoxazole derivative of sufficient size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.[8][9][10]

Conclusion: A Synergistic Approach for Confident Structural Assignment

The structural confirmation of isoxazole derivatives requires a thoughtful and systematic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational framework, 2D NMR experiments are crucial for establishing definitive connectivity and distinguishing between isomers. Mass spectrometry and IR spectroscopy offer rapid and valuable complementary data on molecular weight and functional groups. For ultimate certainty, particularly in cases of novel scaffolds or unexpected reactivity, single-crystal X-ray crystallography provides the final, unambiguous answer. By employing the integrated workflow and comparative data presented in this guide, researchers can confidently and efficiently elucidate the structures of their isoxazole derivatives, paving the way for further investigation into their promising biological and material properties.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
  • Claramunt, R. M., & Elguero, J. (2011). Chapter 5.2 - Five-Membered Heterocycles with Two Heteroatoms and Their Benzo Derivatives. In Comprehensive Organic Chemistry II (Vol. 5, pp. 141-281). Elsevier.
  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-445.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds (2nd ed.). John Wiley & Sons.
  • Duddeck, H., Dietrich, W., & Töth, G. (1998). Structure Elucidation by Modern NMR: A Workbook (3rd ed.). Springer.
  • Mazzanti, G., & Righi, P. (2010). Isoxazoles: Synthesis and Applications. In Topics in Heterocyclic Chemistry (Vol. 21, pp. 1-40). Springer.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
  • Giacovazzo, C. (Ed.). (2002). Fundamentals of Crystallography (2nd ed.). Oxford University Press.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
  • Massa, W. (2004).
  • PubChem. (n.d.). Isoxazole. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoxazole. Retrieved from [Link]

Sources

Comparative

Assessing the purity of synthesized Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

An In-Depth Comparative Guide to Purity Assessment of Synthesized Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate For researchers and professionals in drug development, the purity of a synthetic intermediate is n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Purity Assessment of Synthesized Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a key heterocyclic building block, is no exception. Its utility in the synthesis of complex pharmaceutical agents necessitates a rigorous and multi-faceted approach to purity verification.

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of this isoxazole derivative. Moving beyond mere procedural lists, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and compare the strengths and limitations of each technique, supported by experimental data.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with understanding the potential impurities that can arise during synthesis. Isoxazole derivatives are frequently synthesized via methods like 1,3-dipolar cycloadditions or condensation reactions.[1][2] These routes, while effective, can introduce specific impurities that may be difficult to separate.

Common Impurity Classes:

  • Regioisomers: A frequent challenge in isoxazole synthesis, where reactants can combine in different orientations, leading to isomers with very similar physical properties.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Reaction Byproducts: Side reactions, such as the dimerization of nitrile oxide intermediates to form furoxans, can generate structurally distinct impurities.[3]

  • Solvent Residues: Residual solvents from the reaction or purification steps are common process-related impurities.

A logical workflow for purity assessment is crucial to ensure all potential impurities are identified and quantified.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Purity & Identity Confirmation cluster_2 Definitive Purity Confirmation cluster_3 Final Product Qualification raw_product Crude Synthesized Product hplc HPLC Analysis (Quantitative Purity) raw_product->hplc Initial Screen ms Mass Spectrometry (Molecular Weight) hplc->ms Confirm Main Peak final_product Qualified Pure Compound (>95% Purity) hplc->final_product nmr NMR Spectroscopy (Structural Identity) ms->nmr Confirm Structure elemental Elemental Analysis (Elemental Composition) nmr->elemental Orthogonal Check elemental->final_product Final Approval

Caption: Integrated workflow for comprehensive purity assessment.

Chromatographic Techniques: The Workhorse of Purity Determination

Chromatographic methods are fundamental for separating the target compound from impurities, providing a quantitative measure of purity.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of non-volatile organic compounds.[] It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Expertise & Causality: The choice of a reverse-phase (e.g., C18) column is standard for moderately polar organic molecules like our target compound. A gradient elution (changing the mobile phase composition over time) is often preferred over an isocratic (constant composition) method because it provides better resolution for a wider range of potential impurities with varying polarities and shortens the total run time. UV detection is selected due to the presence of a chromophore in the isoxazole ring system.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile/Water (1:1).

Data Presentation: Hypothetical HPLC Results

Peak No.Retention Time (min)Area (%)Identification
13.50.8Starting Material A
28.997.5Product
39.21.2Regioisomer Impurity
411.40.5Unknown Impurity
Total 100.0
Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are thermally stable and volatile, GC-MS offers excellent separation and definitive identification of impurities.[] While some isoxazole derivatives can be analyzed by GC, HPLC is generally the preferred starting point due to its broader applicability. GC-MS is particularly useful for identifying residual solvents.

Spectroscopic Techniques: Confirming Identity

Spectroscopic methods provide crucial information about the molecular structure, confirming the identity of the main component and helping to elucidate the structure of any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination in organic chemistry.[6] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The purity can be estimated by integrating the signals corresponding to the product versus those of impurities.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The presence of unexpected signals indicates impurities.[7]

Trustworthiness: A self-validating NMR analysis involves comparing the observed chemical shifts and coupling constants with those predicted for the target structure or reported in the literature for analogous compounds.[8] The absence of significant unassigned signals is a strong indicator of high purity.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule, which is used to confirm the molecular weight of the compound.[6] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy, providing strong evidence for the compound's identity.

Elemental Analysis: The Fundamental Confirmation

Elemental analysis is a destructive technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a sample.[9] This provides a fundamental check on the compound's empirical formula.

Expertise & Causality: This technique is orthogonal to both chromatography and spectroscopy, meaning it relies on a completely different principle. If a compound is 100% pure by HPLC but fails elemental analysis, it suggests the presence of an impurity that co-elutes with the main peak (e.g., a regioisomer) or that the assigned structure is incorrect. For publication in many reputable journals and for regulatory submissions, elemental analysis is a mandatory component of compound characterization.[10]

Trustworthiness: The purity of a small molecule is considered confirmed when the experimentally found values for carbon, hydrogen, and nitrogen are within ±0.4% of the calculated theoretical values.[11]

Data Presentation: Elemental Analysis of C₇H₉NO₄ (Mol. Wt: 171.15 g/mol )

ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)49.1349.01-0.12
Hydrogen (H)5.305.25-0.05
Nitrogen (N)8.188.25+0.07

Comparative Analysis of Purity Assessment Methods

No single technique can provide a complete picture of a compound's purity. An integrated approach is essential.

Comparison cluster_Methods Analytical Method cluster_Info Information Provided cluster_Type Type cluster_LOD Typical LOD HPLC HPLC NMR NMR MS MS EA Elemental Analysis Info_HPLC Quantitative Purity, Impurity Profile Info_NMR Structural Identity, Impurity Structure Info_MS Molecular Weight, Formula (HRMS) Info_EA Elemental Composition, Formula Confirmation Type_HPLC Quantitative Type_NMR Qualitative/ Semi-Quantitative Type_MS Qualitative Type_EA Quantitative LOD_HPLC ~0.01-0.1% LOD_NMR ~0.1-1% LOD_MS <0.01% LOD_EA Bulk Property

Caption: Comparison of primary purity assessment techniques.

Conclusion

Assessing the purity of a synthesized compound like Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a critical, multi-step process. A high-purity designation is only trustworthy when confirmed by several orthogonal analytical methods. While HPLC provides the primary quantitative measure of purity, it must be complemented by spectroscopic techniques (NMR, MS) to confirm structural identity and by elemental analysis to verify the fundamental elemental composition. This rigorous, evidence-based approach ensures that synthetic intermediates meet the high standards required for advanced research and drug development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Thordarson, P. (2011). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]

  • Neuman, D., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Li, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Kumar, S., et al. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. MDPI. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Science and Human Wellness. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • MDPI. (2024). Synthesis and Characterization of Novel Heterocyclic Compounds. [Link]

  • ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalytic Systems for Isoxazole Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its synthesis, therefore, is a topic of significant academic and industrial interest. The classical approach, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, provides a direct route to the isoxazole core.[4][5] However, achieving high efficiency, regioselectivity, and functional group tolerance often necessitates the use of catalytic systems. This guide provides an in-depth comparison of prevalent catalytic systems, offering field-proven insights into their mechanisms, applications, and practical execution.

Section 1: The Landscape of Catalytic Isoxazole Synthesis

The primary catalytic strategy for isoxazole synthesis remains the [3+2] cycloaddition between an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole), which is typically generated in situ. Catalysts are employed to accelerate the reaction, control the regiochemical outcome (i.e., the formation of 3,5-disubstituted vs. 3,4-disubstituted isoxazoles), and broaden the substrate scope under milder conditions. The choice of catalyst is paramount and is dictated by the specific substrates and desired substitution pattern.

The main families of catalysts employed are based on:

  • Copper (Cu): The most widely used and versatile catalyst system.

  • Palladium (Pd): Valuable for specific transformations and multi-component reactions.

  • Gold (Au): Effective for intramolecular cyclizations and reactions involving propargyl esters.

  • Rhodium (Rh): Used in specialized cycloadditions and rearrangements.

  • Organocatalysts: An emerging metal-free alternative for asymmetric synthesis.

Section 2: Comparative Analysis of Leading Catalytic Systems

The efficacy of a catalytic system is a multifactorial assessment. Key performance indicators include yield, regioselectivity, reaction time, temperature, and tolerance to various functional groups. Below is a comparative summary of the most prominent systems.

Catalyst SystemTypical ReactionKey StrengthsCommon LimitationsRegioselectivity
Copper(I) [3+2] Cycloaddition of terminal alkynes and in situ generated nitrile oxides.[6]High yields, excellent regioselectivity, mild conditions, broad functional group tolerance, often can be performed in aqueous or one-pot systems.[1][6]Primarily limited to terminal alkynes for highest regioselectivity.Excellent for 3,5-disubstituted isoxazoles from terminal alkynes.[6]
Palladium(II/0) Multi-component coupling (e.g., alkyne, CO, hydroxylamine, aryl iodide).[7] C-H activation/annulation.[8][9]Enables complex, one-pot syntheses of highly substituted isoxazoles. Access to fused systems like benzo[d]isoxazoles.[8][9]Harsher conditions may be required, catalyst can be sensitive, and ligand screening is often necessary.Varies depending on the specific reaction; can provide access to different isomers.
Gold(I/III) Intramolecular cyclization of alkynyl oximes or rearrangement of propargyl esters.[7][10][11]Very mild conditions, high atom economy, unique reactivity with π-systems, excellent for specific intramolecular transformations.[12][13]Substrate scope can be narrow, often limited to specific precursor structures. Catalyst cost can be a factor.High, dictated by the intramolecular nature of the reaction.
Rhodium(II) Formal [3+2] cycloaddition with N-sulfonyl-1,2,3-triazoles.[14] Rearrangements of isoxazole-containing dyads.[15]Access to novel, highly functionalized nitrogen heterocycles like 3-aminopyrroles starting from isoxazoles.[14]Niche applications, requires specialized starting materials (e.g., triazoles).High, but leads to products other than simple isoxazoles.
Organocatalysts Asymmetric arylation or addition to aminoisoxazoles.[16][17][18]Metal-free conditions, enables enantioselective synthesis of chiral isoxazole derivatives.[16][19]Primarily for functionalization of a pre-formed isoxazole ring, not for ring synthesis itself.Not applicable for ring formation regioselectivity.

Section 3: Mechanistic Insights and Workflow Visualization

Understanding the catalytic cycle is crucial for troubleshooting and optimization. Below are simplified representations of the key catalytic pathways.

Copper(I)-Catalyzed [3+2] Cycloaddition

This reaction, analogous to the famous "click" reaction for triazole synthesis, is the workhorse for preparing 3,5-disubstituted isoxazoles. The catalyst's primary role is to activate the terminal alkyne by forming a copper-acetylide intermediate, which then readily reacts with the in situ generated nitrile oxide.[6]

Cu_Catalyzed_Cycloaddition cluster_main Copper(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide R'-C≡C-Cu Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R'-C≡CH Metallacycle Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle + Nitrile Oxide Nitrile_Oxide R-C≡N⁺-O⁻ Isoxazole 3,5-Disubstituted Isoxazole Metallacycle->Isoxazole Cyclization & Aromatization Isoxazole->Cu_I Catalyst Regeneration

Caption: Catalytic cycle for Cu(I)-catalyzed isoxazole synthesis.

Gold(I)-Catalyzed Intramolecular Cyclization

Gold catalysts, being highly π-philic, excel at activating alkyne functionalities for intramolecular nucleophilic attack. In the case of alkynyl oximes, the gold catalyst coordinates to the alkyne, rendering it susceptible to attack by the oxime oxygen, triggering a cyclization cascade to form the isoxazole ring.[7]

Au_Catalyzed_Cyclization cluster_workflow Gold(I) Catalyzed Workflow Start Alkynyl Oxime Substrate Activation π-Activation of Alkyne Start->Activation Au_Cat Au(I) Catalyst Au_Cat->Activation Cyclization Intramolecular Nucleophilic Attack (Oxime Oxygen) Activation->Cyclization Protonolysis Protodeauration/ Catalyst Regeneration Cyclization->Protonolysis Protonolysis->Au_Cat Regeneration Product Substituted Isoxazole Protonolysis->Product

Caption: Workflow for Au(I)-catalyzed intramolecular cyclization.

Section 4: Field-Proven Experimental Protocols

Theoretical knowledge must be paired with robust, reproducible protocols. Here, we detail a standard procedure for the highly reliable copper-catalyzed synthesis.

Protocol: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the highly efficient methods developed for click chemistry, utilizing an in situ generated nitrile oxide from an aldoxime.[6]

Rationale: This one-pot procedure avoids the isolation of potentially unstable hydroximoyl chloride or nitrile oxide intermediates.[6] Using a copper(II) source with a reducing agent (like sodium ascorbate) or a mixture of Cu(0) and Cu(II) generates the active Cu(I) catalyst in the reaction flask.[6] The reaction is often tolerant of water and air, simplifying the experimental setup.[6]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.1 eq)

  • Terminal Alkyne (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-Butanol/Water (1:1 mixture)

  • Base: Triethylamine (or a mild aqueous base)

Step-by-Step Procedure:

  • Oxime Formation:

    • To a round-bottom flask, add the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in the t-BuOH/H₂O solvent system.

    • Add a suitable base (e.g., triethylamine, 1.2 eq) to neutralize the HCl salt and facilitate oxime formation.

    • Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete conversion of the aldehyde to the corresponding aldoxime. Causality Note: Ensuring complete formation of the oxime is critical before proceeding, as unreacted aldehyde can lead to side products.

  • Nitrile Oxide Generation and Cycloaddition:

    • To the flask containing the crude aldoxime solution, add the terminal alkyne (1.0 eq).

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a small amount of water.

    • Add the sodium ascorbate solution to the reaction mixture first, followed by the CuSO₄·5H₂O solution. Causality Note: Adding the reductant first ensures that the copper is immediately reduced to the active Cu(I) state upon addition.

    • Add an oxidizing agent/halogenating agent like Chloramine-T (1.05 eq) to the mixture. This reagent facilitates the conversion of the aldoxime to the nitrile oxide in situ.[6]

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Section 5: Concluding Remarks for the Practicing Scientist

The synthesis of isoxazoles is a mature field, yet one that continues to evolve.

  • For versatility and reliability, copper-catalyzed systems are the undisputed first choice for constructing 3,5-disubstituted isoxazoles from terminal alkynes.[6][20] Their operational simplicity and broad scope make them ideal for library synthesis in drug discovery.

  • For complex or fused systems, palladium catalysis offers powerful C-H activation and multi-component strategies, albeit with a higher barrier to entry regarding optimization.[8]

  • For specific intramolecular cyclizations, gold catalysts provide an exquisitely mild and efficient route, showcasing high atom economy.[7][10]

  • For chiral isoxazoles, the field of asymmetric organocatalysis is a promising frontier, focusing on the functionalization of the isoxazole core.[16][18]

The selection of a catalytic system should be a deliberate choice based on the target molecule's substitution pattern, the available starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and strengths of each catalyst family, researchers can navigate the synthetic landscape with precision and efficiency.

References

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. Available at: [Link]

  • Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. Chinese Journal of Chemistry. Available at: [Link]

  • Lee, J. H., et al. (2011). Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry, 76(17), 7193–7202. Available at: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]

  • Singh, P., & Kaur, M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2021). Organocatalytic asymmetric synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives. Organic & Biomolecular Chemistry, 19(25), 5575-5579. Available at: [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. Available at: [Link]

  • Popova, M. V., et al. (2024). Rhodium-Catalyzed Double Dearomatization of 1,2,3-Triazole–Isoxazole Dyads: Synthesis of Nonfused 1H-1,3-Diazepines. Organic Letters. Available at: [Link]

  • Yoshida, K., et al. (2017). Synthesis of isoxazoloazaborines via gold(i)-catalyzed propargyl aza-Claisen rearrangement/borylative cyclization cascade. Chemical Communications, 53(83), 11466-11469. Available at: [Link]

  • Gadamsetty, S., et al. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5444–5447. Available at: [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chem. Sci., 5, 1574-1578. Available at: [Link]

  • Liu, X., et al. (2023). Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. Chinese Journal of Chemistry, 41(13), 1629-1634. Available at: [Link]

  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Request PDF. Available at: [Link]

  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32968–32984. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. Available at: [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric synthesis of quaternary α-isoxazole-α-alkynylamino acid derivatives. Available at: [Link]

  • Bou-Salah, G., et al. (2020). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Molecules, 25(21), 5136. Available at: [Link]

  • Sharma, P., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 818–842. Available at: [Link]

  • Bakunov, S. A., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 27(23), 8234. Available at: [Link]

  • Singh, P., & Kaur, M. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis pathway of isoxazoles. Available at: [Link]

  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32968-32984. Available at: [Link]

  • Harkat, H., et al. (2005). Gold Catalysis: Mild Conditions for the Synthesis of 2,5-Disubstituted Oxazoles. Organic Letters, 7(24), 5433–5436. Available at: [Link]

  • Chen, Y. R., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 22(11), 1845. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(10), 6141-6149. Available at: [Link]

  • Harris, J. T., et al. (2020). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 59(15), 10927–10936. Available at: [Link]

  • Sci-Hub. (n.d.). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Available at: [Link]

  • Rani, N., & Sharma, A. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry, 6(1), 164-187. Available at: [Link]

  • Li, J., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Organic Chemistry Frontiers, 7(13), 1646-1650. Available at: [Link]

  • Oon, C. Z., & Toste, F. D. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(13), 1685–1697. Available at: [Link]

  • Padwa, A., et al. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 75(1), 152–161. Available at: [Link]

  • Song, L., et al. (2019). Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations. Frontiers in Chemistry, 7, 629. Available at: [Link]

  • Reddy, R. S., et al. (2011). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Organic Letters, 13(19), 5020–5023. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold." This five-membered heterocyclic mot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold." This five-membered heterocyclic motif, containing adjacent nitrogen and oxygen atoms, is a structural cornerstone in numerous pharmacologically active agents.[1][2] Its unique electronic properties and rigid conformation allow for specific and high-affinity interactions with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5]

The starting material, Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, represents a particularly versatile platform for the synthesis of novel derivatives. Its reactive sites offer facile opportunities for structural modification, enabling the generation of compound libraries with diverse functionalities. This guide provides a comprehensive framework for the in vitro evaluation of such novel compounds, moving beyond mere protocol recitation to explain the scientific rationale behind each experimental choice. We will compare the performance of hypothetical novel compounds against established standards, supported by detailed experimental methodologies and data interpretation.

Comparative In Vitro Analysis: A Multi-Faceted Approach

A thorough in vitro assessment is crucial for identifying promising lead compounds. We will focus on three key areas of biological activity where isoxazole derivatives have historically shown significant potential: anticancer, antimicrobial, and antioxidant efficacy. For this guide, we will consider two hypothetical novel derivatives, Compound ISO-1 and Compound ISO-2 , synthesized from our core scaffold, and compare their performance against industry-standard reference compounds.

Anticancer Activity Evaluation

The development of novel anticancer agents is a paramount goal in pharmaceutical research. Many isoxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8][9] Our evaluation strategy involves a tiered approach, starting with general cytotoxicity screening and progressing to more mechanistic assays.

cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action A Seed Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa) B Treat with Novel Compounds (ISO-1, ISO-2) & Doxorubicin A->B C 24-72h Incubation B->C D MTT Assay C->D E Calculate IC50 Values D->E F Cell Cycle Analysis (Flow Cytometry) E->F If IC50 is potent G Apoptosis Assay (Annexin V/PI Staining) E->G H Identify Mode of Action (Apoptosis vs. Necrosis, Cell Cycle Arrest) F->H G->H

Caption: Tiered workflow for in vitro anticancer evaluation.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2 liver cancer, MCF-7 breast cancer) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ISO-1 , ISO-2 , and the positive control Doxorubicin in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)
ISO-1 15.525.818.2
ISO-2 8.712.39.5
Doxorubicin (Control)0.851.20.9

Data are hypothetical but representative based on published studies for novel isoxazole derivatives.[8][9]

From this data, Compound ISO-2 demonstrates superior cytotoxic potency compared to ISO-1 across all tested cell lines, warranting further investigation into its mechanism of action, such as its ability to induce apoptosis or cause cell cycle arrest.[8]

Antimicrobial Activity Evaluation

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including isoxazoles, are a rich source of potential candidates.[10][11][12]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

  • Inoculation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) standardized to a 0.5 McFarland turbidity. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
ISO-1 1664
ISO-2 32>128
Gentamicin (Control)12

Data are hypothetical. Gram-positive bacteria are often more susceptible to isoxazole derivatives.[13][14]

Here, Compound ISO-1 shows more promising antibacterial activity, particularly against the Gram-positive S. aureus, than ISO-2 . The higher MIC against E. coli is common, as the outer membrane of Gram-negative bacteria can prevent compound entry.

Antioxidant Capacity Assessment

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key therapeutic strategy.[15] The antioxidant potential of isoxazole derivatives can be effectively screened using chemical assays.[5][16][17]

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. This is observed as a color change from violet to yellow.[18][19]

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds (ISO-1 , ISO-2 ) and a standard antioxidant like Trolox or Quercetin.[15][17]

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH scavenging and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

cluster_ROS Cellular Stress cluster_Damage Cellular Damage cluster_Compound Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage causes Neutralization Radical Scavenging (H• donation) ROS->Neutralization Compound Novel Isoxazole Compound (ISO-1 / ISO-2) Compound->Neutralization Neutralization->Damage prevents

Caption: How antioxidant compounds mitigate cellular damage.

CompoundIC₅₀ (µg/mL)
ISO-1 85.2
ISO-2 22.5
Trolox (Control)7.8
Quercetin (Control)3.1

Data are hypothetical, based on published values for similar compounds.[16][17]

The results indicate that Compound ISO-2 is a significantly more potent antioxidant than ISO-1 . While not as powerful as the well-known antioxidant Quercetin, its activity is promising and suggests it could be a valuable lead for conditions associated with oxidative stress.

Conclusion and Future Directions

  • Compound ISO-2 is the more promising candidate for development as an anticancer and antioxidant agent due to its lower IC₅₀ values in both cytotoxicity and DPPH assays.

  • Compound ISO-1 shows more potential as an antimicrobial agent, particularly against Gram-positive bacteria.

These findings underscore a critical principle in drug discovery: subtle structural modifications to a core scaffold can lead to vastly different biological activity profiles. The next logical steps for these lead compounds would be:

  • For ISO-2: Conduct mechanistic studies to determine if its anticancer activity is mediated by apoptosis or cell cycle arrest.[7] Further cell-based antioxidant assays, such as the Cellular Antioxidant Activity (CAA) assay, would provide more biologically relevant data.[15]

  • For ISO-1: Determine its Minimum Bactericidal Concentration (MBC) and test its efficacy against a broader panel of clinical isolates, including resistant strains. Investigate its ability to inhibit or disrupt biofilm formation.[11]

Ultimately, promising in vitro data is the essential foundation upon which further preclinical and in vivo studies are built.[17] A rigorous, well-validated, and mechanistically-informed in vitro screening cascade is the most effective strategy for identifying and advancing novel isoxazole derivatives with true therapeutic potential.

References

  • Chikkula, K. V., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. [Link]

  • Kumar, M., et al. (2021). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Semantic Scholar (n.d.). Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. Semantic Scholar. [Link]

  • Reddy, Y., et al. (1995). An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. Ancient Science of Life. [Link]

  • Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

  • ResearchGate (n.d.). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. [Link]

  • Al-Washali, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry. [Link]

  • Nwachukwu, I. D., et al. (2017). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. [Link]

  • Journal of Pharmaceutical Negative Results (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • ACS Omega (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Reddy, Y., et al. (1995). AN IN VITRO STUDY ON THE ANTIMICROBIAL EFFECT OF SELECT HETEROCYCLIC NITROGEN COMPOUNDS. Ancient Science of Life. [Link]

  • Wandzik, I., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

  • Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Nwachukwu, I. D., et al. (2017). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. [Link]

  • Gucwa, K. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. International Journal of Molecular Sciences. [Link]

  • Der Pharma Chemica (2015). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. Der Pharma Chemica. [Link]

  • ResearchGate (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Al-Qtaishat, S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports. [Link]

  • Kotian, S. Y., et al. (2018). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences. [Link]

  • ResearchGate (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate. [Link]

  • Wang, B., et al. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Bioorganic & Medicinal Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking New Isoxazole-Based Herbicides

Introduction: The Rise of Isoxazoles in Modern Weed Management The isoxazole chemical class represents a significant advancement in herbicide technology, offering a unique mode of action crucial for managing weed resista...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Isoxazoles in Modern Weed Management

The isoxazole chemical class represents a significant advancement in herbicide technology, offering a unique mode of action crucial for managing weed resistance.[1][2] Prominent examples like isoxaflutole and pyrasulfotole belong to the Group 27 herbicides, which function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4][5] This inhibition disrupts the biosynthesis of carotenoids, essential pigments that protect chlorophyll from photodegradation.[6][7] The result is a characteristic and fatal "bleaching" of susceptible weeds, making HPPD inhibitors a powerful tool in modern agriculture.[4][7]

The imperative to develop and rigorously benchmark new isoxazole-based herbicides stems from the escalating global challenge of weed populations resistant to other common herbicide classes, such as glyphosate (Group 9) and ALS-inhibitors (Group 2).[1][5] This guide provides a comprehensive framework for researchers and scientists to design and execute robust efficacy trials. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards to ensure the generation of high-quality, defensible data.

Section 1: Designing a Robust Comparative Efficacy Study

A successful benchmarking program hinges on a meticulously designed experimental framework. The goal is not merely to observe herbicidal effects but to generate quantitative, comparative data that can reliably predict field performance.

Rationale-Driven Selection of Comparators

The choice of herbicides to benchmark against a new isoxazole candidate is a critical decision. A comprehensive study should include:

  • A "Gold Standard" HPPD Inhibitor: An established isoxazole or triketone herbicide (e.g., mesotrione, tembotrione) to serve as a direct performance baseline within the same mode of action.[4][6]

  • Herbicides with Alternative Modes of Action: Including herbicides from different groups, such as glyphosate (an EPSP synthase inhibitor) and a PPO inhibitor (Group 14), is essential.[8] This comparison is vital for positioning the new herbicide within integrated weed management programs designed to combat resistance.[5]

  • An Untreated Control: This is a non-negotiable component of any valid scientific study, providing the baseline for calculating efficacy and assessing phytotoxicity.

Strategic Selection of Test Species

Plant species for testing should be chosen based on agricultural relevance and known sensitivity profiles.[9] An ideal roster includes:

  • Major Agronomic Weeds: Species that pose a significant economic threat, such as Palmer amaranth (Amaranthus palmeri), common lambsquarters (Chenopodium album), and various grass species.[10]

  • Species with Known Resistance: Including biotypes with documented resistance to other herbicide classes (e.g., glyphosate-resistant Palmer amaranth) is crucial for evaluating the new isoxazole's utility in real-world scenarios.[10]

  • Representative Monocot and Dicot Species: To assess the spectrum of activity, it is important to include both broadleaf (dicot) and grass (monocot) weeds.[11] Standardized test guidelines, such as those from the OECD, recommend including species from diverse plant families.[9][11]

Controlled Environment vs. Field Trials: A Two-Pronged Approach

Greenhouse/Growth Chamber Studies offer controlled conditions (temperature, humidity, light) ideal for precise dose-response analysis and minimizing environmental variability.[9] This is the preferred environment for initial efficacy screening and mechanism of action studies.

Field Trials are indispensable for evaluating performance under real-world conditions, accounting for variables like soil type, moisture, and weed pressure.[12] Data from multiple locations and years are often required for regulatory approval and to support commercial claims.

Section 2: Core Efficacy and Mechanism Protocols

The following protocols are designed to be self-validating, incorporating necessary controls and quantitative endpoints. They form the foundation of a comprehensive benchmarking study.

Protocol: Greenhouse Dose-Response Assay

This experiment is fundamental for quantifying herbicide potency. It determines the effective dose required to achieve a specific level of control, typically 50% (ED₅₀) or 90% (ED₉₀) growth reduction.[13]

Objective: To determine the ED₅₀ value for a new isoxazole herbicide and compare it against standard comparators on selected weed species.

Methodology (based on OECD Guideline 208): [9][11][14]

  • Plant Preparation: Sow seeds of selected weed species in pots containing a standardized soil or sand medium. Grow them in a controlled growth chamber until they reach the 2- to 4-true leaf stage.[15]

  • Herbicide Preparation: Prepare stock solutions of the test herbicide and comparators. Create a dilution series for each herbicide to achieve at least 5-7 different application rates, typically in a logarithmic progression.[13][16] This range should be designed to span from no effect to complete plant death.

  • Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer that ensures uniform coverage.[15] Include a "carrier only" (e.g., water + adjuvant) control group.

  • Incubation: Return the treated plants to the growth chamber and maintain them under controlled conditions for 14 to 21 days.[11][14]

  • Data Collection:

    • Visual Injury Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment), visually rate plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Biomass Measurement: At the end of the test period, harvest the above-ground plant tissue (shoots) for each pot.[17] Measure and record the fresh weight, then dry the tissue in an oven to determine the dry weight.[15]

  • Data Analysis: Analyze the biomass data using a non-linear regression model, such as a four-parameter log-logistic curve, to calculate the ED₅₀ and ED₉₀ values.[18] Statistical software with a dose-response analysis package is recommended for this purpose.[13]

Causality: A log-logistic model is preferred because it accurately reflects the sigmoidal relationship typical of herbicide dose-responses, providing a biologically relevant and statistically robust estimation of potency.[18][19]

Workflow for Greenhouse Dose-Response Assay

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis A Sow Seeds & Grow Plants C Apply Herbicides (Calibrated Sprayer) A->C B Prepare Herbicide Dilution Series B->C D Incubate Plants (21 days) C->D E Assess Visual Injury D->E F Measure Shoot Biomass (Dry Weight) D->F G Non-linear Regression (Log-logistic model) E->G F->G H Calculate ED50 / ED90 Values G->H

Caption: Workflow for a standard greenhouse dose-response assay.

Protocol: Physiological Impact Assessment

Beyond lethality, understanding how a herbicide affects plant physiology provides deeper insight into its efficacy and potential for crop selectivity.

Objective: To measure key physiological parameters in treated plants to confirm the HPPD-inhibition mode of action and quantify stress levels.

Methodology:

  • Experimental Setup: Use a subset of plants from the dose-response assay, typically those treated with a dose expected to cause significant, but not immediate, injury (e.g., the ED₉₀ dose).

  • Chlorophyll Content Measurement: At various time points after treatment, use a handheld chlorophyll meter (e.g., SPAD meter) or spectrophotometric analysis of solvent extracts to quantify the reduction in chlorophyll.[20][21] This directly measures the "bleaching" effect.

  • Photosynthetic Efficiency (Chlorophyll Fluorescence): Use a portable fluorometer to measure the quantum yield of photosystem II (Fv/Fm).[21][22] A decline in this value indicates stress on the photosynthetic apparatus, an expected downstream effect of carotenoid depletion.[6][7]

  • Stomatal Conductance: Measure the rate of gas exchange through leaf stomata using a porometer.[20][21] Herbicide-induced stress often leads to stomatal closure, which can be an early indicator of physiological disruption.[22]

Causality: Measuring these parameters provides a multi-faceted view of the plant's response. A rapid decline in chlorophyll content and photosynthetic efficiency, coupled with visual bleaching, strongly validates that the herbicide is acting as an HPPD inhibitor.[7][20]

Section 3: Data Interpretation and Comparative Analysis

Quantitative Efficacy Comparison

Summarize the calculated ED₅₀ values from the dose-response assays in a clear, tabular format. This allows for direct comparison of the potency of the new isoxazole herbicide against the selected alternatives across different weed species.

Table 1: Comparative Efficacy (ED₅₀) of Herbicides on Key Weed Species All values are in grams of active ingredient per hectare (g a.i./ha). Lower values indicate higher potency.

HerbicideMode of Action (Group)Palmer Amaranth (A. palmeri)Common Lambsquarters (C. album)Giant Foxtail (S. faberi)
New Isoxazole (EXP-ISO1) HPPD Inhibitor (27) 55 40 75
Isoxaflutole (Standard)HPPD Inhibitor (27)604580
Mesotrione (Standard)HPPD Inhibitor (27)10585150
GlyphosateEPSP Synthase Inhibitor (9)>2000 (Resistant)180210
FomesafenPPO Inhibitor (14)150120>500
Untreated ControlN/AN/AN/AN/A
Visualizing the Mechanism of Action

A diagram illustrating the biochemical pathway targeted by isoxazole herbicides is an effective tool for communicating their mode of action to a scientific audience.

Mechanism of HPPD-Inhibiting Herbicides

cluster_pathway Carotenoid Biosynthesis Pathway cluster_effect Physiological Effect Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Protection Protection from Photo-oxidation Carotenoids->Protection Bleaching Chlorophyll Destruction (Bleaching & Death) Carotenoids->Bleaching Chlorophyll Chlorophyll Chlorophyll->Protection Protection->Chlorophyll Protects HPPD->HGA HPPD->Bleaching Pathway Blocked Isoxazole Isoxazole Herbicide Isoxazole->HPPD Inhibits

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents like Ethyl 4-methyl-5-oxo-2,5-di...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents like Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate are cornerstones of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and informed by data from structurally related molecules. Our commitment to safety extends beyond the point of synthesis to the entire lifecycle of a chemical, ensuring the well-being of our personnel and the protection of our environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from similar isoxazole compounds, it is prudent to assume that Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate may present the following hazards:

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][4]

  • Causes serious eye irritation [1][4]

  • May cause respiratory irritation [1][4]

Therefore, strict adherence to the following Personal Protective Equipment (PPE) protocol is mandatory when handling this compound or its waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use.To prevent skin contact and potential irritation[5].
Eye Protection Safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US) standards[1].To protect eyes from splashes and airborne particles, preventing serious irritation.
Lab Coat A full-length laboratory coat.To protect skin and personal clothing from contamination[5].
Respiratory Protection Use a NIOSH/MSHA-approved respirator if handling generates dust or aerosols, or if working outside a fume hood[5].To prevent inhalation and potential respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is that it should be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash .

Step 1: Waste Segregation

Proper segregation is the first and most critical step in safe chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous reactions[6][7].

  • Solid Waste: Collect any solid Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, clearly labeled hazardous waste container[6].

  • Liquid Waste: Solutions containing Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed[7]. For instance, avoid mixing halogenated and non-halogenated solvents unless specifically permitted by your institution's waste management guidelines[6].

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with this compound must be disposed of in an approved sharps container designated for chemically contaminated sharps[8].

Step 2: Containerization and Labeling

The integrity and clear communication of waste containers are paramount for safety and regulatory compliance.

  • Container Selection: Use containers that are compatible with the chemical waste. For instance, do not store corrosive materials in metal containers[7]. The container must have a secure, tight-fitting lid to prevent leaks and spills[6].

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate" and any other constituents of the waste stream. Avoid abbreviations or chemical formulas[7].

    • The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage

Waste should be stored in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be in a well-ventilated location, away from sources of ignition or incompatible materials[9].

  • Container Management: Keep waste containers closed at all times, except when adding waste[8]. Ensure containers are not bulging, which could indicate a chemical reaction and pressure buildup[6].

Step 4: Disposal

The final disposal of the waste must be handled by trained professionals.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[8][9]. The material will likely be disposed of via controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant[9][10].

  • Empty Containers: Empty containers that held Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container may be recycled or disposed of according to your institution's guidelines[9].

Emergency Procedures

In the event of exposure or a spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1][9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][9].

  • Spill Response: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Containerization & Labeling cluster_4 Storage & Disposal Waste Waste containing Ethyl 4-methyl-5-oxo- 2,5-dihydroisoxazole-3-carboxylate is generated Categorize Determine Waste Type Waste->Categorize Solid Solid Waste (e.g., contaminated gloves, paper) Categorize->Solid Solid Liquid Liquid Waste (e.g., solutions) Categorize->Liquid Liquid Sharps Sharps Waste (e.g., contaminated needles) Categorize->Sharps Sharps Containerize Place in compatible, sealed container Solid->Containerize Liquid->Containerize Sharps->Containerize Label Label with 'Hazardous Waste', full chemical name, hazards, and date Containerize->Label Store Store in designated Satellite Accumulation Area Label->Store Dispose Arrange for pickup by EHS or licensed contractor Store->Dispose

Caption: Decision workflow for the disposal of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate waste.

Conclusion

The responsible disposal of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict PPE protocols, and following a systematic disposal procedure, we can mitigate risks and ensure a safe working environment for all. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

  • Ethyl 5-methylisoxazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Safety data sheet - CPAChem. (2020). CPAChem. [Link]

  • Laboratory Waste Management Guidelines. (2020). Old Dominion University. [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018). University of Wollongong. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. (n.d.). OSHE UTHM. [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). Kuwait University. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

A Guide to the Safe Handling of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (C...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate (CAS No. 84280-59-1). The following guidance is synthesized from safety data for structurally analogous isoxazole derivatives.[1][2][3] It is imperative to treat this compound with a degree of caution appropriate for a novel chemical entity whose toxicological properties have not been fully characterized. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The isoxazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for drug discovery.[4][5] However, this chemical utility necessitates a robust understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Assessment: An Analog-Based Approach

Given the absence of specific toxicological data, we must infer the potential hazards from related isoxazole compounds. Analysis of safety data sheets for similar molecules reveals a consistent hazard profile.[1][2][3]

Key Anticipated Hazards:

  • Skin Irritation: Many isoxazole derivatives are classified as skin irritants.[1] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed: Acute oral toxicity is a concern with several analogous compounds.[1][2][3]

  • Skin Sensitization: Some isoxazole derivatives may cause an allergic skin reaction upon repeated exposure.[2]

Based on this profile, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, standard laboratory coat, nitrile gloves, closed-toe shoes.For handling small quantities in a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile).Recommended for weighing, preparing solutions, and transfers outside of a fume hood (if unavoidable and with appropriate local exhaust ventilation).
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves and boots.For responding to significant spills or uncontrolled releases of the compound.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles over standard safety glasses. A face shield provides an additional barrier against splashes during higher-risk procedures.[1]

  • Hand Protection: Nitrile gloves offer good general resistance to a range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and provides an extra layer of security during procedures with a higher risk of contamination. Always inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A standard lab coat is sufficient for low-volume work within a fume hood. However, a chemical-resistant apron should be worn over the lab coat during solution preparation or transfers to protect against splashes.

  • Respiratory Protection: All work that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, or in the case of a large spill, a NIOSH-approved respirator with organic vapor/particulate cartridges is required.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is critical for minimizing risk. The following protocols for handling and disposal should be integrated into your standard operating procedures (SOPs).

Experimental Workflow for Safe Handling

The diagram below illustrates the critical steps and decision points for safely handling Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate from initial preparation to temporary waste storage.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Decontamination cluster_waste Waste Management prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_risk->prep_ppe prep_hood Prepare Fume Hood (Verify Airflow, Clear Area) prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_solubilize Solubilize/Dispense in Fume Hood handle_weigh->handle_solubilize handle_reaction Perform Reaction in Fume Hood handle_solubilize->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_decon Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decon cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe waste_segregate Segregate Waste Streams (Solid, Liquid, Sharps) cleanup_ppe->waste_segregate waste_label Label Waste Containers Clearly waste_segregate->waste_label waste_store Store in Designated Satellite Area waste_label->waste_store

Caption: Workflow for Safe Handling of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate.

Step-by-Step Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Don the appropriate PPE as determined by the risk assessment. At a minimum, this includes safety goggles, a lab coat, and nitrile gloves.

    • Ensure the chemical fume hood is functioning correctly. The work area inside the hood should be clean and uncluttered.

  • Handling and Reaction:

    • Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of any dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of the chemical tightly closed when not in use.[6]

    • Conduct all subsequent reaction steps within the fume hood.

  • Cleanup and Decontamination:

    • Upon completion of the experiment, safely quench any reactive materials.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A standard laboratory detergent followed by a solvent rinse (e.g., ethanol or acetone) is generally effective.

    • Carefully remove and dispose of contaminated PPE. Disposable gloves should be removed without touching the outer surface.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused solid compound and contaminated disposable items (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all solutions containing the compound in a labeled container for hazardous liquid waste. Do not pour this waste down the drain.[2]

  • Decontamination of Glassware: Rinse glassware used for the experiment with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste. After this initial rinse, the glassware can typically be washed with soap and water.

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[1] Ensure that all waste containers are clearly labeled with the full chemical name.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently work with Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Chem Service. (2015, July 24). Safety Data Sheet: Isoxadifen-ethyl. Retrieved from [Link]

  • CPAChem. (2020, January 28). Safety data sheet: Isoxadifen-ethyl. Retrieved from [Link]

  • ChemBK. (2024, April 9). ETHYL 5-(HYDROXYMETHYL)ISOXAZOLE-3-CARBOXYLATE. Retrieved from [Link]

  • Singh, P. P., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34189-34211. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link]

  • K. C. S., & al, et. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. BMC Chemistry, 16(1), 81. [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(2), 571-578. Retrieved from [Link]

  • Preprints.org. (2025, July 8). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PubMed. (2013). Clean and efficient synthesis of isoxazole derivatives in aqueous media. Molecules, 18(11), 13645-53. [Link]

  • ResearchGate. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.